Dibromo p-xylene
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H8Br2 |
|---|---|
Molecular Weight |
263.96 g/mol |
IUPAC Name |
2,3-dibromo-1,4-dimethylbenzene |
InChI |
InChI=1S/C8H8Br2/c1-5-3-4-6(2)8(10)7(5)9/h3-4H,1-2H3 |
InChI Key |
ZUSZPUNTECJHJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of α,α'-Dibromo-p-xylene from p-Xylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of α,α'-dibromo-p-xylene from p-xylene (B151628), a critical intermediate in the pharmaceutical and materials science industries. This document details the prevalent synthetic methodologies, including free-radical bromination using N-bromosuccinimide (NBS) and direct bromination with molecular bromine. It presents a comparative analysis of reaction conditions and yields, detailed experimental protocols, and the underlying reaction mechanism. The information is intended to equip researchers and professionals with the necessary knowledge for the efficient and safe laboratory-scale synthesis of this versatile building block.
Introduction
α,α'-Dibromo-p-xylene, also known as 1,4-bis(bromomethyl)benzene, is a valuable bifunctional organic compound.[1][2][3] Its structure, featuring two reactive benzylic bromide moieties, makes it an essential precursor in the synthesis of a wide array of more complex molecules. In the pharmaceutical industry, it serves as a key building block for the synthesis of various active pharmaceutical ingredients (APIs) and heterocyclic compounds.[4] Its utility also extends to materials science, where it is employed in the production of polymers and porous polymeric networks.[1] This guide focuses on the most common and effective methods for its synthesis from the readily available starting material, p-xylene.
Synthetic Methodologies
The primary route for the synthesis of α,α'-dibromo-p-xylene from p-xylene is through the free-radical bromination of the methyl groups. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator or by direct photobromination with molecular bromine.
Free-Radical Bromination using N-Bromosuccinimide (NBS)
The use of N-bromosuccinimide (NBS) is a widely adopted method for the selective bromination of benzylic positions.[5] This reaction, often referred to as the Wohl-Ziegler reaction, offers advantages in terms of safety and selectivity compared to using liquid bromine.[5][6] The reaction is initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), and is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4).[5]
The overall reaction is as follows:
C₆H₄(CH₃)₂ + 2 NBS → C₆H₄(CH₂Br)₂ + 2 Succinimide (B58015)
Direct Bromination with Molecular Bromine (Br₂)
Direct bromination of p-xylene with molecular bromine can also yield α,α'-dibromo-p-xylene. This method often requires photochemical initiation (e.g., UV light) or high temperatures to promote the formation of bromine radicals.[7][8] While effective, this method can be less selective and may lead to the formation of polybrominated byproducts. Careful control of the reaction conditions is crucial to maximize the yield of the desired product.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of α,α'-dibromo-p-xylene.
| Property | Value | Reference |
| Molecular Formula | C₈H₈Br₂ | [9] |
| Molecular Weight | 263.96 g/mol | [9] |
| Melting Point | 142-145 °C (lit.) | [1][9] |
| Boiling Point | 245 °C (lit.) | [1][9] |
| Appearance | White to light yellow crystalline powder | [4][9] |
| Synthesis Method | Reagents | Solvent | Initiator | Reaction Time | Temperature | Yield | Reference |
| NBS Bromination | p-xylene, N-bromosuccinimide | Carbon Tetrachloride | Benzoyl Peroxide | 12 hours | 70 °C (Reflux) | 90% | [9] |
| Direct Bromination | o-xylene (B151617), Bromine | None (Neat) | Sun Lamp | 1.5 hours (addition) + 30 min | 125 °C | 48-53% (for o-xylene analog) | [7] |
Experimental Protocols
Synthesis of α,α'-Dibromo-p-xylene using N-Bromosuccinimide
This protocol is adapted from a literature procedure.[9]
Materials:
-
p-xylene (5 mL, 40.78 mmol)
-
N-bromosuccinimide (NBS) (29.86 g, 167.80 mmol)
-
Benzoyl peroxide (5.83 g, 24.08 mmol)
-
Carbon tetrachloride (CCl₄) (70 mL)
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-xylene and carbon tetrachloride.
-
Heat the mixture in an oil bath.
-
Sequentially add N-bromosuccinimide and benzoyl peroxide to the flask.
-
Reflux the reaction mixture at 70 °C for 12 hours.
-
After the reaction is complete, cool the solution to room temperature. A solid precipitate of succinimide will form.
-
Remove the precipitated succinimide by filtration.
-
Remove the solvent from the filtrate by distillation under reduced pressure.
-
The resulting light yellow solid is the crude α,α'-dibromo-p-xylene.
-
The product can be further purified by recrystallization from ethanol, benzene, or chloroform.[9]
Expected Yield: 90%[9]
Characterization:
-
Melting Point: 142-144 °C[9]
-
¹H NMR (300 MHz, CDCl₃): δ 7.18 (s, 4H, aromatic protons), 4.28 (s, 4H, methylene (B1212753) protons)[9]
-
FT-IR (KBr, cm⁻¹): 1625 (C=C stretching), 568 (C-Br stretching)[9]
Reaction Mechanism and Visualization
The synthesis of α,α'-dibromo-p-xylene via NBS bromination proceeds through a free-radical chain mechanism.[8]
Caption: Free-radical bromination of p-xylene using NBS.
Safety Considerations
-
p-Xylene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
N-Bromosuccinimide (NBS): Causes skin and serious eye irritation. May cause respiratory irritation.
-
Benzoyl Peroxide: Organic peroxide, heating may cause an explosion. Causes skin and serious eye irritation.
-
Carbon Tetrachloride: Toxic, suspected carcinogen, and ozone-depleting substance. Handle with extreme caution in a well-ventilated fume hood. Consider using a less hazardous solvent if possible.
-
α,α'-Dibromo-p-xylene: Lachrymator (causes tearing). Handle in a well-ventilated fume hood.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing this synthesis.
Conclusion
The synthesis of α,α'-dibromo-p-xylene from p-xylene is a well-established and crucial transformation in organic synthesis. The use of N-bromosuccinimide with a radical initiator provides a reliable and high-yielding method for its preparation. This guide provides the essential technical details for researchers and professionals to successfully and safely synthesize this important chemical intermediate for applications in drug development and materials science.
References
- 1. α,α′-二溴-对二甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. alpha,alpha'-Dibromo-p-xylene | 623-24-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. alpha,alpha'-Dibromo-p-xylene | 623-24-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. byjus.com [byjus.com]
- 9. alpha,alpha'-Dibromo-p-xylene | 623-24-5 [chemicalbook.com]
physical and chemical properties of 1,4-bis(bromomethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and safety properties of 1,4-bis(bromomethyl)benzene (B118104). It includes detailed experimental protocols for its synthesis and analysis, and explores its applications, particularly in the fields of organic synthesis and drug development.
Core Chemical Properties
1,4-Bis(bromomethyl)benzene, also known as α,α'-dibromo-p-xylene, is an aromatic organic compound that serves as a versatile bifunctional reagent.[1][2] Its structure, featuring a central benzene (B151609) ring with two reactive bromomethyl groups at para positions, makes it a valuable building block for synthesizing a wide array of more complex molecules, including polymers and pharmacologically active compounds.[1][3][4] The two reactive sites allow for the extension of molecular chains or the creation of macrocyclic structures.
Table 1: Physical and Chemical Properties of 1,4-Bis(bromomethyl)benzene
| Property | Value | References |
| Molecular Formula | C₈H₈Br₂ | [1][5][6][7] |
| Molecular Weight | 263.96 g/mol | [2][6][7][8] |
| Appearance | White to beige or light yellow crystalline powder | [5][7][8] |
| Melting Point | 142-147 °C | [6][8][9][10] |
| Boiling Point | 245 °C | [5][6][8][9][11] |
| Density | 1.8 - 2.012 g/cm³ | [5][6][8][9][11] |
| Flash Point | 155-158°C/14mm | [5][8] |
| Refractive Index | 1.611 | [8] |
| CAS Number | 623-24-5 | [2][7] |
Table 2: Solubility Profile
| Solvent | Solubility | Notes | References |
| Water | Soluble, but hydrolyzes | Decomposes in water. | [5][8][10] |
| Dioxane | Soluble (hot) | 1g / 10 mL (hot) | [8][10] |
| Acetone | Soluble | [4] | |
| Benzene | Soluble | [4] | |
| Chloroform (B151607) | Soluble | Used for recrystallization. | |
| Ethanol | Soluble | [12] | |
| Ether | Soluble | [12] | |
| Petroleum Ether | Slightly Soluble | [12] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of 1,4-bis(bromomethyl)benzene.
Table 3: Key Spectroscopic Data
| Technique | Key Signals and Features | References |
| ¹H NMR (CDCl₃) | δ ~4.48 ppm (s, 4H, -CH₂Br), δ ~7.37 ppm (s, 4H, Ar-H) | [13] |
| ¹³C NMR (CDCl₃) | δ ~33.0 ppm (-CH₂Br), δ ~129.6 ppm (Ar-CH), δ ~138.1 ppm (Ar-C) | [13] |
| Infrared (IR) | Key peaks around 1211-1221 cm⁻¹ (C-Br stretch), and various peaks corresponding to the aromatic ring. | [13] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | [7][14] |
Chemical Reactivity and Applications
Key Reactions:
-
Nucleophilic Substitution: Reacts readily with nucleophiles such as amines, alcohols, and thiols to form new C-N, C-O, and C-S bonds, respectively. This is the basis for its use in synthesizing polymers and pharmaceutical intermediates.[3][16]
-
Wittig Reaction: Can be used to form stilbene-like derivatives.
-
Grignard Reagent Formation: Can form a di-Grignard reagent, although this is less common due to the high reactivity.
Applications in Drug Development and Research:
-
Scaffold Synthesis: Its rigid structure serves as a scaffold to link two bioactive molecules, potentially leading to compounds with novel or synergistic biological activities.[17]
-
Polymer Chemistry: Used in the production of polymers and resins with specific properties.[1][4]
-
Tracer Studies: Deuterium-labeled versions of 1,4-bis(bromomethyl)benzene are available for use as internal standards or tracers in quantitative analyses by NMR or mass spectrometry.[18][19]
Experimental Protocols
A. Synthesis of 1,4-Bis(bromomethyl)benzene via Radical Bromination of p-Xylene (B151628)
This protocol is a common method for the laboratory-scale synthesis of 1,4-bis(bromomethyl)benzene.[8]
Materials:
-
p-Xylene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride (solvent)
-
Chloroform or Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve p-xylene in carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide to the flask.
-
Heat the mixture to reflux (around 70-80 °C) and maintain for several hours (e.g., 12 hours), often with irradiation by a light source to promote radical initiation.[8]
-
Monitor the reaction progress using techniques like TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature. The succinimide (B58015) byproduct will precipitate.
-
Filter the mixture to remove the precipitated succinimide.
-
Remove the solvent from the filtrate by rotary evaporation to yield the crude product as a solid.
-
Purify the crude 1,4-bis(bromomethyl)benzene by recrystallization from a suitable solvent such as chloroform or methanol.[8]
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. The expected yield is typically high, around 80-90%.[8]
Caption: Workflow for the synthesis of 1,4-bis(bromomethyl)benzene.
B. HPLC Analysis
A reverse-phase HPLC method can be used for the analysis of 1,4-bis(bromomethyl)benzene.[20]
Conditions:
-
Column: C18 reverse-phase column (e.g., Newcrom R1 or C18).[20]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water. An acid modifier like phosphoric acid or formic acid (for MS compatibility) is typically added.[20]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Flow Rate: Typical flow rates for analytical columns (e.g., 1 mL/min).
Procedure:
-
Prepare a standard solution of 1,4-bis(bromomethyl)benzene of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving the material to be analyzed in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time.
-
Inject the sample solution to analyze for the presence and purity of 1,4-bis(bromomethyl)benzene.
Safety and Handling
1,4-Bis(bromomethyl)benzene is a hazardous chemical and must be handled with appropriate safety precautions.
Table 4: Hazard and Safety Information
| Hazard | Description | Precautionary Measures | References |
| Corrosivity | Causes severe skin burns and eye damage. | Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and face shield). | [21][22][23] |
| Toxicity | Harmful if swallowed or inhaled. | Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. | [21][22] |
| Irritation | Lachrymator (causes tearing). Causes respiratory tract irritation. | Ensure adequate ventilation and use respiratory protection if necessary. | [11][21] |
| Stability | Stable under normal conditions. | Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. | [5][11] |
| Decomposition | Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen bromide gas. | In case of fire, use dry chemical, carbon dioxide, or appropriate foam. Do not use water directly on the fire. | [11] |
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[11]
References
- 1. CAS 623-24-5: 1,4-Bis(bromomethyl)benzene | CymitQuimica [cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 1,4-Bis(bromomethyl)benzene | 623-24-5 | FB00219 [biosynth.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. lifechempharma.com [lifechempharma.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 1,4-Bis(bromomethyl)benzene | C8H8Br2 | CID 69335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. 1,4-bis(bromomethyl)benzene [stenutz.eu]
- 10. chembk.com [chembk.com]
- 11. 1,4-Bis(Bromomethyl)benzene(623-24-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. 1,2-Bis(bromomethyl)benzene | 91-13-4 [chemicalbook.com]
- 13. rsc.org [rsc.org]
- 14. spectrabase.com [spectrabase.com]
- 15. 1,4-bis(Bromomethyl)benzene [tai-ji.net]
- 16. 1,4-bis(Bromomethyl)benzene – Customer Feedback for QuickBooks Online [feedback.qbo.intuit.com]
- 17. benchchem.com [benchchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. 1,4-Bis(bromomethyl)benzene | SIELC Technologies [sielc.com]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 22. echemi.com [echemi.com]
- 23. tcichemicals.com [tcichemicals.com]
Spectroscopic Profile of α,α'-Dibromo-p-xylene (CAS 623-24-5): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the compound α,α'-Dibromo-p-xylene, also identified by CAS number 623-24-5. The information presented herein is intended to support research and development activities by providing comprehensive data and methodologies related to its structural characterization.
Compound Information
-
Chemical Name: α,α'-Dibromo-p-xylene
-
Synonyms: 1,4-Bis(bromomethyl)benzene, p-Xylylene dibromide[1][2]
-
Chemical Structure:
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for α,α'-Dibromo-p-xylene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data [5]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.37 | Singlet | 4H | Aromatic protons (Ar-H) |
| 4.48 | Singlet | 4H | Methylene protons (-CH₂Br) |
¹³C NMR Data [5]
| Chemical Shift (δ) ppm | Assignment |
| 138.1 | Aromatic carbons (C-1, C-4) |
| 129.6 | Aromatic carbons (C-2, C-3, C-5, C-6) |
| 33.0 | Methylene carbons (-CH₂Br) |
Infrared (IR) Spectroscopy[5]
| Wavenumber (cm⁻¹) | Description |
| 2346 | Strong |
| 1456 | Weak |
| 1433 | Weak |
| 1221 | Strong |
| 1211 | Strong |
| 1187 | Strong |
| 766 | Strong |
| 738 | Strong |
Mass Spectrometry (MS)
The mass spectrum was obtained using electron ionization (EI).[6] The key fragments are listed below.
| m/z | Relative Intensity | Possible Fragment |
| 184 | High | [M - Br]⁺ |
| 104 | High | [M - 2Br]⁺ or [C₈H₈]⁺ |
| 264 | Moderate | [M]⁺ (Molecular Ion) |
Experimental Protocols
NMR Spectroscopy
Instrumentation: The ¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer.
Sample Preparation: A sample of α,α'-Dibromo-p-xylene was dissolved in deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.
Data Acquisition:
-
¹H NMR: The spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: The spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
FT-IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to record the infrared spectrum.
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of finely ground α,α'-Dibromo-p-xylene was mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture was thoroughly ground to a fine, homogeneous powder.
-
A portion of the mixture was transferred to a pellet-pressing die.
-
The die was placed in a hydraulic press and pressure was applied to form a thin, transparent or translucent pellet.[7][8][9]
Data Acquisition:
-
A background spectrum of a pure KBr pellet was recorded.
-
The sample pellet was placed in the spectrometer's sample holder.
-
The infrared spectrum was recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source was utilized.
Sample Introduction: The sample was introduced into the ion source, typically after separation by gas chromatography (GC) or as a solid probe.
Ionization: The sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.
Mass Analysis: The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
Detection: An ion detector recorded the abundance of each ion at a specific m/z value, generating the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like α,α'-Dibromo-p-xylene.
References
- 1. Benzene, 1,4-bis(bromomethyl)- [webbook.nist.gov]
- 2. Benzene, 1,4-bis(bromomethyl)- [webbook.nist.gov]
- 3. alpha,alpha'-Dibromo-p-xylene(623-24-5) 1H NMR spectrum [chemicalbook.com]
- 4. 1,4-Bis(bromomethyl)benzene | C8H8Br2 | CID 69335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Benzene, 1,4-bis(bromomethyl)- [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. shimadzu.com [shimadzu.com]
- 9. youtube.com [youtube.com]
A Technical Guide to the Solubility of Dibromo-p-xylene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of two common isomers of dibromo-p-xylene: 2,5-dibromo-p-xylene and α,α'-dibromo-p-xylene. Due to a notable scarcity of published quantitative solubility data for these compounds, this guide presents the available qualitative and semi-quantitative information. Furthermore, a detailed, generalized experimental protocol for determining the solubility of such compounds is provided to enable researchers to generate precise quantitative data as needed.
Introduction to Dibromo-p-xylene Isomers
Dibromo-p-xylene exists in different isomeric forms, with the bromine substitution occurring on the aromatic ring or on the methyl groups. The two isomers discussed in this guide are:
-
2,5-Dibromo-p-xylene (also known as 1,4-dibromo-2,5-dimethylbenzene)
-
α,α'-Dibromo-p-xylene (also known as 1,4-bis(bromomethyl)benzene)
The position of the bromine atoms significantly influences the physical and chemical properties of these molecules, including their solubility in various organic solvents. Understanding the solubility of these compounds is critical for their application in organic synthesis, materials science, and pharmaceutical development.
Solubility Data
The following tables summarize the available solubility data for the two dibromo-p-xylene isomers. It is important to note the limited availability of precise quantitative data in publicly accessible literature.
Table 1: Solubility of 2,5-Dibromo-p-xylene
| Solvent | Temperature | Solubility |
| Toluene | Ambient | Soluble[1][2][3] |
| Ethanol | Hot | Soluble[1][2][3] |
| Methanol | Hot | Soluble[1][2][3] |
| Water | Ambient | Insoluble[1][2][3][4] |
Table 2: Solubility of α,α'-Dibromo-p-xylene
| Solvent | Temperature | Solubility (Quantitative) | Solubility (Qualitative) | Notes |
| Dioxane | Hot | 1 g / 10 mL[5][6][7] | Soluble | - |
| Toluene | Not Specified | - | Soluble[8][9] | - |
| Water | Not Specified | - | Soluble[5][7][10] | Reacts (hydrolyzes)[5][7][10] |
| Organic Solvents | Not Specified | - | Moderately Soluble[11] | - |
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the following generalized protocol outlines the isothermal saturation method, a common and reliable technique.
Principle
A supersaturated solution of the dibromo-p-xylene isomer in the chosen solvent is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached, the concentration of the solute in the saturated solution is determined gravimetrically.
Materials and Equipment
-
Dibromo-p-xylene isomer (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Constant temperature bath or incubator
-
Vials with sealed caps
-
Syringe filters (chemically compatible with the solvent)
-
Syringes
-
Pre-weighed evaporation dishes
-
Oven
Procedure
-
Sample Preparation : Add an excess amount of the dibromo-p-xylene isomer to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.
-
Equilibration : Seal the vials and place them in a constant temperature bath. Agitate the vials to facilitate dissolution. Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution and precipitation rates are equal.
-
Sample Withdrawal and Filtration : Once equilibrium is achieved, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the equilibration temperature to avoid precipitation or further dissolution. Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish.
-
Gravimetric Analysis : Record the exact mass of the filtered saturated solution. Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Drying and Weighing : Once the solvent has completely evaporated, cool the evaporation dish in a desiccator to room temperature and weigh it. Repeat the drying and weighing process until a constant mass is achieved.
-
Calculation : The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Mass of residue / Volume of filtered solution) x 100
Experimental Workflow Diagram
The following diagram illustrates the logical steps of the isothermal saturation method for determining solubility.
Caption: Workflow for determining solubility via the isothermal saturation method.
References
- 1. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 2. 1,4-Dibromo-2,5-dimethylbenzene | 1074-24-4 [chemicalbook.com]
- 3. 2,5-Dibromo-p-xylene, 98+% | Fisher Scientific [fishersci.ca]
- 4. Page loading... [wap.guidechem.com]
- 5. 1,4-Bis(bromomethyl)benzene|lookchem [lookchem.com]
- 6. alpha,alpha'-Dibromo-p-xylene CAS#: 623-24-5 [m.chemicalbook.com]
- 7. alpha,alpha'-Dibromo-p-xylene | 623-24-5 [chemicalbook.com]
- 8. alpha,alpha'-Dibromo-p-xylene | 623-24-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. alpha,alpha'-Dibromo-p-xylene | 623-24-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. echemi.com [echemi.com]
- 11. CAS 623-24-5: 1,4-Bis(bromomethyl)benzene | CymitQuimica [cymitquimica.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Dibromo-p-xylene
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides critical health and safety information for the handling of dibromo-p-xylene (CAS No. 623-24-5), a versatile reagent in organic synthesis. Adherence to the protocols and recommendations outlined herein is paramount to ensure a safe laboratory environment. This document summarizes key quantitative data, outlines emergency procedures, and provides a logical workflow for risk mitigation.
Section 1: Chemical and Physical Properties
A thorough understanding of a substance's physical and chemical properties is the foundation of safe handling. The following table summarizes the key characteristics of dibromo-p-xylene.
| Property | Value | Source |
| Chemical Name | a,a'-Dibromo-p-xylene | [1] |
| Synonyms | p-Xylylene dibromide, 1,4-Bis(bromomethyl)benzene | [1][2] |
| CAS Number | 623-24-5 | [1] |
| Molecular Formula | C₈H₈Br₂ | [2] |
| Molecular Weight | 263.96 g/mol | [2] |
| Appearance | Beige or white to light yellow crystal powder | [1][3] |
| Melting Point | 142 - 147 °C (287.6 - 296.6 °F) | [1] |
| Boiling Point | 245 °C (473 °F) at 760 mmHg | [1] |
| Stability | Moisture sensitive. Stable under recommended storage conditions. | [1][4][5] |
Section 2: Hazard Identification and Classification
Dibromo-p-xylene is classified as a hazardous substance. The primary dangers are associated with its corrosive and irritant properties. Some classifications also indicate a potential for severe toxicity upon inhalation.
| Hazard Classification | Statement | Source |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage. Category 2: Causes skin irritation. | [1] |
| Serious Eye Damage/Eye Irritation | Category 1: Causes serious eye damage. Category 2A: Causes serious eye irritation. | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. | [6] |
| Acute Toxicity (Inhalation) | Fatal if inhaled. | [5] |
| Corrosive to Metals | May be corrosive to metals. | [5] |
Section 3: Safe Handling and Storage Protocols
Proper handling and storage procedures are essential to minimize exposure risk. The following workflow provides a logical approach to safely managing dibromo-p-xylene in a laboratory setting.
Caption: A logical workflow for the safe handling of dibromo-p-xylene.
Incompatible Materials: Bases, strong oxidizing agents, alcohols, amines, and metals.[1][4]
Section 4: Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling dibromo-p-xylene.
| PPE Type | Specification | Source |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [1][5] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. Impervious clothing is recommended. | [1][5] |
| Respiratory Protection | Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. | [1][5] |
Section 5: First-Aid and Emergency Procedures
Immediate and appropriate first-aid measures are critical in the event of exposure.
| Exposure Route | First-Aid Measures | Source |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required. | [1][4][5] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Immediate medical attention is required. | [1][4][5] |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediate medical attention is required. Do not use mouth-to-mouth resuscitation. | [1][4][5] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth with water. Never give anything by mouth to an unconscious person. | [1][4][5] |
Note for Physicians: Product is a corrosive material. Use of gastric lavage or emesis is contraindicated. Possible perforation of stomach or esophagus should be investigated. Ingestion causes severe swelling, severe damage to the delicate tissue, and danger of perforation.[1]
Section 6: Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard.
| Step | Action | Source |
| 1. Evacuation | Evacuate personnel to safe areas. | [5] |
| 2. Ventilation | Ensure adequate ventilation. | [5] |
| 3. Personal Protection | Use personal protective equipment. Avoid breathing dust, vapors, mist, or gas. | [5] |
| 4. Containment and Cleanup | Sweep up and shovel into suitable, closed containers for disposal. Avoid creating dust. Do not let the product enter drains. | [1][5] |
Section 7: Toxicological and Ecotoxicological Information
The toxicological properties of dibromo-p-xylene have not been fully investigated.[1] However, based on available data, it is considered a corrosive material. No information is available regarding its carcinogenic, mutagenic, or reproductive effects.[1] It is advised that this chemical should not be released into the environment.[1]
Section 8: Experimental Protocols for Hazard Assessment
Detailed experimental protocols for assessing the hazards of chemical substances are established by international organizations such as the Organisation for Economic Co-operation and Development (OECD). For a substance with the hazard profile of dibromo-p-xylene, the following OECD guidelines would be relevant for generating safety data:
-
OECD Guideline 404: Acute Dermal Irritation/Corrosion: This guideline outlines a procedure for assessing the potential of a substance to cause skin irritation or corrosion. The test substance is applied to the skin of a laboratory animal (typically a rabbit) and the effects are observed and scored over a period of time.
-
OECD Guideline 405: Acute Eye Irritation/Corrosion: This guideline details a method for evaluating the potential of a substance to cause eye irritation or corrosion. The test substance is instilled into the eye of a laboratory animal (typically a rabbit) and the ocular reactions are observed and graded.
-
OECD Guideline 403: Acute Inhalation Toxicity: This guideline provides a method for determining the toxicity of a substance when administered by inhalation. Laboratory animals are exposed to the substance for a defined period, and the concentration that is lethal to 50% of the test animals (LC50) is determined.
The following diagram illustrates a general workflow for chemical hazard assessment based on these types of experimental protocols.
Caption: A generalized workflow for chemical hazard assessment.
Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. All laboratory personnel should be thoroughly trained in the safe handling of hazardous chemicals. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.
References
- 1. fishersci.com [fishersci.com]
- 2. p-Xylylene bromide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. alpha,alpha'-Dibromo-p-xylene | 623-24-5 [chemicalbook.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. chemicalbook.com [chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Physical Properties of Dibromo-p-xylene Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling point data for various isomers of dibromo-p-xylene. The information is presented in a clear, structured format to facilitate easy comparison and reference. Detailed experimental protocols for determining these fundamental physical properties are also included, alongside a logical workflow for the characterization of such chemical compounds.
Data Presentation: Physical Properties of Dibromo-p-xylene Isomers
The physical properties of dibromo-p-xylene isomers, particularly their melting and boiling points, are crucial for their synthesis, purification, and application in various fields, including materials science and pharmaceutical development. The following table summarizes the available data for key isomers.
| Isomer Name | Structure | Melting Point (°C) | Boiling Point (°C) |
| 2,5-Dibromo-p-xylene | 1,4-dibromo-2,5-dimethylbenzene | 72 - 76 | 261 |
| α,α'-Dibromo-p-xylene | 1,4-bis(bromomethyl)benzene | 142 - 147[1] | 245[1] |
| 2,3-Dibromo-p-xylene | 1,4-dibromo-2,3-dimethylbenzene | 118 - 121 (at 15 Torr) | 232[2] |
| 2,6-Dibromo-p-xylene (B2429120) | 1,3-dibromo-2,5-dimethylbenzene | Data not readily available | Data not readily available |
Note: The boiling point for 2,3-Dibromo-p-xylene is reported at atmospheric pressure, while a boiling range at reduced pressure is also provided. It is often challenging to separate 2,6-dibromo-p-xylene from its 2,5-isomer due to their similar boiling points.
Experimental Protocols
The determination of accurate melting and boiling points is fundamental to the characterization of organic compounds. The following are standard laboratory protocols for these measurements.
Determination of Melting Point (Capillary Method)
The capillary method is the most common technique for determining the melting point of a solid organic compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline sample is finely ground using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.
-
Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to a temperature about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2°C).
Determination of Boiling Point (Distillation Method)
Simple distillation is a standard method for purifying liquids and determining their boiling points.
Apparatus:
-
Distillation flask (round-bottom flask)
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Apparatus Setup: The distillation apparatus is assembled with the liquid sample and a few boiling chips in the distillation flask. The thermometer bulb should be positioned so that its top is level with the bottom of the side arm of the distillation head.
-
Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.
-
Equilibrium: The temperature will rise and then stabilize as the vapor and liquid reach equilibrium.
-
Measurement: The constant temperature at which the liquid is actively distilling is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.
Determination of Boiling Point (Thiele Tube Method)
The Thiele tube method is a convenient micro-scale technique for determining the boiling point of a small amount of liquid.
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Mineral oil
-
Rubber band or wire
Procedure:
-
Sample Preparation: A few drops of the liquid sample are placed in the small test tube. A capillary tube, sealed at one end, is placed open-end-down into the test tube.
-
Apparatus Assembly: The test tube is attached to the thermometer with a rubber band. The assembly is then placed in the Thiele tube containing mineral oil, ensuring the sample is below the oil level.
-
Heating: The side arm of the Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Observation: Heating is stopped, and the apparatus is allowed to cool slowly. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Logical Workflow for Chemical Characterization
The following diagram illustrates a typical workflow for the identification and characterization of a known chemical substance like a dibromo-p-xylene isomer.
References
An In-depth Technical Guide to the Electrophilic Bromination of p-Xylene
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the electrophilic bromination of p-xylene (B151628), a crucial reaction for the synthesis of valuable intermediates in the pharmaceutical and material science sectors.[1] The process is a classic example of electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. This document details the reaction mechanism, presents quantitative data from key studies, outlines experimental protocols, and provides visual diagrams to illustrate core concepts.
Core Reaction Mechanism
The bromination of p-xylene proceeds via a typical electrophilic aromatic substitution mechanism, which involves a series of steps.[1] Due to the relatively low electrophilicity of molecular bromine, a Lewis acid catalyst, such as ferric chloride (FeCl₃) or ferric bromide (FeBr₃), is required to activate the bromine molecule.[1][2]
Step 1: Generation of the Electrophile The Lewis acid catalyst polarizes the bromine molecule, creating a highly electrophilic bromine species (often represented as Br⁺) and a complex anion.[3] This activated complex is a significantly stronger electrophile than Br₂ alone, capable of overcoming the aromatic stability of the p-xylene ring.[2][3]
Step 2: Nucleophilic Attack and Formation of the Arenium Ion The π-electron system of the p-xylene ring acts as a nucleophile, attacking the electrophilic bromine. This slow, rate-determining step temporarily disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ring, which contributes to its relative stability.
Step 3: Deprotonation and Restoration of Aromaticity In the final, fast step, a weak base (such as the FeBr₄⁻ complex) removes a proton from the carbon atom bonded to the bromine.[3][4] This restores the aromaticity of the ring, yielding the brominated product and regenerating the Lewis acid catalyst.[3]
Caption: Overall mechanism for the catalytic monobromination of p-xylene.
Regioselectivity and Further Bromination
The initial bromination of p-xylene yields 2-bromo-p-xylene. The methyl groups are activating, ortho-, para-directing substituents. Since the para positions are occupied, the incoming electrophile is directed to one of the four equivalent ortho positions.[5]
The reaction can proceed to form dibrominated products, with 2,5-dibromo-p-xylene being the major product.[1] In 2-bromo-p-xylene, the two methyl groups strongly activate the ring and direct incoming electrophiles to their ortho and para positions. The bromine atom is a deactivating substituent but is also ortho-, para-directing. The directing effects are illustrated below.
Caption: Logic table for regioselectivity in the second bromination step.
Quantitative Data Summary
The yield and selectivity of the bromination of p-xylene are highly dependent on reaction conditions such as reactant molar ratio, temperature, and reaction time.
Table 1: Effect of Bromine to p-Xylene Ratio on Product Yield This table summarizes the effect of varying the amount of bromine on the yield of different brominated products, using ferric chloride hexahydrate as a catalyst. The reaction was conducted at a fixed temperature and time.
| Br₂ : p-Xylene Molar Ratio | Yield of 2-bromo-p-xylene (%) | Yield of 2,5-dibromo-p-xylene (%) | Reference |
| 1.3 : 1.0 | - | High selectivity for dibromo product | [6] |
| 2.0 : 1.0 | - | ~68.0% | [1] |
| 2.6 : 1.0 | - | High, with minimal tribromo product | [6] |
Data synthesized from multiple sources showing general trends.
Table 2: Effect of Temperature and Time on 2,5-dibromo-p-xylene Yield This table shows how changes in reaction temperature and duration influence the yield of the dibrominated product at a fixed 2:1 molar ratio of bromine to p-xylene.
| Temperature (°C) | Reaction Time (hours) | Yield of 2,5-dibromo-p-xylene (%) | Reference |
| 25 | 4 | 64.9 | [1] |
| 25 | 5 | 68.0 | [1] |
| 0-5 | 2.75 (addition) + 1 (stir) | High yield and selectivity | [6] |
| 0 to -5 | 3 (addition) | 94-97% (for o-xylene (B151617) analog) | [7] |
Data indicates that lower temperatures can improve selectivity, while longer reaction times at moderate temperatures can increase yield.
Experimental Protocols
Below is a representative experimental protocol for the synthesis of 2,5-dibromo-p-xylene, synthesized from methodologies reported in the literature.[1][6][7]
Materials:
-
p-Xylene (2.0 moles)
-
Bromine (2.6 moles)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O) (0.026 moles)
-
Four-neck round-bottom flask (500 mL)
-
Mechanical stirrer
-
Dropping funnel
-
Condenser with a gas outlet to a trap (e.g., aqueous sodium hydroxide (B78521) solution)
-
Thermometer
-
Ice-water bath
Caption: A typical workflow for the synthesis and purification of brominated p-xylene.
Detailed Procedure:
-
Apparatus Setup: A 500 mL, four-neck flask is equipped with a mechanical stirrer, a dropping funnel, a condenser connected to a gas trap, and a thermometer.
-
Charging Reactants: The flask is charged with p-xylene (212 g, 2.0 moles) and ferric chloride hexahydrate (7 g, 0.026 moles).[6]
-
Temperature Control: The mixture is stirred and cooled to a temperature between 0-5°C using an external ice-water bath.[6]
-
Bromine Addition: Bromine (416 g, 2.6 moles) is added dropwise from the dropping funnel over approximately 2.75 hours, ensuring the reaction temperature is maintained within the 0-5°C range.[6] Hydrogen bromide gas evolved during the reaction is neutralized in the gas trap.
-
Reaction Completion: After the addition is complete, the mixture is allowed to stir for an additional hour at 20-25°C.[6]
-
Work-up: The reaction mixture is poured into water. The organic layer is separated and washed sequentially with water, a dilute sodium hydroxide solution to remove unreacted bromine and HBr, and finally with water again.[7]
-
Isolation and Purification: The resulting organic layer is dried over an anhydrous drying agent (e.g., calcium chloride). The final product can be purified by vacuum distillation or recrystallization to yield pure 2,5-dibromo-p-xylene.[7]
-
Characterization: The identity and purity of the product are confirmed using analytical techniques such as ¹H NMR, FTIR, and XRD.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. What products are formed when the following compound class 11 chemistry CBSE [vedantu.com]
- 6. US3932542A - Process for preparation of 2,5-dibromo-p-xylene - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
The Synthetic Versatility of α,α'-Dibromo-p-xylene: A Technical Guide
Introduction
α,α'-Dibromo-p-xylene, also known as p-xylylene dibromide, is a highly versatile crystalline solid that serves as a fundamental building block in a multitude of organic syntheses. Its bifunctional nature, arising from the two bromomethyl groups attached to a central benzene (B151609) ring, allows for a wide range of chemical transformations. This technical guide provides an in-depth exploration of the key applications of α,α'-dibromo-p-xylene, complete with detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways and workflows. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development.
Core Applications in Organic Synthesis
The reactivity of the benzylic bromide moieties in α,α'-dibromo-p-xylene makes it an ideal substrate for a variety of synthetic transformations, including polymerization reactions, cross-coupling reactions, and the synthesis of complex organic molecules.
Polymer Synthesis
One of the most significant applications of α,α'-dibromo-p-xylene is in the synthesis of conjugated polymers, particularly poly(p-phenylene vinylene) (PPV) and its derivatives. These materials are of great interest due to their electroluminescent and conductive properties, finding applications in light-emitting diodes (LEDs) and photovoltaic devices.
Gilch Polymerization for Poly(p-phenylene vinylene) (PPV) Synthesis
The Gilch route is a widely employed method for the synthesis of PPV from α,α'-dibromo-p-xylene. The reaction proceeds via a base-induced elimination mechanism.
Experimental Protocol: Gilch Polymerization of α,α'-Dibromo-p-xylene
Materials:
-
α,α'-Dibromo-p-xylene
-
Potassium tert-butoxide
-
Anhydrous 1,4-Dioxane (B91453)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetic acid
Procedure:
-
A 500 mL three-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The glassware is thoroughly dried and flushed with a stream of inert gas, such as nitrogen or argon.
-
α,α'-Dibromo-p-xylene is dissolved in anhydrous 1,4-dioxane within the reaction flask.
-
A solution of potassium tert-butoxide in anhydrous THF is prepared separately.
-
The potassium tert-butoxide solution is added dropwise to the stirred solution of α,α'-dibromo-p-xylene over approximately 5 minutes under an inert atmosphere.
-
The reaction mixture is stirred at room temperature. The progress of the polymerization is indicated by an increase in the viscosity of the solution. The reaction is typically allowed to proceed for 2 to 24 hours.
-
To terminate the polymerization, a small amount of acetic acid, diluted in the reaction solvent, is added to the mixture.
-
The resulting polymer is precipitated by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
The precipitated poly(p-phenylene vinylene) is collected by filtration, washed with methanol, and dried under reduced pressure.[1]
-
For further purification, the polymer can be redissolved in a suitable solvent like THF and reprecipitated from methanol.[1]
Cross-Coupling Reactions
α,α'-Dibromo-p-xylene is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of a wide array of complex organic molecules.
a) Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.
Experimental Protocol: Sonogashira Coupling of α,α'-Dibromo-p-xylene with a Terminal Alkyne
Materials:
-
α,α'-Dibromo-p-xylene (1.0 equivalent)
-
Terminal alkyne (2.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask maintained under an inert atmosphere (e.g., argon or nitrogen), add α,α'-dibromo-p-xylene, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF, followed by triethylamine.
-
Degas the reaction mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne dropwise to the stirred reaction mixture.
-
Heat the reaction mixture to a temperature between 60-80 °C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica (B1680970) gel.
b) Suzuki Coupling
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. It is a powerful tool for the formation of carbon-carbon bonds.
Experimental Protocol: Suzuki Coupling of α,α'-Dibromo-p-xylene with an Arylboronic Acid
Materials:
-
α,α'-Dibromo-p-xylene
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Dioxane/Water mixture
Procedure:
-
In a reaction vessel, combine α,α'-dibromo-p-xylene, the arylboronic acid, Pd(OAc)₂, and PPh₃.
-
Add a solution of K₂CO₃ in a dioxane/water mixture.
-
Heat the reaction mixture under an inert atmosphere with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and perform a liquid-liquid extraction with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.[4]
c) Heck Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5]
Experimental Protocol: Heck Coupling of α,α'-Dibromo-p-xylene with an Alkene
Materials:
-
α,α'-Dibromo-p-xylene (1.0 mmol)
-
Styrene (3.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (1.0 mol%)
-
1,3-Dialkyl-3,4,5,6-tetrahydropyrimidinium salt (carbene ligand precursor) (2 mol%)
-
Potassium carbonate (K₂CO₃) (4 mmol)
-
Water (3 mL)
-
N,N-Dimethylformamide (DMF) (3 mL)
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂, the tetrahydropyrimidinium salt, α,α'-dibromo-p-xylene, styrene, and K₂CO₃.
-
Add the water-DMF solvent mixture.
-
Heat the reaction mixture at 80 °C for 4 hours.
-
After cooling, extract the mixture with an ethyl acetate/hexane solution (1:5).
-
Filter the organic layer through a pad of silica gel, washing thoroughly.
-
Concentrate the filtrate and purify the product by flash chromatography on silica gel.[6]
Wittig Reaction
The Wittig reaction is a highly effective method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. α,α'-Dibromo-p-xylene can be used to form a bis-phosphonium salt, which can then be converted to a bis-ylide for the synthesis of stilbene-type molecules.[7][8][9]
Experimental Protocol: Synthesis of a Stilbene (B7821643) Derivative via a Double Wittig Reaction
Part 1: Synthesis of the Bis(triphenylphosphonium) Salt
-
Dissolve α,α'-dibromo-p-xylene in a suitable solvent such as toluene (B28343) or DMF.
-
Add two equivalents of triphenylphosphine.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture to allow the bis(triphenylphosphonium) salt to precipitate.
-
Collect the salt by filtration, wash with a non-polar solvent, and dry.
Part 2: Wittig Reaction
-
Suspend the bis(triphenylphosphonium) salt in an anhydrous solvent like THF or dichloromethane (B109758) in a reaction vessel under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Add two equivalents of a strong base, such as n-butyllithium or sodium hydride, to generate the bis-ylide. The solution will typically turn a deep red or orange color.
-
Add two equivalents of the desired aldehyde (e.g., benzaldehyde) to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction with water.
-
Perform a liquid-liquid extraction with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the stilbene derivative.[10]
Synthesis of Porous Organic Polymers (POPs)
α,α'-Dibromo-p-xylene serves as a valuable building block for the synthesis of porous organic polymers (POPs), also known as porous polymeric networks (PPNs).[11] These materials are characterized by their high surface areas and permanent porosity, making them suitable for applications in gas storage, separation, and catalysis.[12]
Experimental Protocol: Synthesis of a Porous Polymeric Network via Friedel-Crafts Alkylation
Materials:
-
α,α'-Dibromo-p-xylene
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Anhydrous dichloromethane
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere, dissolve triphenylamine and α,α'-dibromo-p-xylene in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Add anhydrous FeCl₃ portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.
-
Quench the reaction by adding methanol.
-
Collect the solid polymer by filtration and wash extensively with methanol and other organic solvents to remove any unreacted monomers and catalyst.
-
Dry the resulting porous polymeric network under vacuum.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the key synthetic applications of α,α'-dibromo-p-xylene discussed in this guide.
| Reaction Type | Substrates | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Gilch Polymerization | α,α'-Dibromo-p-xylene | Potassium tert-butoxide | 1,4-Dioxane/THF | Room Temp. | 2-24 | - | [1] |
| Sonogashira Coupling | α,α'-Dibromo-p-xylene, Terminal Alkyne | PdCl₂(PPh₃)₂/CuI, Et₃N | DMF | 60-80 | - | - | [3] |
| Suzuki Coupling | α,α'-Dibromo-p-xylene, Arylboronic Acid | Pd(OAc)₂/PPh₃, K₂CO₃ | Dioxane/H₂O | Reflux | - | - | [4] |
| Heck Coupling | α,α'-Dibromo-p-xylene, Styrene | Pd(OAc)₂/Carbene Ligand, K₂CO₃ | DMF/H₂O | 80 | 4 | High | [6] |
| Wittig Reaction | Bis-phosphonium salt, Benzaldehyde | n-BuLi or NaH | THF or CH₂Cl₂ | 0 to Room Temp. | - | - | [10] |
| POP Synthesis | α,α'-Dibromo-p-xylene, Triphenylamine | FeCl₃ | Dichloromethane | 0 to Room Temp. | 24-48 | - |
Note: Yields are highly dependent on the specific substrates and reaction conditions and are therefore not always explicitly stated in general protocols.
Visualizing Synthetic Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in the synthesis and application of α,α'-dibromo-p-xylene.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. benchchem.com [benchchem.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Porous Polymers [physchem.cz]
Methodological & Application
Application Notes and Protocols for the Use of Dibromo-p-xylene Isomers as Precursors for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of two key isomers of dibromo-p-xylene, α,α'-dibromo-p-xylene and 2,5-dibromo-p-xylene, as versatile precursors in the synthesis of pharmaceutical intermediates. Detailed experimental protocols for key transformations, quantitative data summaries, and visual workflow diagrams are presented to guide researchers in leveraging these valuable building blocks.
Introduction: The Versatility of Dibromo-p-xylene in Pharmaceutical Synthesis
Dibromo-p-xylene exists as two primary isomers that offer distinct reactivity profiles, making them valuable starting materials for a range of pharmaceutical intermediates.
-
α,α'-Dibromo-p-xylene (1,4-Bis(bromomethyl)benzene): This isomer features benzylic bromide groups, which are highly susceptible to nucleophilic substitution. This reactivity is exploited in the synthesis of various heterocyclic systems, most notably in the formation of phthalazinone derivatives, a core scaffold in a class of potent phosphodiesterase 4 (PDE4) inhibitors.[1]
-
2,5-Dibromo-p-xylene: With bromine atoms directly attached to the aromatic ring, this isomer is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are fundamental for the construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs).
This document will detail the applications of both isomers with specific protocols and data.
Application 1: α,α'-Dibromo-p-xylene in the Synthesis of Phthalazinone-Based PDE4 Inhibitors
Phthalazin-1(2H)-one is a key pharmacophore in several clinically evaluated drugs. Its derivatives are recognized as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). α,α'-Dibromo-p-xylene serves as a crucial building block for the N-alkylation of phthalhydrazide (B32825) to form the core phthalazinone structure.
Logical Workflow for Phthalazinone Synthesis
Caption: Synthesis of Phthalazinone Intermediates.
Experimental Protocol: Synthesis of 2-(4-(Bromomethyl)benzyl)phthalazin-1(2H)-one
This protocol describes the mono-N-alkylation of phthalhydrazide with α,α'-dibromo-p-xylene, a key step in the synthesis of many PDE4 inhibitors.
Materials:
-
α,α'-Dibromo-p-xylene
-
Phthalhydrazide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Hexanes
-
Deionized water
-
Brine solution
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalhydrazide (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
Add a solution of α,α'-dibromo-p-xylene (1.1 equivalents) in anhydrous DMF dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield the desired product.
Quantitative Data Summary for N-Alkylation Reactions
| Reactant A | Reactant B | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| α,α'-Dibromo-p-xylene | Phthalhydrazide | K₂CO₃ | DMF | 65 | 5 | ~75-85 |
| 1-Chloro-4-benzylphthalazine | Hydrazine | - | Ethanol | Reflux | 3 | High |
Note: Yields are representative and can vary based on reaction scale and purification method.
Application 2: 2,5-Dibromo-p-xylene as a Scaffold for Pharmaceutical Intermediates via Cross-Coupling Reactions
2,5-Dibromo-p-xylene is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the sequential or simultaneous introduction of different functionalities. This makes it a valuable scaffold for building complex molecules with potential therapeutic applications.
Experimental Workflow for Cross-Coupling Reactions
Caption: General Cross-Coupling Workflow.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. Using 2,5-dibromo-p-xylene, it is possible to synthesize biaryl compounds, which are common motifs in pharmaceuticals.
Experimental Protocol: Synthesis of 2-Aryl-5-bromo-p-xylene
This protocol outlines the mono-arylation of 2,5-dibromo-p-xylene.
Materials:
-
2,5-Dibromo-p-xylene
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane (B91453)/Water (4:1)
-
Nitrogen or Argon gas
Procedure:
-
In a Schlenk flask, dissolve 2,5-dibromo-p-xylene (1 equivalent) and the arylboronic acid (1.1 equivalents) in a 4:1 mixture of 1,4-dioxane and water.
-
Add potassium carbonate (2 equivalents) to the mixture.
-
Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (3 mol%) to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with toluene (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient).
Quantitative Data for Suzuki Coupling of Dibromoarenes
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 60-70 |
| 2,5-Dibromo-p-xylene | 4-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | ~85 |
B. Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of aryl alkynes, which are precursors to many heterocyclic drugs.
Experimental Protocol: Synthesis of 2-Alkynyl-5-bromo-p-xylene
Materials:
-
2,5-Dibromo-p-xylene
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (B128534) (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk flask, add 2,5-dibromo-p-xylene (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%).
-
Evacuate and backfill the flask with an inert gas (3 cycles).
-
Add anhydrous THF and triethylamine (2.5 equivalents) via syringe.
-
Add the terminal alkyne (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Quantitative Data for Sonogashira Coupling of Dibromoarenes
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1,4-Dibromobenzene | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | ~90 |
| 2,5-Dibromo-3-hexylthiophene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | Toluene | 70 | ~75 |
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common structural motif in pharmaceuticals.
Experimental Protocol: Synthesis of N-(4-Bromo-2,5-dimethylphenyl)amine Derivative
Materials:
-
2,5-Dibromo-p-xylene
-
Primary or secondary amine (e.g., Morpholine) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene, anhydrous
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (1.4 equivalents) to a Schlenk tube.
-
Add 2,5-dibromo-p-xylene (1 equivalent) and anhydrous toluene.
-
Add the amine (1.2 equivalents) to the mixture.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by crystallization or flash column chromatography.
Quantitative Data for Buchwald-Hartwig Amination of Dibromoarenes
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1,4-Dibromobenzene | Piperidine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | ~95 |
| 2,5-Dibromopyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | ~80 |
Disclaimer: These protocols are intended for guidance and should be adapted and optimized for specific substrates and laboratory conditions. All experiments should be conducted by trained professionals in a suitable laboratory setting with appropriate safety precautions.
References
Application Notes and Protocols for the Synthesis of Poly(p-phenylene vinylene) from Dibromo-p-xylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(p-phenylene vinylene) (PPV) is a cornerstone conjugated polymer in the field of organic electronics, with significant applications in organic light-emitting diodes (OLEDs), photovoltaics, and sensors. The Gilch polymerization route offers a direct and widely utilized method for synthesizing PPV and its derivatives from α,α'-dihalo-p-xylenes. This document provides a detailed protocol for the synthesis of both unsubstituted (insoluble) and substituted (soluble) PPV from 1,4-bis(bromomethyl)benzene (B118104) (dibromo-p-xylene) and its derivatives. Experimental procedures, data presentation, and workflow visualizations are included to guide researchers in the successful synthesis and characterization of these important materials.
Introduction
The synthesis of poly(p-phenylene vinylene) via the Gilch route is a base-mediated polymerization. The reaction proceeds through a p-quinodimethane intermediate, which is generated in situ. This intermediate subsequently undergoes a radical polymerization to form the PPV backbone. A key consideration in the synthesis of PPV is its solubility. Unsubstituted PPV is notoriously insoluble, which can complicate processing and characterization. To address this, derivatives of the monomer, typically with long alkyl or alkoxy side chains on the phenyl ring, are often used to yield soluble polymers like the well-known poly[2-methoxy-5-(2-ethylhexyloxy)-p-phenylene vinylene] (MEH-PPV). This protocol will cover the synthesis of both polymer types.
Chemical Structures
-
Monomer: α,α'-Dibromo-p-xylene (1,4-bis(bromomethyl)benzene)
-
Base: Potassium tert-butoxide (t-BuOK)
-
Polymer: Poly(p-phenylene vinylene) (PPV)
Experimental Protocols
Protocol 1: Synthesis of Unsubstituted (Insoluble) Poly(p-phenylene vinylene) (PPV)
This protocol outlines the synthesis of the parent, unsubstituted PPV, which is an insoluble material.
Materials:
-
1,4-Bis(bromomethyl)benzene (α,α'-dibromo-p-xylene)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for air-sensitive reactions (Schlenk line, etc.)
Procedure:
-
Reaction Setup: A Schlenk flask is charged with 1,4-bis(bromomethyl)benzene. The flask is then evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Anhydrous THF is added to the flask via cannula to dissolve the monomer.
-
Base Preparation: In a separate Schlenk flask, potassium tert-butoxide is dissolved in anhydrous THF under an inert atmosphere. A molar excess of the base is typically used.
-
Polymerization: The solution of potassium tert-butoxide is added dropwise to the stirred monomer solution at room temperature. The reaction mixture will typically turn yellow or orange, and a precipitate may begin to form. The reaction is allowed to proceed for several hours.
-
Work-up and Purification:
-
The reaction is quenched by the addition of methanol.
-
The resulting polymer precipitate is collected by filtration.
-
The solid is washed thoroughly with methanol and then water to remove any unreacted monomer, base, and salts.
-
The polymer is then dried under vacuum to yield a yellow-orange powder.
-
Safety Precautions:
-
1,4-Bis(bromomethyl)benzene is a lachrymator and should be handled in a fume hood.
-
Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE) under an inert atmosphere.
-
Anhydrous THF can form peroxides. Use freshly distilled or inhibitor-free solvent.
Protocol 2: Synthesis of a Soluble PPV Derivative (e.g., MEH-PPV)
This protocol is adapted for the synthesis of a soluble PPV derivative, which allows for solution-based characterization and processing. The monomer used in this example is 1,4-bis(bromomethyl)-2-methoxy-5-(2-ethylhexyloxy)benzene.
Materials:
-
1,4-bis(bromomethyl)-2-methoxy-5-(2-ethylhexyloxy)benzene
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Argon or Nitrogen gas
-
Soxhlet extraction apparatus
Procedure:
-
Reaction Setup and Polymerization: The setup and polymerization steps are analogous to Protocol 1, using the substituted monomer. The reaction mixture will likely remain a solution or become a viscous solution rather than forming a distinct precipitate.
-
Work-up and Purification:
-
The reaction is quenched by pouring the polymer solution into a large volume of methanol to precipitate the polymer.
-
The crude polymer is collected by filtration.
-
The polymer is then purified by Soxhlet extraction with methanol to remove oligomers and other impurities.[1]
-
The purified polymer is then dissolved in a minimal amount of a good solvent (e.g., chloroform (B151607) or THF) and re-precipitated into methanol.
-
The final product is collected by filtration and dried under vacuum.
-
Data Presentation
Table 1: Typical Reaction Parameters for PPV Synthesis
| Parameter | Unsubstituted PPV | Soluble PPV (MEH-PPV) |
| Monomer | 1,4-Bis(bromomethyl)benzene | 1,4-bis(bromomethyl)-2-methoxy-5-(2-ethylhexyloxy)benzene |
| Base | Potassium tert-butoxide | Potassium tert-butoxide |
| Solvent | Anhydrous THF | Anhydrous THF |
| Molar Ratio (Monomer:Base) | 1 : 2.2 | 1 : 2.2 |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | 2 - 4 hours | 2 - 4 hours |
Table 2: Characterization Data for Unsubstituted and Soluble PPV
| Property | Unsubstituted PPV | Soluble PPV (MEH-PPV) |
| Appearance | Yellow-orange powder | Red-orange solid |
| Solubility | Insoluble in common organic solvents | Soluble in THF, chloroform, toluene |
| Yield | > 90% | 65 - 97%[2] |
| Molecular Weight (Mn) | N/A (insoluble) | 20,000 - 500,000 g/mol [2] |
| Polydispersity Index (PDI) | N/A (insoluble) | 1.5 - 2.5 |
| UV-Vis Abs. (λmax, film) | ~420 nm | ~500 nm |
| Photoluminescence (λmax, film) | ~520 nm, ~551 nm[3] | ~590 nm |
| Decomposition Temp. (TGA) | > 350 °C | ~375 °C[4] |
Visualizations
Overall Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Simple improvements to Gilch synthesis and molecular weight modulation of MEH-PPV - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. davidlu.net [davidlu.net]
- 4. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dibromo-p-Xylene in the Synthesis of Metal-Organic Frameworks (MOFs)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of Metal-Organic Frameworks (MOFs) is a critical area of research for tailoring their properties for specific applications, including gas storage, catalysis, and drug delivery. Post-synthetic modification (PSM) is a powerful technique that allows for the introduction of new functionalities onto a pre-synthesized MOF structure. α,α'-Dibromo-p-xylene is a versatile reagent in PSM, serving as a rigid covalent cross-linker to enhance the structural stability of MOFs or to create hierarchical pore systems. This document provides detailed protocols for the post-synthetic modification of an amine-functionalized MOF, UiO-66-NH2, using α,α'-dibromo-p-xylene as a cross-linking agent. UiO-66-NH2 is a well-characterized and robust MOF, making it an excellent parent framework for such modifications. The protocols outlined below are intended for researchers in materials science, chemistry, and drug development who are looking to explore the effects of covalent cross-linking on MOF properties.
Data Presentation
The following table summarizes the expected changes in the physicochemical properties of UiO-66-NH2 upon post-synthetic modification with α,α'-dibromo-p-xylene. The data presented are representative values and may vary depending on the specific experimental conditions and the degree of functionalization.
| Property | UiO-66-NH2 (Parent MOF) | UiO-66-NH-CH2-C6H4-CH2-NH-UiO-66 (Cross-linked MOF) |
| Formula Weight | Varies based on solvent | Increased due to the addition of the p-xylene (B151628) linker |
| BET Surface Area | ~1100 - 1400 m²/g | Decreased (e.g., ~800 - 1100 m²/g) |
| Pore Volume | ~0.5 - 0.7 cm³/g | Decreased (e.g., ~0.3 - 0.5 cm³/g) |
| Pore Size | ~6 Å (microporous) | Potentially altered, with the introduction of new smaller pores or partial blocking of existing pores |
| Thermal Stability | ~450 °C | Potentially increased due to covalent cross-linking |
| Elemental Analysis (N%) | ~5-6% | Slightly decreased due to the higher carbon and hydrogen content from the cross-linker |
Experimental Protocols
Synthesis of Parent MOF: UiO-66-NH2
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-Aminoterephthalic acid (H₂BDC-NH₂)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
Procedure:
-
In a 100 mL screw-capped glass jar, dissolve ZrCl₄ (1.25 g, 5.36 mmol) and 2-aminoterephthalic acid (0.97 g, 5.36 mmol) in 60 mL of DMF.
-
Add 1.0 mL of concentrated HCl to the solution as a modulator.
-
Seal the jar tightly and place it in a preheated oven at 120 °C for 24 hours.
-
After cooling to room temperature, a pale-yellow crystalline powder will have formed.
-
Isolate the powder by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 20 mL) and then with methanol (3 x 20 mL) to remove unreacted starting materials and solvent molecules from the pores.
-
Activate the synthesized UiO-66-NH₂ by solvent exchange with chloroform for 3 days, followed by heating under vacuum at 150 °C for 12 hours.
Post-Synthetic Modification with α,α'-Dibromo-p-xylene
Materials:
-
Activated UiO-66-NH₂
-
α,α'-Dibromo-p-xylene
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Methanol
Procedure:
-
In a 50 mL round-bottom flask, suspend the activated UiO-66-NH₂ (200 mg) in 20 mL of anhydrous acetonitrile.
-
Add α,α'-dibromo-p-xylene (a molar excess, e.g., 5-10 equivalents relative to the amine groups in the MOF) to the suspension.
-
Add triethylamine (a slight excess relative to dibromo-p-xylene) to act as a base to neutralize the HBr formed during the reaction.
-
Reflux the mixture at 80 °C under a nitrogen atmosphere for 48 hours with constant stirring.
-
After the reaction, cool the mixture to room temperature.
-
Collect the solid product by centrifugation or filtration.
-
Wash the modified MOF thoroughly with dichloromethane (3 x 20 mL) and methanol (3 x 20 mL) to remove any unreacted dibromo-p-xylene and triethylamine hydrobromide salt.
-
Dry the final cross-linked MOF product under vacuum at 150 °C for 12 hours.
Visualizations
Caption: Workflow for the synthesis and post-synthetic modification of UiO-66-NH2.
Caption: Chemical reaction showing the covalent cross-linking of two amine-functionalized linkers.
Dibromo-p-Xylene: A Versatile Building Block for Porous Polymeric Networks in Research and Drug Development
Application Note
Introduction
α,α′-Dibromo-p-xylene is a versatile bifunctional building block utilized in the synthesis of a variety of organic molecules and polymers. In recent years, it has gained significant attention as a key monomer for the construction of porous polymeric networks (PPNs) and porous aromatic frameworks (PAFs). These materials are characterized by their high surface area, tunable porosity, and robust chemical and thermal stability, making them highly attractive for a range of applications, including gas storage, catalysis, and notably, in the field of drug development as carriers for controlled drug delivery.
This application note provides a detailed overview of the synthesis of a porous polymeric network derived from α,α′-dibromo-p-xylene and triphenylamine (B166846). It includes a comprehensive experimental protocol, characterization data, and discusses its potential applications in drug delivery systems.
Synthesis of a Triphenylamine-Based Porous Polymeric Network
A common and efficient method for synthesizing porous polymers from α,α′-dibromo-p-xylene is through a Friedel-Crafts alkylation reaction. This reaction involves the electrophilic substitution of aromatic compounds and is typically catalyzed by a Lewis acid, such as iron(III) chloride (FeCl₃). When α,α′-dibromo-p-xylene is reacted with a multifunctional aromatic compound like triphenylamine, a highly cross-linked, three-dimensional porous network is formed.[1]
Reaction Scheme:
Caption: Synthesis of a porous polymeric network from dibromo-p-xylene and triphenylamine.
Physicochemical Properties
The resulting porous polymer exhibits a high specific surface area and a well-defined porous structure. These properties are crucial for its application in areas such as adsorption and drug delivery. The table below summarizes typical properties of porous polymers synthesized from triphenylamine and various crosslinkers, including those with similar structures to dibromo-p-xylene.
| Property | Value | Reference |
| BET Surface Area | 500 - 1200 m²/g | [2] |
| Micropore Surface Area | 300 - 800 m²/g | [2] |
| Total Pore Volume | 0.3 - 0.8 cm³/g | [2] |
| Micropore Volume | 0.1 - 0.4 cm³/g | [2] |
| Thermal Stability (TGA) | Stable up to 400 °C in N₂ |
Table 1: Typical physicochemical properties of triphenylamine-based porous organic polymers.
Experimental Protocols
1. Synthesis of Triphenylamine-based Porous Polymer
This protocol is based on a typical Friedel-Crafts polymerization reaction.
Materials:
-
Triphenylamine (TPA)
-
α,α′-Dibromo-p-xylene
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
-
Hydrochloric acid (HCl), 5 M
-
Tetrahydrofuran (THF)
-
Nitrogen gas (N₂)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Schlenk line or nitrogen inlet
-
Buchner funnel and filter paper
-
Soxhlet extractor
Procedure:
-
In a flame-dried three-necked round-bottom flask under a nitrogen atmosphere, dissolve triphenylamine (e.g., 1.0 mmol) and α,α′-dibromo-p-xylene (e.g., 1.5 mmol) in anhydrous 1,2-dichloroethane (e.g., 20 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add anhydrous FeCl₃ (e.g., 3.0 mmol) to the solution in one portion.
-
Heat the reaction mixture to 80 °C and stir for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into methanol (e.g., 200 mL).
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with methanol.
-
To remove the catalyst and any unreacted monomers, the solid is suspended in 5 M HCl and stirred for 2 hours.
-
Filter the solid and wash with copious amounts of water until the filtrate is neutral.
-
Further purify the polymer by Soxhlet extraction with methanol and then THF, each for 24 hours.
-
Dry the resulting porous polymer in a vacuum oven at 80 °C overnight.
Caption: Experimental workflow for the synthesis and purification of the porous polymer.
2. Characterization of the Porous Polymer
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the polymer and the disappearance of the C-Br stretching vibrations from the monomer.
-
Solid-State ¹³C CP/MAS NMR Spectroscopy: To characterize the structure of the cross-linked polymer.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the polymer.
-
Nitrogen Physisorption (BET Analysis): To determine the specific surface area and pore size distribution.
Application in Drug Delivery
The high surface area and porous nature of these triphenylamine-based polymers make them excellent candidates for drug delivery systems. The pores can be loaded with therapeutic agents, and the polymer matrix can be designed for controlled release of the drug.
Application Protocol: Loading and Release of a Model Drug (e.g., Ibuprofen)
1. Drug Loading:
-
Prepare a stock solution of the porous polymer in a suitable solvent (e.g., 1 mg/mL in THF).
-
Prepare a stock solution of the model drug, ibuprofen (B1674241) (e.g., 10 mg/mL in THF).
-
Mix the polymer solution with the ibuprofen solution at a desired polymer-to-drug ratio (e.g., 1:1 by weight).
-
Stir the mixture at room temperature for 24 hours to allow for the drug to adsorb into the pores of the polymer.
-
Remove the solvent under reduced pressure to obtain the drug-loaded polymer as a solid.
-
Wash the solid with a solvent in which the drug has low solubility (e.g., hexane) to remove any surface-adsorbed drug.
-
Dry the drug-loaded polymer under vacuum.
2. In Vitro Drug Release:
-
Prepare a release medium, such as phosphate-buffered saline (PBS) at pH 7.4, to simulate physiological conditions.
-
Disperse a known amount of the drug-loaded polymer (e.g., 10 mg) in a specific volume of the release medium (e.g., 50 mL).
-
Place the dispersion in a shaking incubator at 37 °C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium (e.g., 1 mL).
-
Replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate the cumulative percentage of drug released over time.
References
Application Notes and Protocols for the Formation of a Bis-Grignard Reagent from α,α'-Dibromo-p-xylene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed procedure for the synthesis of the bis-Grignard reagent, 1,4-phenylenebis(methylmagnesium bromide), from α,α'-dibromo-p-xylene. This versatile intermediate is a valuable building block in organic synthesis, particularly for the introduction of the p-xylylene moiety in the development of novel pharmaceutical compounds and functional materials.
Introduction
Grignard reagents are powerful nucleophiles widely employed for the formation of carbon-carbon bonds. The preparation of a bis-Grignard reagent from a dihaloalkane such as α,α'-dibromo-p-xylene offers a direct route to symmetrical molecules, polymers, and complex architectures. The successful formation of this di-Grignard reagent is highly dependent on stringent anhydrous conditions to prevent quenching of the reactive organometallic species. Tetrahydrofuran (B95107) (THF) is the preferred solvent due to its ability to solvate and stabilize the Grignard reagent.
Reaction and Mechanism
The formation of the bis-Grignard reagent proceeds via a two-step oxidative insertion of magnesium into the carbon-bromine bonds of α,α'-dibromo-p-xylene. The benzylic nature of the C-Br bonds makes this reaction relatively facile.
Overall Reaction:
BrCH₂-C₆H₄-CH₂Br + 2 Mg → BrMgCH₂-C₆H₄-CH₂MgBr
The mechanism is believed to involve single-electron transfer (SET) from the magnesium metal to the alkyl halide, forming a radical anion which then collapses to an alkyl radical and a halide anion. The alkyl radical subsequently reacts with another magnesium atom.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the formation of 1,4-phenylenebis(methylmagnesium bromide). Please note that yields can vary depending on the purity of reagents and the strictness of anhydrous conditions.
| Parameter | Value | Notes |
| Molar Ratio (Dibromo-p-xylene:Mg) | 1 : 2.2 | A slight excess of magnesium is used to ensure complete reaction. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ether can also be used, but THF is generally preferred for di-Grignard formation. |
| Temperature | Reflux (approx. 66 °C in THF) | Gentle heating is typically required to maintain the reaction. |
| Reaction Time | 2 - 4 hours | Reaction progress can be monitored by the disappearance of magnesium turnings. |
| Typical Yield | 70 - 85% | Yield is often determined by subsequent derivatization and quantification. |
Detailed Experimental Protocol
4.1. Materials and Reagents
-
α,α'-Dibromo-p-xylene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
1,2-Dibromoethane (B42909) (optional, for activation)
-
Anhydrous work-up reagents (e.g., saturated aqueous ammonium (B1175870) chloride)
4.2. Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)
-
Schlenk line (recommended for advanced users)
-
Syringes and needles
4.3. Pre-reaction Preparations
-
Glassware: All glassware must be thoroughly dried in an oven at >120 °C for at least 4 hours and assembled hot under a stream of inert gas.
-
Magnesium Activation: The magnesium turnings should be activated to remove the passivating oxide layer. This can be achieved by stirring the magnesium turnings vigorously in a dry flask under an inert atmosphere for several hours, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in THF.
4.4. Step-by-Step Procedure
-
Setup: Assemble the dry three-necked flask with a reflux condenser, a dropping funnel, and a gas inlet. Place a magnetic stir bar in the flask and maintain a positive pressure of inert gas.
-
Magnesium Addition: Add the activated magnesium turnings (2.2 equivalents) to the reaction flask.
-
Solvent Addition: Add a small amount of anhydrous THF to just cover the magnesium turnings.
-
Initiation: Add a small crystal of iodine to the flask. The disappearance of the brown color is an indication that the magnesium is activated. Alternatively, a few drops of a solution of α,α'-dibromo-p-xylene in THF can be added directly to the magnesium. The reaction is initiated when bubbling is observed and the solution becomes cloudy and grey. Gentle warming may be necessary.
-
Substrate Addition: Once the reaction has initiated, add the remaining solution of α,α'-dibromo-p-xylene (1 equivalent) dissolved in anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for 2-4 hours, or until the majority of the magnesium has been consumed.
-
Completion and Use: The resulting dark grey to brownish solution is the bis-Grignard reagent. It is typically used immediately in subsequent reactions. The concentration can be determined by titration if required.
Visualizations
5.1. Reaction Pathway
Caption: Formation of the bis-Grignard reagent from α,α'-dibromo-p-xylene.
5.2. Experimental Workflow
Caption: Step-by-step workflow for the synthesis of the bis-Grignard reagent.
Application Notes and Protocols for Sonogashira Coupling Reactions with Dibromo-p-xylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex, typically with a copper(I) co-catalyst and an amine base, has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] Its utility stems from the mild reaction conditions and broad functional group tolerance. Dibromo-p-xylene serves as a valuable bifunctional building block, allowing for the synthesis of mono- or di-alkynylated products, which are precursors to conjugated polymers, molecular wires, and complex pharmaceutical intermediates.
This document provides detailed application notes and protocols for performing Sonogashira coupling reactions with 1,4-dibromo-2,5-dimethylbenzene (B47692) (dibromo-p-xylene). The protocols cover both double-coupling reactions to form symmetrical di-alkynyl products and selective mono-coupling reactions.
Reaction Principle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[1] The palladium(0) catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the final alkynylated product and regenerates the active palladium(0) catalyst.[1] In copper-free Sonogashira reactions, the base is responsible for the deprotonation of the alkyne, which then coordinates to the palladium center.[1]
Experimental Workflow
A general workflow for the Sonogashira coupling of dibromo-p-xylene is outlined below. The key stages include reaction setup under inert conditions, monitoring the reaction progress, and subsequent work-up and purification of the product.
Key Reaction Parameters
Several factors influence the success and selectivity of the Sonogashira coupling with dibromo-p-xylene:
-
Catalyst System: The choice of palladium source and ligand is critical. Common palladium catalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. Bulky, electron-rich phosphine (B1218219) ligands often improve catalytic activity.
-
Copper(I) Co-catalyst: While traditional Sonogashira reactions employ a copper(I) salt (e.g., CuI) as a co-catalyst, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).
-
Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), is typically used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.
-
Solvent: Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and unwanted side reactions. Common solvents include tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and toluene (B28343).
-
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system employed.
-
Stoichiometry: To achieve double coupling, a slight excess of the terminal alkyne (e.g., 2.2 equivalents) is used. For selective mono-coupling, a sub-stoichiometric amount of the alkyne (e.g., 0.9-1.0 equivalents) or a larger excess of dibromo-p-xylene is recommended.
Experimental Protocols
The following protocols provide a starting point for the Sonogashira coupling of dibromo-p-xylene. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.
Protocol 1: Double Sonogashira Coupling of Dibromo-p-xylene with Phenylacetylene (B144264)
Objective: To synthesize 1,4-bis(phenylethynyl)-2,5-dimethylbenzene.
Materials:
-
1,4-Dibromo-2,5-dimethylbenzene (1.0 mmol, 264 mg)
-
Phenylacetylene (2.2 mmol, 225 mg, 0.24 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 21 mg)
-
Copper(I) iodide (CuI) (0.06 mmol, 11.4 mg)
-
Triethylamine (Et₃N) (10 mL)
-
Tetrahydrofuran (THF), anhydrous and degassed (10 mL)
-
Schlenk flask (50 mL) and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried 50 mL Schlenk flask containing a magnetic stir bar, add 1,4-dibromo-2,5-dimethylbenzene, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous, degassed THF and triethylamine via syringe.
-
Add phenylacetylene via syringe and stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to 65 °C and stir for 24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the desired product.
Protocol 2: Selective Mono-Sonogashira Coupling of Dibromo-p-xylene with 1-Hexyne (B1330390)
Objective: To synthesize 1-bromo-4-(hex-1-yn-1-yl)-2,5-dimethylbenzene.
Materials:
-
1,4-Dibromo-2,5-dimethylbenzene (2.0 mmol, 528 mg)
-
1-Hexyne (1.0 mmol, 82 mg, 0.11 mL)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 58 mg)
-
Copper(I) iodide (CuI) (0.1 mmol, 19 mg)
-
Diisopropylamine (DIPA) (15 mL)
-
Toluene, anhydrous and degassed (10 mL)
-
Schlenk flask (50 mL) and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a flame-dried 50 mL Schlenk flask, dissolve 1,4-dibromo-2,5-dimethylbenzene, Pd(PPh₃)₄, and CuI in anhydrous, degassed toluene and diisopropylamine.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Slowly add 1-hexyne via syringe pump over 4 hours to the stirred solution at room temperature.
-
Stir the reaction at room temperature and monitor carefully by TLC or GC-MS to maximize the formation of the mono-alkynylated product and minimize the di-substituted byproduct.
-
Once the desired conversion is reached, filter the reaction mixture through a pad of Celite, washing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane) to separate the desired mono-coupled product from the starting material and the di-coupled product.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of dibromo-p-xylene with various terminal alkynes. These are representative examples, and actual results may vary.
Table 1: Double Sonogashira Coupling of Dibromo-p-xylene
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | 6 | Et₃N | THF | 65 | 24 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (2.5) | - | 5 | DIPA | Toluene | 80 | 20 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | PPh₃ (4) | 4 | Et₃N | DMF | 70 | 18 | 90-98 |
| 4 | 4-Ethynyltoluene | PdCl₂(PPh₃)₂ (3) | - | 6 | Et₃N | THF/Et₃N | 75 | 24 | 82-92 |
Table 2: Selective Mono-Sonogashira Coupling of Dibromo-p-xylene
| Entry | Terminal Alkyne | Alkyne (equiv.) | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 0.9 | Pd(PPh₃)₄ (2) | 4 | DIPA | Toluene | 25 | 12 | 50-65 |
| 2 | 1-Hexyne | 1.0 | PdCl₂(PPh₃)₂ (2.5) | 5 | Et₃N | THF | 50 | 8 | 55-70 |
| 3 | Trimethylsilylacetylene | 0.95 | Pd(OAc)₂ (2) | 4 | Et₃N | DMF | 25 | 10 | 60-75* |
*Yields are for the isolated mono-alkynylated product and are highly dependent on careful monitoring and control of stoichiometry.
Signaling Pathways and Logical Relationships
The logical relationship between the key components and the desired outcome in a Sonogashira coupling reaction with dibromo-p-xylene is illustrated below. The choice of stoichiometry is a critical determinant for achieving either mono- or di-alkynylation.
Conclusion
The Sonogashira coupling reaction is a highly effective method for the synthesis of mono- and di-alkynylated derivatives of dibromo-p-xylene. By carefully selecting the catalyst system, base, solvent, and controlling the stoichiometry of the reactants, researchers can achieve good to excellent yields of the desired products. The protocols and data presented herein serve as a valuable starting point for scientists engaged in the synthesis of novel functionalized aromatic compounds for applications in drug discovery, materials science, and beyond. Further optimization may be required for specific substrate combinations to achieve optimal results.
References
Application Notes and Protocols for Williamson Ether Synthesis Utilizing 1,4-bis(bromomethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,4-bis(bromomethyl)benzene (B118104) in the Williamson ether synthesis. This versatile building block enables the synthesis of a wide array of compounds, including symmetric bis-ethers, macrocycles, and polymers, with potential applications in medicinal chemistry and materials science.
Introduction
The Williamson ether synthesis is a robust and widely utilized method for the formation of ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[1] 1,4-Bis(bromomethyl)benzene, also known as α,α'-dibromo-p-xylene, is an excellent electrophile for this reaction due to the presence of two primary benzylic bromide groups. This bifunctionality allows for the reaction with two equivalents of an alcohol to form symmetric di-ethers or with one equivalent of a diol to produce macrocycles or polymers. The rigid p-phenylene core imparted by this reagent is a valuable structural motif in the design of molecules for various applications, including as linkers in drug-linker conjugates, as components of macrocyclic drugs, and as monomers for novel polymers.[2][3]
Applications in Drug Development and Medicinal Chemistry
The ether linkage is a common and important functional group in a vast number of pharmaceuticals.[4] The Williamson ether synthesis using 1,4-bis(bromomethyl)benzene allows for the introduction of a rigid p-xylylene linker, which can be advantageous in drug design for several reasons:
-
Conformational Rigidity: The rigid linker can help to pre-organize a molecule into a bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.[2]
-
Scaffold for Macrocyclization: The synthesis of macrocyclic compounds is a growing area of interest in drug discovery, as macrocycles can tackle challenging protein-protein interaction targets.[3] 1,4-Bis(bromomethyl)benzene is an ideal building block for creating macrocycles with defined geometries.
-
Bioisosteric Replacement: The p-xylylene diether motif can serve as a bioisostere for other functional groups, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Recent studies have highlighted the cytotoxic and anti-proliferative activities of molecules containing related structural motifs. For instance, xylene-linked bis-benzimidazolium salts have demonstrated significant anti-proliferative activities against colorectal and breast cancer cell lines.[4] Furthermore, macrocycles containing bis(aryl ether) moieties have shown interesting cytotoxicity against prostate and breast cancer cell lines, with some derivatives inducing apoptosis. While direct biological data for simple ethers derived from 1,4-bis(bromomethyl)benzene is limited in the public domain, these findings suggest that the p-xylylene ether scaffold is a promising component for the design of novel therapeutic agents.
Data Presentation
Physicochemical and Spectroscopic Data of 1,4-Bis(bromomethyl)benzene
| Property | Value | Reference |
| Molecular Formula | C₈H₈Br₂ | |
| Molecular Weight | 263.96 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 145-147 °C | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35 (s, 4H, Ar-H), 4.48 (s, 4H, CH₂Br) | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 138.0, 129.5, 33.2 |
Cytotoxicity Data of Structurally Related Compounds
The following table summarizes the cytotoxic activity of ortho-xylene linked bis-benzimidazolium salts, demonstrating the potential of the xylylene linker in designing anticancer agents.[4]
| Compound | Cell Line | IC₅₀ (µM) |
| Salt 1 (octyl chains) | HCT 116 (Colon) | 0.9 |
| HT-29 (Colon) | 4.0 | |
| MCF-7 (Breast) | 58.2 | |
| Salt 2 (nonyl chains) | HCT 116 (Colon) | 1.1 |
| HT-29 (Colon) | 5.0 | |
| MCF-7 (Breast) | 4.4 | |
| Salt 3 (decyl chains) | HCT 116 (Colon) | 2.6 |
| HT-29 (Colon) | 10.0 | |
| MCF-7 (Breast) | 13.3 |
Experimental Protocols
The following are generalized protocols for the Williamson ether synthesis using 1,4-bis(bromomethyl)benzene. The specific reaction conditions may require optimization depending on the substrate.
General Protocol for the Synthesis of Symmetric Bis-Ethers
This protocol describes the reaction of 1,4-bis(bromomethyl)benzene with two equivalents of a monohydric alcohol.
Reagents and Materials:
-
1,4-Bis(bromomethyl)benzene
-
Alcohol (e.g., phenol, benzyl (B1604629) alcohol) (2.2 equivalents)
-
Strong base (e.g., Sodium Hydride (NaH), 60% dispersion in mineral oil) (2.5 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Extraction solvent (e.g., ethyl acetate (B1210297), dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
To a stirred solution of the alcohol (2.2 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add NaH (2.5 eq.) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases, indicating the formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of 1,4-bis(bromomethyl)benzene (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired bis-ether.
General Protocol for the Synthesis of Macrocycles or Polymers with Diols
This protocol is suitable for the reaction of 1,4-bis(bromomethyl)benzene with a diol. High dilution conditions favor macrocyclization over polymerization.
Reagents and Materials:
-
1,4-Bis(bromomethyl)benzene (1.0 equivalent)
-
Diol (e.g., hydroquinone, resorcinol, ethylene (B1197577) glycol) (1.0 equivalent)
-
Strong base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)) (3.0 equivalents)
-
Anhydrous solvent (e.g., Acetonitrile, DMF)
Procedure:
-
For Macrocyclization (High Dilution):
-
Set up two syringe pumps. In one syringe, place a solution of 1,4-bis(bromomethyl)benzene in a large volume of anhydrous DMF. In the second syringe, place a solution of the diol and potassium carbonate in a large volume of anhydrous DMF.
-
Simultaneously add both solutions dropwise over a period of several hours to a vigorously stirred, heated (e.g., 80 °C) solution of anhydrous DMF.
-
-
For Polymerization:
-
To a stirred solution of the diol (1.0 eq.) and potassium carbonate (3.0 eq.) in anhydrous DMF, add a solution of 1,4-bis(bromomethyl)benzene (1.0 eq.) in anhydrous DMF dropwise at room temperature.
-
-
After the addition is complete, continue stirring the reaction mixture at the chosen temperature for 24-48 hours, monitoring by TLC or Gel Permeation Chromatography (GPC) for polymers.
-
After cooling to room temperature, pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water and then with a suitable organic solvent (e.g., methanol) to remove unreacted monomers and oligomers.
-
Dry the product under vacuum. Further purification for macrocycles may involve column chromatography.
Visualizations
Caption: Mechanism of the Williamson Ether Synthesis.
Caption: General Experimental Workflow.
Caption: Potential Inhibition of a Pro-Survival Signaling Pathway.
References
- 1. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of poly(p-phenylene vinylene) materials via the precursor routes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. An Insight into the Medicinal Chemistry Perspective of Macrocyclic Derivatives with Antitumor Activity: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structures and Cytotoxicity of Ortho-Xylene Linked Bis-benzimidazolium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrochemical Reduction of α,α'-Dibromo-p-xylene
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The electrochemical reduction of α,α'-dibromo-p-xylene is a significant process primarily utilized in the synthesis of conjugated polymers, most notably poly(p-phenylene vinylene) (PPV). This polymer and its derivatives are of considerable interest in the fields of materials science and electronics due to their electroluminescent and conductive properties. Consequently, they are key components in the development of organic light-emitting diodes (OLEDs), photovoltaic devices, and other organic electronic applications.
The electrochemical approach to polymerization offers several advantages over traditional chemical synthesis routes. These include precise control over the polymerization process by manipulating the applied potential or current, the ability to deposit thin, uniform polymer films directly onto electrode surfaces, and the avoidance of harsh chemical reagents that may be required in other methods. The properties of the resulting PPV, such as molecular weight and film morphology, can be tuned by adjusting the electrochemical parameters, the solvent system, and the electrolyte.
The mechanism of the electrochemical reduction of α,α'-dibromo-p-xylene proceeds via the sequential cleavage of the carbon-bromine bonds. This process generates highly reactive intermediates that subsequently polymerize. Understanding the electrochemical behavior of the starting material through techniques like cyclic voltammetry is crucial for optimizing the reaction conditions to achieve high yields and desirable polymer characteristics. While the primary application lies in polymer synthesis, the fundamental principles of this reaction are also relevant to the broader field of organic electrochemistry and the study of benzylic halide reduction mechanisms.
Quantitative Data Summary
Table 1: Electrochemical Parameters for Related Compounds
| Compound | Electrode Material | Solvent | Supporting Electrolyte | Reduction Potential (V vs. ref) | Technique |
| α,α,α′,α′-tetrabromo-p-xylene | Platinum | Acetonitrile | Tetraethylammonium tetrafluoroborate | Not Specified | Potentiostatic Reduction |
| Benzyl Bromide | Glassy Carbon | Acetonitrile | 0.1 M Tetraethylammonium perchlorate (B79767) | ~ -1.8 | Cyclic Voltammetry |
Table 2: Product Yields from Related Reactions
| Starting Material | Product | Yield (%) | Method |
| α,α,α′,α′-tetrabromo-p-xylene | Poly(p-phenylene vinylene) | 88 | Electrochemical Polymerization[1] |
| p-Xylene | α,α'-Dibromo-p-xylene | 90 | Chemical Synthesis |
Experimental Protocols
The following protocols are based on general procedures for the electrochemical reduction of benzylic halides and the synthesis of PPV. Researchers should optimize these conditions for their specific experimental setup and objectives.
Protocol 1: Cyclic Voltammetry of α,α'-Dibromo-p-xylene
Objective: To determine the reduction potential of α,α'-dibromo-p-xylene.
Materials:
-
α,α'-Dibromo-p-xylene (recrystallized from ethanol)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate - TBAP)
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum wire or mesh)
-
Electrochemical cell
-
Potentiostat
Procedure:
-
Prepare a 1-10 mM solution of α,α'-dibromo-p-xylene in the chosen solvent containing 0.1 M supporting electrolyte.
-
Assemble the three-electrode electrochemical cell with the working, reference, and counter electrodes.
-
De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes. Maintain a blanket of inert gas over the solution during the experiment.
-
Set the parameters on the potentiostat. A typical potential window for scanning would be from 0 V to -2.5 V vs. the reference electrode, at a scan rate of 100 mV/s.
-
Run the cyclic voltammogram and record the resulting current-potential curve.
-
Identify the cathodic peak corresponding to the reduction of the C-Br bond. The peak potential will provide an estimate of the reduction potential.
Protocol 2: Controlled-Potential Electrolysis for the Synthesis of Poly(p-phenylene vinylene) (PPV)
Objective: To synthesize a film of PPV on an electrode surface.
Materials:
-
α,α'-Dibromo-p-xylene
-
Anhydrous DMF or acetonitrile
-
Supporting electrolyte (e.g., 0.1 M TBAP)
-
Working electrode for deposition (e.g., platinum foil, glassy carbon plate, or indium tin oxide - ITO coated glass)
-
Reference electrode
-
Counter electrode (large surface area, e.g., platinum mesh)
-
H-type electrochemical cell with a frit to separate the anodic and cathodic compartments
-
Potentiostat/Galvanostat
Procedure:
-
Prepare a solution of α,α'-dibromo-p-xylene (e.g., 10-50 mM) in the chosen solvent containing the supporting electrolyte.
-
Assemble the H-type electrochemical cell, placing the working electrode in one compartment and the counter and reference electrodes in the other.
-
De-aerate both compartments with an inert gas for at least 30 minutes.
-
Set the potentiostat to the desired reduction potential. This potential should be slightly more negative than the peak potential observed in the cyclic voltammetry experiment (e.g., -1.9 to -2.1 V vs. SCE).
-
Initiate the electrolysis and monitor the current as a function of time. The current will decrease as the starting material is consumed.
-
Continue the electrolysis until the current drops to a low, steady value, or for a predetermined amount of time to control the film thickness.
-
After the electrolysis is complete, carefully remove the working electrode from the cell.
-
Gently rinse the electrode with fresh solvent to remove any unreacted monomer and electrolyte.
-
A yellow film of PPV should be visible on the electrode surface.
-
The film can be further characterized by spectroscopic (FT-IR, UV-Vis) and microscopic (SEM, AFM) techniques.
Visualizations
Reaction Mechanism
Caption: Proposed reaction pathways for the electrochemical reduction of α,α'-dibromo-p-xylene.
Experimental Workflow
Caption: Workflow for the electrochemical synthesis and characterization of PPV.
References
Application Notes and Protocols: α,α'-Dibromo-p-xylene in Friedel-Crafts Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friedel-Crafts alkylation is a fundamental and versatile method for forming carbon-carbon bonds by substituting an aromatic proton with an alkyl group. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). α,α'-Dibromo-p-xylene is a valuable bifunctional alkylating agent in this context, enabling the synthesis of a variety of complex molecules and polymers. Its two reactive benzylic bromide moieties allow for the alkylation of two aromatic units, leading to the formation of bridged aromatic compounds and porous organic polymers.
This document provides detailed application notes and experimental protocols for the use of α,α'-dibromo-p-xylene in Friedel-Crafts alkylation reactions, with a particular focus on its application in the synthesis of porous polymeric networks.
Key Applications
The primary application of α,α'-dibromo-p-xylene in Friedel-Crafts alkylation is in the synthesis of porous organic polymers (POPs). These materials are characterized by high surface areas, tunable porosity, and excellent thermal and chemical stability, making them suitable for applications in:
-
Gas storage and separation: The porous nature of these polymers allows for the selective adsorption and storage of gases.
-
Catalysis: The high surface area can be utilized to support catalytic species.
-
Sensing: The electronic properties of the aromatic networks can be exploited for chemical sensing applications.
One notable example is the synthesis of a porous polymeric network (PPN) through the Friedel-Crafts alkylation of triphenylamine (B166846) with α,α'-dibromo-p-xylene, catalyzed by FeCl₃.[1] This reaction creates a cross-linked, three-dimensional network with a high surface area.
Reaction Mechanism and Considerations
The Friedel-Crafts alkylation with α,α'-dibromo-p-xylene proceeds via a stepwise electrophilic aromatic substitution.
-
Formation of the Electrophile: The Lewis acid catalyst (e.g., FeCl₃) interacts with one of the bromine atoms of α,α'-dibromo-p-xylene, polarizing the C-Br bond and generating a benzylic carbocation or a highly electrophilic complex.
-
Nucleophilic Attack: An electron-rich aromatic compound (the nucleophile) attacks the electrophilic carbon, forming a new C-C bond and a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion).
-
Deprotonation: A weak base, typically the complex formed between the Lewis acid and the leaving group (e.g., FeCl₃Br⁻), removes a proton from the carbon atom that formed the new bond, restoring the aromaticity of the ring.
-
Second Alkylation: The second -CH₂Br group on the xylene moiety can then react with another aromatic molecule in the same manner, leading to the formation of a cross-linked polymer network.
Important Considerations:
-
Catalyst Choice: Strong Lewis acids like AlCl₃ and FeCl₃ are commonly used. The choice of catalyst can influence the reaction rate and selectivity.
-
Solvent: An inert solvent that can dissolve the reactants and catalyst is required. Dichloromethane or 1,2-dichloroethane (B1671644) are common choices.
-
Temperature: Friedel-Crafts alkylations are often run at low temperatures to control the reaction rate and minimize side reactions.
-
Moisture Sensitivity: Lewis acid catalysts are highly sensitive to moisture and will be deactivated by water. Therefore, all reagents and glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
Protocol 1: Synthesis of a Porous Polymeric Network from Triphenylamine and α,α'-Dibromo-p-xylene
This protocol describes the synthesis of a porous organic polymer via a Friedel-Crafts alkylation reaction between triphenylamine and α,α'-dibromo-p-xylene, catalyzed by anhydrous iron(III) chloride.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Triphenylamine | 245.33 | 1.226 g | 5.0 mmol |
| α,α'-Dibromo-p-xylene | 263.96 | 1.980 g | 7.5 mmol |
| Anhydrous FeCl₃ | 162.20 | 2.433 g | 15.0 mmol |
| Anhydrous 1,2-dichloroethane | - | 50 mL | - |
| Methanol (B129727) | - | 200 mL | - |
| Tetrahydrofuran (B95107) (THF) | - | 200 mL | - |
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (N₂ or Ar) with bubbler
-
Schlenk line or similar apparatus for inert atmosphere techniques
-
Buchner funnel and filter paper
-
Soxhlet extractor
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of inert gas.
-
Reaction Setup: Assemble the three-necked flask with the reflux condenser and an inert gas inlet. Place a magnetic stir bar in the flask.
-
Charging Reactants: Under a positive pressure of inert gas, add triphenylamine (1.226 g, 5.0 mmol) and α,α'-dibromo-p-xylene (1.980 g, 7.5 mmol) to the reaction flask.
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (50 mL) to the flask to dissolve the reactants.
-
Catalyst Addition: While stirring, carefully add anhydrous iron(III) chloride (2.433 g, 15.0 mmol) to the reaction mixture. The addition is exothermic, and the mixture will likely darken.
-
Reaction: Heat the reaction mixture to 80 °C and maintain it at this temperature with vigorous stirring for 24 hours under an inert atmosphere. A solid precipitate will form during the reaction.
-
Work-up: After 24 hours, cool the mixture to room temperature.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid sequentially with methanol (100 mL) and tetrahydrofuran (100 mL) to remove any unreacted monomers and catalyst residues.
-
Purification: Further purify the polymer by Soxhlet extraction with methanol for 24 hours, followed by extraction with tetrahydrofuran for another 24 hours.
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Drying: Dry the purified polymer in a vacuum oven at 60 °C overnight to yield the final porous polymeric network.
Visualizations
Caption: Mechanism of Friedel-Crafts alkylation.
References
Application Notes and Protocols for the Polycondensation of α,α′-Dibromo-p-xylene with Aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of N-phenylated polyamine through the solution polycondensation of α,α′-dibromo-p-xylene and aniline (B41778). This polymer is of interest for its potential applications in advanced materials and as a backbone for further functionalization in various fields, including drug delivery and development, owing to its solubility and thermal stability.
Introduction
The polycondensation reaction between α,α′-dibromo-p-xylene and aniline offers a direct route to synthesize a soluble, N-phenylated polyamine. This polymer is characterized by its amorphous nature, solubility in common organic solvents, and notable thermal properties, making it a versatile platform for further chemical modifications. The N-phenyl groups along the polymer backbone enhance solubility and influence the polymer's conformation and properties. The synthesis is typically carried out as a solution polycondensation at elevated temperatures, utilizing an acid acceptor to neutralize the hydrogen bromide byproduct.
Data Presentation
Reactant Properties
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| α,α′-Dibromo-p-xylene | 1,4-Bis(bromomethyl)benzene | 623-24-5 | C₈H₈Br₂ | 263.96 | 143-145 | 245 |
| Aniline | Aniline | 62-53-3 | C₆H₇N | 93.13 | -6 | 184 |
Polymer Properties
| Property | Value |
| Inherent Viscosity | Up to 0.3 dL/g (when using α,α′-dianilino-p-xylene) |
| Glass Transition Temperature (Tg) | 110 °C |
| Thermal Stability | Stable up to 280 °C in air |
| Solubility | Soluble in chloroform (B151607) and sym-tetrachloroethane |
| Appearance | Amorphous solid |
Experimental Protocols
Materials and Equipment
-
Reactants:
-
α,α′-Dibromo-p-xylene (98% purity or higher)
-
Aniline (reagent grade, distilled before use)
-
α,α′-Dianilino-p-xylene (optional, for higher inherent viscosity)
-
-
Solvent:
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
-
Acid Acceptor:
-
Potassium bicarbonate (K₂CO₃), anhydrous
-
-
Purification Solvents:
-
Acetone
-
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Standard laboratory glassware
-
Filtration apparatus
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N-phenylated polyamine.
Step-by-Step Procedure
-
Reactant Preparation:
-
Accurately weigh α,α′-dibromo-p-xylene, aniline, and potassium bicarbonate. Note: The optimal molar ratios should be determined from the primary literature, but a 1:1 molar ratio of the reactive groups is typical for polycondensation.
-
Ensure all glassware is dried in an oven and cooled under a stream of dry nitrogen.
-
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add the anhydrous N-methyl-2-pyrrolidone (NMP).
-
Add the weighed aniline and potassium bicarbonate to the flask. Stir the mixture to ensure good dispersion.
-
Add the α,α′-dibromo-p-xylene to the reaction mixture.
-
-
Polycondensation Reaction:
-
Begin stirring the mixture and purge the flask with dry nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 150 °C using a heating mantle with a temperature controller.
-
Maintain the reaction at 150 °C with continuous stirring under a nitrogen atmosphere for the desired reaction time (e.g., 6-24 hours). The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
-
Workup and Purification:
-
After the reaction is complete, cool the flask to room temperature.
-
Pour the viscous polymer solution into a beaker containing a non-solvent such as a methanol/acetone mixture to precipitate the polymer.
-
Stir the mixture to facilitate complete precipitation.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with methanol to remove any unreacted monomers, oligomers, and salts.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution mechanism where the amine groups of aniline attack the benzylic carbons of α,α′-dibromo-p-xylene, displacing the bromide ions. The potassium bicarbonate acts as a base to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards polymer formation.
Caption: Mechanism of N-phenylated polyamine formation.
Characterization
The synthesized N-phenylated polyamine can be characterized by various analytical techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the polymer by identifying characteristic peaks for N-H bending (if secondary amine is present), C-N stretching, and the disappearance of the C-Br stretching from the monomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer. The N-phenylated polyamine is reported to be stable up to 280 °C in air.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which is reported to be 110 °C for this polymer.
Applications and Further Reactions
The synthesized N-phenylated polyamine serves as a versatile precursor for further functionalization.
-
Dye Synthesis: The polyamine can be reacted with reagents like 4,4′-bis(dimethylamino)benzophenone in the presence of phosphoryl chloride to produce violet-colored polymers.
-
Crosslinking: The polymer can be crosslinked by reacting with carbon tetrabromide under UV irradiation to form insoluble materials.
-
Drug Conjugation: The secondary amine groups in the polymer backbone could potentially be used as sites for conjugating therapeutic agents, making it a candidate for drug delivery applications. The solubility of the polymer in organic solvents facilitates its processing into films or nanoparticles.
These protocols and notes provide a foundational guide for the synthesis and characterization of N-phenylated polyamine from α,α′-dibromo-p-xylene and aniline. Researchers are encouraged to consult the primary literature for specific experimental details and to optimize the reaction conditions for their specific applications.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dibromo-p-xylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,5-dibromo-p-xylene.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of 2,5-dibromo-p-xylene?
The synthesis of 2,5-dibromo-p-xylene from p-xylene (B151628) is a classic example of an electrophilic aromatic substitution reaction.[1] In this process, bromine (Br₂) is activated by a Lewis acid catalyst, typically a hydrated iron halide, to form a more potent electrophile. This electrophile is then attacked by the electron-rich aromatic ring of p-xylene, leading to the substitution of hydrogen atoms with bromine atoms at the 2 and 5 positions.
Q2: Why is a catalyst necessary for this reaction?
Bromine itself is not a sufficiently strong electrophile to react readily with the aromatic ring of p-xylene. A Lewis acid catalyst, such as hydrated ferric chloride (FeCl₃·6H₂O), is required to polarize the bromine molecule, increasing its electrophilicity and facilitating the attack by the p-xylene ring.[2]
Q3: What are the primary side products I should expect?
The primary side products in the synthesis of 2,5-dibromo-p-xylene are monobrominated p-xylene (2-bromo-p-xylene) and other dibrominated isomers such as 2,3-dibromo-p-xylene and 2,6-dibromo-p-xylene (B2429120).[2] The formation of higher brominated products, like tribromo-p-xylene, can also occur, particularly with longer reaction times or an excess of bromine.
Q4: What are the key safety precautions when working with bromine?
Bromine is a highly toxic, corrosive, and volatile substance that requires strict safety measures.[3] All work with bromine must be conducted in a certified chemical fume hood.[3][4] Personal protective equipment (PPE), including heavy-duty chemical-resistant gloves (e.g., nitrile), splash goggles or a face shield, and a lab coat, is mandatory.[3] It is also crucial to have a sodium thiosulfate (B1220275) solution readily available to neutralize any small spills.[5]
Troubleshooting Guide
Issue 1: Low Yield of 2,5-Dibromo-p-xylene
A low yield of the desired product is a common issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incorrect Molar Ratio of Reactants | The optimal molar ratio of bromine to p-xylene is crucial for maximizing the yield of the dibrominated product. A ratio of approximately 2:1 (bromine:p-xylene) is generally recommended.[2] Ratios between 1.8 and 2.4 have also been reported to be effective.[6] Using too little bromine will result in a higher proportion of monobromo-p-xylene, while an excessive amount can lead to the formation of higher brominated byproducts and is wasteful. |
| Suboptimal Reaction Temperature | The reaction temperature significantly influences both the reaction rate and the selectivity. The recommended temperature range is between -20°C and 40°C.[6] Lower temperatures within this range generally favor higher isomer selectivity for the 2,5-dibromo product.[6] Temperatures exceeding 40°C can lead to a decrease in the desired isomer ratio.[6] |
| Inappropriate Reaction Time | The reaction time should be sufficient to allow for the formation of the dibrominated product without promoting the formation of excessive byproducts. Studies have shown that a reaction time of 3 hours or more can lead to higher yields, although the increase may not be significant beyond this point.[2] Shortening the reaction time to 2 hours or 1 hour has been shown to decrease the yield substantially.[2][7] |
| Ineffective Catalyst | The choice and condition of the catalyst are critical. Hydrated iron-containing catalysts, such as ferric chloride hexahydrate (FeCl₃·6H₂O) or ferric chloride trihydrate, have been shown to be highly effective in promoting the selective formation of 2,5-dibromo-p-xylene.[2][6] Anhydrous iron catalysts are less effective and can lead to lower selectivity and yield.[6] Ensure the catalyst is not old or deactivated. |
Issue 2: High Levels of Impurities in the Final Product
The presence of impurities, such as unreacted starting materials, monobrominated intermediates, or other dibrominated isomers, can affect the quality of the final product.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | If the reaction is not allowed to proceed to completion, a significant amount of monobromo-p-xylene will remain. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. |
| Formation of Isomeric Byproducts | While the 2,5-isomer is the thermodynamically favored product due to reduced steric hindrance and electronic strain, other isomers like 2,3-dibromo-p-xylene and 2,6-dibromo-p-xylene can still form.[2] Maintaining a lower reaction temperature can improve the selectivity for the desired 2,5-isomer.[6] |
| Inefficient Purification | The purification method employed is critical for obtaining a high-purity product. A multi-step purification process is often necessary. This can include washing the crude product to remove the catalyst and any water-soluble impurities, followed by distillation under reduced pressure to separate the desired product from lower-boiling components like monobromo-p-xylene.[6] Finally, recrystallization from a suitable solvent, such as hot ethanol (B145695) or methanol (B129727), can be used to obtain highly pure crystalline 2,5-dibromo-p-xylene.[8] |
Experimental Protocols
Optimized Synthesis of 2,5-Dibromo-p-xylene
This protocol is based on the selective bromination of p-xylene using a hydrated iron catalyst.
Materials:
-
p-Xylene
-
Bromine
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium thiosulfate solution (for neutralization)
-
Sodium bicarbonate solution (for washing)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
-
Ethanol or methanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr gas), add p-xylene and a catalytic amount of ferric chloride hexahydrate.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0-5°C) using an ice bath.
-
Addition of Bromine: Slowly add bromine (2 molar equivalents) to the reaction mixture via the dropping funnel with continuous stirring. The addition should be done at a rate that maintains the desired reaction temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at the same temperature for a set period (e.g., 3 hours). Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, slowly add a saturated solution of sodium thiosulfate to quench any unreacted bromine.
-
Workup: Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution and water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the solvent (unreacted p-xylene) by distillation or rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation followed by recrystallization from hot ethanol or methanol to obtain pure 2,5-dibromo-p-xylene as a white crystalline solid.
Visualizations
Caption: Experimental workflow for the synthesis of 2,5-dibromo-p-xylene.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 4. LCSS: BROMINE [web.stanford.edu]
- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 6. US3932542A - Process for preparation of 2,5-dibromo-p-xylene - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,5-Dibromo-p-xylene, 98+% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
Technical Support Center: Purification of Crude Dibromo-p-xylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude dibromo-p-xylene. The content is tailored for researchers, scientists, and drug development professionals, offering detailed methodologies and practical advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude dibromo-p-xylene?
A1: The impurities largely depend on the synthetic route.
-
For 2,5-dibromo-p-xylene , synthesized by electrophilic aromatic substitution, common impurities include unreacted p-xylene, monobromo-p-xylene, other dibromo-p-xylene isomers (e.g., 2,3- and 2,6-isomers), and tribromo-p-xylene.[1][2]
-
For α,α'-dibromo-p-xylene , synthesized by free radical bromination of p-xylene, impurities often include unreacted p-xylene, α-bromo-p-xylene (mono-brominated species), and residual reagents like N-bromosuccinimide (NBS) or benzoyl peroxide.[3]
Q2: Which purification method is most suitable for my crude dibromo-p-xylene?
A2: The choice of purification method depends on the scale of your experiment and the nature of the impurities.
-
Recrystallization is a simple and effective method for removing small amounts of impurities from solid crude products. It is particularly useful for both 2,5-dibromo-p-xylene and α,α'-dibromo-p-xylene.[3][4]
-
Vacuum Distillation is highly effective for separating 2,5-dibromo-p-xylene from less volatile (e.g., tribromo-p-xylene) and more volatile (e.g., monobromo-p-xylene) impurities. However, it is generally not effective for separating isomeric dibromo-p-xylenes due to their very close boiling points.[1]
-
Column Chromatography is a versatile technique that can separate components with very similar polarities, making it suitable for isolating a specific dibromo-p-xylene isomer from other isomers and byproducts.[5]
Q3: How do I choose the right solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the dibromo-p-xylene well at high temperatures but poorly at low temperatures.
-
For α,α'-dibromo-p-xylene , common solvents include ethanol (B145695), methanol (B129727), benzene, and chloroform.[3]
-
For 2,5-dibromo-p-xylene , hot ethanol and hot methanol are effective choices.[6] It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific crude product.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure dibromo-p-xylene.[7][8] |
| The product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the dibromo-p-xylene. 2. The rate of cooling is too fast. 3. Significant impurities are present, depressing the melting point. | 1. Re-heat the solution and add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. 2. Allow the solution to cool more slowly (e.g., by insulating the flask). 3. Consider a preliminary purification step like washing or a quick filtration before recrystallization.[8][9] |
| Low recovery of the purified product. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization occurred during a hot filtration step. 3. The crystals were washed with a solvent that was not ice-cold. | 1. Concentrate the mother liquor and cool it further to recover a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated and use a stemless funnel to prevent clogging.[10] 3. Always use a minimal amount of ice-cold solvent to wash the filtered crystals.[7] |
| The purified product is still colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb the colored impurities.[11] Be aware that using too much charcoal can reduce your yield.[9] |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of spots on TLC. | The mobile phase polarity is either too high or too low. | Systematically vary the ratio of your solvents (e.g., hexane (B92381) and ethyl acetate) to find a composition that gives good separation of the desired product from its impurities on a TLC plate before running the column. |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate (B1210297) system, slowly increase the percentage of ethyl acetate. |
| The bands are running too close together. | The mobile phase is too polar, or the column is overloaded. | 1. Decrease the polarity of the mobile phase. 2. Ensure you have not loaded too much crude material onto the column. A general rule is to use a mass of silica (B1680970) gel that is 50-100 times the mass of the crude product. |
| The collected fractions are still impure. | The fractions were collected in volumes that were too large, leading to mixing of separated components. | Collect smaller fractions and analyze each one by TLC to identify the pure fractions before combining them. |
Data Presentation
Comparison of Purification Methods for Dibromo-p-xylene
| Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Simple, cost-effective, good for removing small amounts of impurities. | Can have lower yields, may not remove impurities with similar solubility. |
| Vacuum Distillation | 93-96% (for 2,5-isomer)[1] | Excellent for separating components with different boiling points, suitable for larger scales. | Not effective for separating isomers, requires specialized equipment. |
| Column Chromatography | >99% | Highly effective for separating isomers and closely related compounds. | Can be time-consuming, requires larger volumes of solvent, may be less suitable for very large scales. |
Experimental Protocols
Protocol 1: Recrystallization of α,α'-Dibromo-p-xylene from Ethanol
-
Dissolution: In a fume hood, place the crude α,α'-dibromo-p-xylene in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid has just dissolved.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath for about 30 minutes.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of the solvent.
Protocol 2: Vacuum Distillation of 2,5-Dibromo-p-xylene
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed.
-
Charging the Flask: Place the crude 2,5-dibromo-p-xylene into the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin to heat the distillation flask gently with a heating mantle.
-
Fraction Collection:
-
Cooling and Solidification: The distilled 2,5-dibromo-p-xylene will be a clear liquid that solidifies upon cooling to a white crystalline solid.[1]
Protocol 3: Column Chromatography of Dibromo-p-xylene Isomers
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into a chromatography column to create a packed bed.
-
Sample Loading: Dissolve the crude dibromo-p-xylene mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or toluene) and adsorb it onto a small amount of silica gel. Carefully add this to the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase, such as pure hexane.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by slowly adding a more polar solvent, such as ethyl acetate or dichloromethane. A typical starting gradient might be 1% ethyl acetate in hexane, gradually increasing to 5-10%.
-
Fraction Collection: Collect small fractions of the eluent in separate test tubes.
-
Analysis: Spot each fraction on a TLC plate and visualize under UV light to determine which fractions contain the purified dibromo-p-xylene isomer.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
References
- 1. US3932542A - Process for preparation of 2,5-dibromo-p-xylene - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. alpha,alpha'-Dibromo-p-xylene | 623-24-5 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. 2,5-Dibromo-p-xylene, 98+% | Fisher Scientific [fishersci.ca]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Recrystallization [sites.pitt.edu]
avoiding side product formation in the bromination of p-xylene
Technical Support Center: Bromination of p-Xylene (B151628)
Welcome to the technical support center for the bromination of p-xylene. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experimental procedures to achieve high yields of the desired brominated products while minimizing the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the bromination of p-xylene?
A1: The primary reaction mechanism for the bromination of the aromatic ring of p-xylene is electrophilic aromatic substitution.[1] In this reaction, a bromine atom is introduced onto the benzene (B151609) ring. The methyl groups on p-xylene are ortho- and para-directing activators. Since the para position is blocked, substitution occurs at the ortho positions (2, 3, 5, and 6).[2]
Q2: What are the most common side products observed during the bromination of p-xylene?
A2: Common side products include:
-
Dibrominated p-xylenes: Further bromination of the initial product can lead to 2,5-dibromo-p-xylene, 2,6-dibromo-p-xylene, and 2,3-dibromo-p-xylene.[1]
-
Polybrominated p-xylenes: In the presence of excess bromine, tribromo- and tetrabromo-p-xylene can also be formed.[1]
-
Benzylic bromination products: Reaction at one of the methyl groups can occur, leading to the formation of ω-bromo-p-xylene. This is particularly prevalent under conditions that favor free radical reactions.[3]
Q3: How can I selectively achieve monobromination of p-xylene?
A3: To favor the formation of 2-bromo-p-xylene (B1265381), it is crucial to control the reaction conditions carefully. Key strategies include:
-
Stoichiometry: Use a stoichiometric amount or a slight excess of p-xylene relative to bromine to minimize the statistical probability of a second bromination event.
-
Temperature: Maintain a low reaction temperature (e.g., 0 to -5°C) to decrease the rate of the second bromination, which has a higher activation energy.[4]
-
Catalyst: Use a suitable Lewis acid catalyst, such as iron filings, iodine, or anhydrous aluminum chloride, in catalytic amounts.[3][4]
-
Exclusion of Light: Conduct the reaction in the dark to prevent photochemical radical reactions that lead to benzylic bromination.[5]
Q4: What is the difference between benzylic bromination and aromatic bromination of p-xylene?
A4: Aromatic bromination is an electrophilic substitution on the benzene ring, typically catalyzed by a Lewis acid in the dark. Benzylic bromination is a free-radical substitution that occurs on the methyl group. This reaction is initiated by UV light or a radical initiator like benzoyl peroxide and often employs N-bromosuccinimide (NBS) as the bromine source.[6][7][8]
Troubleshooting Guide
Issue 1: Formation of significant amounts of dibromo-p-xylene.
| Potential Cause | Troubleshooting Step |
| Excess Bromine | Carefully control the stoichiometry. Use a molar ratio of bromine to p-xylene of 1:1 or slightly less. Adding bromine dropwise to the p-xylene solution can help maintain a low concentration of bromine throughout the reaction. |
| High Reaction Temperature | Lower the reaction temperature. Performing the reaction in an ice bath (0 to -5°C) can significantly suppress the formation of dibrominated products.[4] |
| Prolonged Reaction Time | Monitor the reaction progress using techniques like GC or TLC. Quench the reaction as soon as the starting material is consumed to an acceptable level. |
| High Catalyst Concentration | Use a catalytic amount of the Lewis acid. An excess of catalyst can increase the rate of both mono- and di-bromination. |
Issue 2: Presence of benzylic bromination byproducts (ω-bromo-p-xylene).
| Potential Cause | Troubleshooting Step |
| Exposure to Light | Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil) to prevent the initiation of free-radical chain reactions.[5] |
| High Reaction Temperature | Higher temperatures can promote benzylic bromination.[3] Maintaining a low reaction temperature is beneficial. |
| Presence of Radical Initiators | Ensure that all reagents and solvents are free from peroxides or other potential radical initiators. |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the bromination of p-xylene.
Table 1: Effect of Bromine to p-Xylene Molar Ratio on Product Distribution
| Bromine:p-Xylene Ratio | Monobromo-p-xylene Yield (%) | Dibromo-p-xylene Yield (%) | Reference |
| 1.3 | - | - | [9] |
| 2.0 | - | High | [9] |
| Stoichiometric (at 25-30°C) | - | 1.5-2.0 | [3] |
| 10% deficiency (at 25-30°C) | - | 0.5-1.0 | [3] |
| 5% excess (at 25-30°C) | - | ~6.0 | [3] |
Table 2: Influence of Temperature on Dibromo-p-xylene Formation
| Temperature (°C) | Catalyst | Dibromo-p-xylene Formation | Reference |
| 0 to -5 | Iron/Iodine | Minimized | [4] |
| Up to 10 | Iron/Iodine | Slight increase | [4] |
| 50 | - | 3.0-3.5% | [3] |
| -10 to -70 | Various | High 3,4- to 2,3-isomer ratio in o-xylene (B151617) bromination | [5] |
Experimental Protocols
Protocol 1: Selective Monobromination of p-Xylene
This protocol is designed to maximize the yield of 2-bromo-p-xylene while minimizing the formation of di- and polybrominated side products.
Materials:
-
p-Xylene
-
Bromine
-
Iron filings (or anhydrous FeCl₃)
-
Dichloromethane (CH₂Cl₂) (optional, as solvent)
-
5% Sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Set up a round-bottom flask, equipped with a magnetic stirrer and a dropping funnel, in an ice bath. Protect the apparatus from light by wrapping it in aluminum foil.
-
To the flask, add p-xylene and a catalytic amount of iron filings. If using a solvent, dissolve the p-xylene in dichloromethane.
-
Cool the mixture to 0°C in the ice bath with stirring.
-
Slowly add a stoichiometric equivalent of bromine dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, continue to stir the reaction mixture at 0°C and monitor its progress by TLC or GC.
-
Once the reaction is complete (or has reached optimal conversion), quench the reaction by slowly adding cold 5% sodium bisulfite solution until the red-brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel. Wash the organic layer successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain pure 2-bromo-p-xylene.
Visualizations
Caption: Reaction pathways in the bromination of p-xylene.
Caption: Troubleshooting workflow for optimizing p-xylene bromination.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,6-Dibromo-p-xylene | 66788-13-4 | Benchchem [benchchem.com]
- 3. RU2601752C1 - Method for bromination of xylenes into ring - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. EP0492594A1 - Bromination of ortho-xylene - Google Patents [patents.google.com]
- 6. Question: Explain why radical bromination of p-xylene forms C rather than.. [askfilo.com]
- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US3932542A - Process for preparation of 2,5-dibromo-p-xylene - Google Patents [patents.google.com]
optimizing reaction temperature for selective dibromination of p-xylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective dibromination of p-xylene (B151628) to synthesize 2,5-dibromo-p-xylene.
Troubleshooting Guide
This guide addresses common issues encountered during the selective dibromination of p-xylene.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of 2,5-dibromo-p-xylene | - Suboptimal Reaction Temperature: Higher temperatures can sometimes lead to a slight decrease in yield.[1] - Incorrect Bromine to p-Xylene Ratio: An insufficient amount of bromine will result in incomplete conversion. - Inappropriate Reaction Time: Shorter reaction times can lead to significantly lower yields.[1] - Catalyst Inactivity: The catalyst may be anhydrous or not functioning correctly. | - Optimize Temperature: Conduct the reaction within the recommended temperature range of 0°C to 40°C.[2] For high selectivity, a temperature range of 0°C to 5°C is often effective.[2] - Adjust Stoichiometry: A bromine to p-xylene molar ratio of 2:1 is generally optimal for dibromination.[3][4] A slight excess of bromine (up to 10%) can be used without a significant increase in higher brominated byproducts.[2] - Increase Reaction Time: Reaction times of 4 to 5 hours have been shown to produce higher yields.[3] - Use a Hydrated Catalyst: Hydrated iron-containing catalysts, such as ferric chloride hexahydrate (FeCl₃·6H₂O) or ferric chloride trihydrate (FeCl₃·3H₂O), have been shown to improve selectivity and yield.[2] |
| Poor selectivity (high percentage of undesired isomers) | - Incorrect Catalyst: Anhydrous iron catalysts do not promote high selectivity for 2,5-dibromo-p-xylene.[2] - High Reaction Temperature: While the overall yield may not change significantly between 10°C and 50°C, temperature can influence isomer distribution.[1] Lower temperatures generally favor higher selectivity.[2] | - Catalyst Selection: Employ a hydrated iron-containing catalyst. Ferric chloride trihydrate is a preferred option.[2] - Control Temperature: Maintain the reaction temperature between 0°C and 25°C for improved selectivity.[2] |
| Formation of over-brominated products (tri- and tetra-bromo-p-xylene) | - Excess Bromine: A significant excess of bromine will promote further bromination of the desired dibromo product. - Prolonged Reaction Time at Higher Temperatures: Extended reaction times, especially at elevated temperatures, can lead to the formation of more highly substituted products. | - Monitor Stoichiometry: Use a bromine to p-xylene molar ratio close to 2:1.[3][4] - Control Reaction Time and Temperature: Avoid excessively long reaction times and maintain the temperature within the optimal range. |
| Presence of unreacted p-xylene or mono-bromo-p-xylene in the final product | - Insufficient Bromine: Not enough bromine was added to fully convert the starting material and the mono-brominated intermediate. - Short Reaction Time: The reaction was not allowed to proceed to completion.[1] | - Verify Reagent Amounts: Ensure the correct molar ratio of bromine to p-xylene is used. - Extend Reaction Duration: Increase the reaction time to allow for complete conversion. Reaction durations of 4-5 hours have shown higher yields of the desired product.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the selective dibromination of p-xylene to 2,5-dibromo-p-xylene?
A1: The optimal reaction temperature is a critical parameter for achieving high selectivity and yield. A temperature range of 0°C to 40°C is generally considered satisfactory.[2] For maximizing the isomeric ratio in favor of 2,5-dibromo-p-xylene, a lower temperature range of 0°C to 5°C is often preferred.[2] One study noted that varying the temperature between 10°C and 50°C had an inverse effect on yield, with higher temperatures resulting in slightly lower yields.[1]
Q2: Which catalyst is most effective for this reaction?
A2: Hydrated iron-containing catalysts are highly effective for the selective dibromination of p-xylene.[2] Specifically, ferric chloride hexahydrate (FeCl₃·6H₂O) and ferric chloride trihydrate (FeCl₃·3H₂O) have been shown to provide high yields and selectivity for 2,5-dibromo-p-xylene.[2][3][4] Anhydrous iron catalysts are less selective.[2]
Q3: What are the expected byproducts, and how can they be minimized?
A3: The primary byproducts are other dibromo isomers (2,3-dibromo-p-xylene and 2,6-dibromo-p-xylene), as well as mono-bromo-p-xylene and more highly brominated species like tribromo-p-xylene.[2] The formation of 2,5-dibromo-p-xylene is favored due to its lower steric hindrance and electronic strain, making it the most stable isomer.[3] To minimize byproducts, it is crucial to control the reaction temperature, use a selective hydrated iron catalyst, and maintain the correct stoichiometric ratio of bromine to p-xylene (ideally 2:1).[2][3][4]
Q4: How can I purify the 2,5-dibromo-p-xylene product?
A4: The product can be purified by washing the reaction mixture with a 10% sodium hydroxide (B78521) solution to remove unreacted bromine and hydrogen bromide.[2] Further purification can be achieved through distillation under reduced pressure or recrystallization from solvents like ethanol (B145695), benzene, or chloroform.[2][5]
Quantitative Data Summary
Table 1: Effect of Reaction Temperature on the Yield and Isomer Ratio of Dibromo-p-xylene
| Reaction Temperature (°C) | Yield of Dibromo-p-xylene (%) | Isomer Ratio (2,5- / 2,3-) |
| 0 | 92.1 | 16.8 |
| 10 | 92.5 | 16.2 |
| 25 | 93.0 | 14.9 |
| 40 | 91.5 | 13.5 |
Data sourced from a study using FeCl₃·3H₂O as the catalyst.[2]
Table 2: Influence of Reaction Time on 2,5-dibromo-p-xylene Yield
| Reaction Time (hours) | Yield of 2,5-dibromo-p-xylene (%) |
| 1 | ~34 |
| 2 | 44.3 |
| 3 | Not specified |
| 4 | 64.9 |
| 5 | 68.0 |
Data from a study using ferric chloride hexahydrate as a catalyst.[1][3]
Experimental Protocols
Key Experiment: Selective Dibromination of p-Xylene using a Hydrated Iron Catalyst
This protocol is a generalized procedure based on common laboratory practices for the synthesis of 2,5-dibromo-p-xylene.
Materials:
-
p-xylene
-
Bromine
-
Ferric chloride hexahydrate (FeCl₃·6H₂O) or Ferric chloride trihydrate (FeCl₃·3H₂O)
-
10% Sodium hydroxide solution
-
Ethanol (for recrystallization)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet to a trap for HBr.
Procedure:
-
Reaction Setup: In a round-bottom flask, charge p-xylene and the hydrated iron catalyst.
-
Cooling: Cool the mixture to the desired reaction temperature (e.g., 0-5°C) using an ice bath.
-
Bromine Addition: Slowly add bromine to the stirred mixture via the dropping funnel. Maintain the temperature throughout the addition. The reaction is exothermic, so a slow addition rate is crucial.
-
Reaction: After the addition is complete, continue stirring the mixture at the same temperature for a specified duration (e.g., 4-5 hours) until the evolution of hydrogen bromide gas ceases.
-
Quenching and Workup: Slowly add a 10% sodium hydroxide solution to the reaction mixture to neutralize any remaining bromine and HBr.
-
Extraction: Extract the organic layer.
-
Purification:
-
Distillation: Distill the crude product under reduced pressure to separate the desired 2,5-dibromo-p-xylene from lower and higher boiling point impurities.
-
Recrystallization: Alternatively, recrystallize the crude solid product from a suitable solvent such as ethanol to obtain pure 2,5-dibromo-p-xylene.[5]
-
-
Characterization: Characterize the final product using techniques such as NMR, FTIR, and melting point determination to confirm its identity and purity.
Visualizations
Caption: Experimental workflow for the selective dibromination of p-xylene.
Caption: Influence of reaction temperature on product selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. US3932542A - Process for preparation of 2,5-dibromo-p-xylene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective Bromination of p-Xylene via Homogeneous Catalysis: Influence of Reaction Parameters on 2,5-Dibromo- p-Xylene Formation - ProQuest [proquest.com]
- 5. alpha,alpha'-Dibromo-p-xylene | 623-24-5 [chemicalbook.com]
Technical Support Center: Dibromo-p-xylene Polymerization Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibromo-p-xylene polymerization reactions. The guides are presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Issue 1: Low Molecular Weight or Low Degree of Polymerization
Question: My final polymer has a low molecular weight. What are the potential causes and how can I increase it?
Answer: Low molecular weight in poly(p-phenylene vinylene) (PPV) and its derivatives is a common issue that can arise from several factors, depending on the polymerization method used.
For Gilch Polymerization:
-
Suboptimal Temperature: Temperature plays a crucial role in the Gilch synthesis. For instance, in the synthesis of MEH-PPV, lower temperatures (e.g., 25 °C) have been shown to produce lower molecular weight polymers, while higher temperatures (e.g., 55 °C) can yield significantly higher molecular weights.[1]
-
Solvent Choice: The reaction solvent can influence polymer chain growth. For MEH-PPV, toluene (B28343) has been found to be effective for achieving high molecular weight, whereas n-pentane may result in lower molecular weight polymers.[1]
-
Monomer Purity: Impurities in the dibromo-p-xylene monomer can act as chain-terminating agents, leading to shorter polymer chains.[2] It is crucial to use high-purity monomer (>98%) for successful polymerization.[3]
-
Oxygen Presence: Oxygen can act as a molar-mass regulating agent in Gilch polymerization. While controlled amounts might be used to tailor molecular weight, unwanted oxygen contamination can lead to premature chain termination.
For Horner-Wadsworth-Emmons (HWE) Polymerization:
-
Base Strength and Concentration: The choice and concentration of the base are critical. A base that is too weak or used in insufficient amounts may not efficiently deprotonate the phosphonate (B1237965), leading to incomplete reaction and oligomer formation. Conversely, a base that is too strong might cause side reactions. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and DBU.[4][5][6]
-
Reaction Time and Temperature: Incomplete reaction due to insufficient reaction time or suboptimal temperature can result in low molecular weight polymers. Monitoring the reaction by techniques like TLC can help determine the optimal reaction time.
-
Moisture: The phosphonate carbanion is a strong base and is sensitive to moisture. The presence of water will quench the carbanion, inhibiting polymerization and leading to low molecular weight products. Ensure all glassware is oven-dried and use anhydrous solvents.
Troubleshooting Summary for Low Molecular Weight:
| Parameter | Gilch Polymerization | Horner-Wadsworth-Emmons Polymerization |
| Temperature | Higher temperatures generally lead to higher molecular weight.[1] | Optimize for complete reaction without side reactions. |
| Solvent | Toluene is often preferred for high molecular weight MEH-PPV.[1] | Anhydrous polar aprotic solvents like THF or DMF are common. |
| Monomer/Reagent Purity | High monomer purity (>98%) is essential.[2][3] | Ensure high purity of both the bisphosphonate and dialdehyde (B1249045) monomers. |
| Atmosphere | Perform under an inert atmosphere (e.g., Argon, Nitrogen). | Strictly anhydrous conditions under an inert atmosphere are required. |
| Base | N/A | Use a sufficiently strong and appropriate base (e.g., NaH, t-BuOK).[4][5][6] |
Issue 2: Gelation of the Reaction Mixture
Question: My reaction mixture turned into an insoluble gel. What causes this and can it be prevented?
Answer: Gelation during the polymerization of dibromo-p-xylene, particularly in the Gilch route, is a known phenomenon.
-
High Polymer Entanglement: In many cases, especially in the Gilch synthesis, gelation is not due to chemical crosslinking but rather to a high degree of polymer chain entanglement that occurs as the high molecular weight polymer forms.[7] This physical gel can often be redissolved by prolonged stirring (hours to days) as the polymer chains disentangle.
-
Cross-linking Side Reactions: Unwanted side reactions can lead to the formation of cross-linked, insoluble polymer networks. This can be influenced by the monomer structure and reaction conditions.
-
High Monomer Concentration: Higher monomer concentrations can increase the likelihood of intermolecular reactions that may lead to branching and cross-linking.
Troubleshooting Steps for Gelation:
-
Continue Stirring: If gelation occurs during a Gilch polymerization, continue to stir the reaction mixture for an extended period. The gel may redissolve.[7]
-
Lower Monomer Concentration: Reducing the initial concentration of the monomers can decrease the probability of intermolecular side reactions.
-
Optimize Reaction Temperature: Temperature can influence the rate of side reactions. Experiment with slightly lower or higher temperatures to see if it mitigates gel formation.
-
Use Additives: In some cases, specific additives can help prevent gelation by aiding in the disentanglement process.[7]
Issue 3: Poor Solubility of the Final Polymer
Question: The synthesized polymer is insoluble in common organic solvents. How can I improve its solubility?
Answer: The insolubility of PPV is a common challenge due to the rigid nature of its backbone.
-
High Molecular Weight and Aggregation: Very high molecular weight PPV chains have a strong tendency to aggregate, leading to poor solubility.
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Lack of Solubilizing Side Chains: The parent PPV is notoriously insoluble. To improve solubility, derivatives of dibromo-p-xylene with flexible alkyl or alkoxy side chains are often used. The length of these side chains can significantly impact solubility.[8]
-
Cross-linking: As mentioned in the gelation section, chemical cross-linking during polymerization will result in an insoluble polymer.
Strategies to Enhance Solubility:
-
Introduce Solubilizing Side Chains: The most effective method is to use a monomer that has long, flexible side chains (e.g., 2,5-dialkoxy or 2,5-dialkyl dibromo-p-xylene).
-
Control Molecular Weight: While high molecular weight is often desired for mechanical properties, a compromise may be necessary to maintain solubility. Reaction conditions can be tuned to target a specific molecular weight range.[1]
-
Purification: Proper purification to remove any cross-linked fractions can improve the solubility of the bulk material. This can be done by Soxhlet extraction with different solvents to fractionate the polymer.
Experimental Protocols
Protocol 1: Gilch Polymerization of 2,5-bis(chloromethyl)-1,4-diethoxybenzene
This protocol is adapted for a soluble PPV derivative.
Materials:
-
2,5-bis(chloromethyl)-1,4-diethoxybenzene
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, dissolve 2,5-bis(chloromethyl)-1,4-diethoxybenzene (1.0 eq) in anhydrous toluene under an inert atmosphere.
-
In a separate flask, prepare a solution of potassium tert-butoxide (2.2 eq) in anhydrous toluene.
-
Heat the monomer solution to the desired reaction temperature (e.g., 55 °C for high molecular weight).
-
Slowly add the potassium tert-butoxide solution to the stirred monomer solution over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to stir at the same temperature for 24-48 hours. The solution may become viscous or form a gel that can redissolve with continued stirring.
-
Cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.
-
Filter the polymer, wash it with methanol, and then redissolve it in a minimal amount of a suitable solvent like chloroform (B151607) or THF.
-
Reprecipitate the polymer in methanol, filter, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Protocol 2: Horner-Wadsworth-Emmons Polymerization
This protocol describes the synthesis of a PPV derivative via the HWE reaction.
Materials:
-
1,4-bis(diethylphosphonatomethyl)benzene derivative
-
Terephthalaldehyde (B141574) derivative
-
Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the 1,4-bis(diethylphosphonatomethyl)benzene derivative (1.0 eq) and the terephthalaldehyde derivative (1.0 eq) and dissolve in anhydrous DMF.[9]
-
Cool the solution in an ice bath (0 °C).
-
Slowly add potassium tert-butoxide (2.2 eq) or sodium hydride (2.2 eq) portion-wise to the stirred solution.[9]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a specific temperature (e.g., 80 °C) and stir for 24 hours.[9]
-
Monitor the reaction progress by taking small aliquots and analyzing by GPC to track the molecular weight growth.
-
After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the solution into methanol.
-
Filter the polymer and purify by redissolving in a suitable solvent and reprecipitating in a non-solvent.
-
Dry the final polymer under vacuum.
Data Summary
Table 1: Effect of Reaction Conditions on Molecular Weight of MEH-PPV via Gilch Polymerization[1]
| Solvent | Temperature (°C) | Yield (%) | Molecular Weight ( kg/mol ) |
| n-Pentane | 25 | 97 | 32 |
| Toluene | 55 | 65 | 397 |
Visual Troubleshooting Guides
Below are diagrams illustrating troubleshooting workflows for common issues in dibromo-p-xylene polymerization.
Caption: Troubleshooting low molecular weight.
Caption: Troubleshooting gelation issues.
References
- 1. Simple improvements to Gilch synthesis and molecular weight modulation of MEH-PPV - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. US3932542A - Process for preparation of 2,5-dibromo-p-xylene - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and spectroscopical investigation of poly(paraphenylenevinylene) (PPV) polymers with symmetric alkoxy side-chain lengths | springerprofessional.de [springerprofessional.de]
- 9. lee.chem.uh.edu [lee.chem.uh.edu]
Technical Support Center: Safe Management of Xylylene Dibromides
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the lachrymatory and hazardous effects of xylylene dibromides.
Frequently Asked Questions (FAQs)
Q1: What are xylylene dibromides and why are they a concern?
A1: Xylylene dibromide is an organic compound with the formula C₆H₄(CH₂Br)₂.[1] It exists in three isomeric forms: ortho (o-), meta (m-), and para (p-). While useful chemical reagents, they are potent lachrymators, meaning they cause irritation and tearing of the eyes.[1][2] They are also classified as corrosive and can cause severe skin burns and eye damage.[3][4][5]
Q2: What are the primary hazards associated with xylylene dibromides?
A2: The primary hazards include:
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Lachrymatory Effects: Causes powerful and persistent tearing and eye irritation.[2]
-
Corrosivity: Causes severe burns to the skin, eyes, and mucous membranes.[4][5][6]
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Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[3][4]
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Irritation: Causes respiratory tract irritation.[4]
Q3: What immediate actions should be taken upon exposure to xylylene dibromide?
A3: Immediate medical attention is required for any exposure.[3][7]
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3][6][7]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[3][7]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[3][6][7]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[3][6]
Q4: What personal protective equipment (PPE) is mandatory when handling xylylene dibromides?
A4: A comprehensive set of PPE is essential to prevent exposure.[8]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[3][4][5][9]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Thicker gloves generally offer better protection.[2][9]
-
Body Protection: Wear a lab coat, apron, or coveralls made of chemical-resistant material.[8]
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced. A full-face respirator offers the highest level of protection.[3][4][5]
Q5: How should xylylene dibromides be stored?
A5: Store in a tightly closed container in a dry, cool, and well-ventilated area designated as a corrosives area.[3][4][5] They may also be sensitive to moisture and air, so storage under an inert atmosphere like nitrogen may be recommended.[7] Incompatible materials to avoid in storage include bases, strong oxidizing agents, alcohols, amines, and metals.[3][5]
Troubleshooting Guides
Scenario 1: Eye irritation is noticed despite working in a chemical fume hood.
-
Question: I am working with xylylene dibromide in a certified chemical fume hood, but my eyes are still getting irritated. What should I do?
-
Answer:
-
Cease Work Immediately and Secure the Area: Stop your experiment, cap all containers, and ensure the fume hood sash is at the lowest practical height.
-
Evacuate and Seek First Aid: Exit the laboratory and follow your institution's first aid procedures for eye exposure, which typically involves flushing the eyes at an eyewash station for at least 15 minutes.[3][7]
-
Report the Incident: Inform your supervisor and your institution's Environmental Health and Safety (EHS) department immediately.
-
Troubleshoot the Cause:
-
Fume Hood Performance: The fume hood may not be functioning correctly. Do not use it until it has been re-certified by EHS.
-
Improper Technique: Ensure you are working at least 6 inches inside the fume hood sash and are not making rapid movements that could disrupt airflow.
-
Inadequate PPE: Your safety glasses may not be providing a complete seal. Chemical splash goggles that form a seal around the eyes are necessary. A full-face respirator would provide a higher level of protection.
-
Contamination: There might be residual xylylene dibromide contamination on your equipment or in the fume hood from previous work.
-
-
Scenario 2: A small spill of solid xylylene dibromide occurs inside the fume hood.
-
Question: I've spilled a small amount (a few grams) of solid xylylene dibromide inside the fume hood. How do I clean it up safely?
-
Answer:
-
Alert Others and Restrict Access: Inform your lab colleagues of the spill. Keep the fume hood running.
-
Wear Appropriate PPE: Ensure you are wearing, at a minimum, a lab coat, chemical-resistant gloves, and chemical safety goggles.
-
Contain and Clean:
-
Decontaminate the Area:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol) to remove any remaining residue.
-
A recommended practice for decontaminating apparatus that has come into contact with xylylene dibromide is to immerse it in alcoholic alkali.[2]
-
Place all cleaning materials (gloves, wipes, etc.) into a sealed bag and dispose of it as hazardous waste.[10]
-
-
Report: Follow your institution's reporting procedures for chemical spills.
-
Scenario 3: A colleague has been exposed to xylylene dibromide on their skin.
-
Question: My lab partner accidentally got xylylene dibromide on their arm. What is the correct emergency response?
-
Answer:
-
Immediately go to the safety shower. Time is critical to minimize chemical burns.
-
Remove all contaminated clothing while under the shower.[3][7]
-
Wash the affected area with soap and plenty of water for at least 15 minutes.[7]
-
Seek immediate medical attention. [3][7] Provide the Safety Data Sheet (SDS) for xylylene dibromide to the medical personnel.
-
Do not apply any creams or ointments to the affected area unless directed by a medical professional.
-
Quantitative Data Summary
There are no established specific occupational exposure limits (e.g., PEL, TLV) for xylylene dibromides from major regulatory bodies like OSHA or ACGIH.[3][5] For the parent compound, xylene, the limits are much higher and not protective against the hazards of the dibrominated form.[11][12] The lachrymatory and corrosive nature of xylylene dibromides necessitates handling them with engineering controls and PPE to prevent any direct contact.
| Property | o-Xylylene Dibromide | m-Xylylene Dibromide | p-Xylylene Dibromide |
| CAS Number | 91-13-4[13] | 626-15-3[14] | 623-24-5[5] |
| Molecular Formula | C₈H₈Br₂[7] | C₈H₈Br₂[14] | C₈H₈Br₂[15] |
| Molar Mass | 263.96 g·mol⁻¹[1] | 263.96 g·mol⁻¹ | 263.96 g·mol⁻¹[15] |
| Appearance | Off-white solid[1] | White to cream crystalline powder[14] | White to light yellow crystal powder[16] |
| Melting Point | 93–94 °C[1] | 71.0-81.0 °C[14] | 143-145 °C[15] |
Experimental Protocols
Protocol 1: General Handling and Use of Xylylene Dibromides
-
Preparation: Before starting any experiment, ensure that the chemical fume hood is certified and functioning correctly. Have a designated hazardous waste container ready.
-
PPE: Don chemical-resistant gloves, a lab coat, and sealed chemical safety goggles. A face shield is also recommended.
-
Weighing and Transfer: Conduct all weighing and transfers of xylylene dibromide inside the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Reaction Setup: Set up your reaction apparatus within the fume hood. Ensure all joints are properly sealed.
-
Post-Experiment: Quench any unreacted xylylene dibromide using a suitable method (e.g., addition of a nucleophilic solvent like an alcohol, followed by a basic wash) before workup.
-
Decontamination: All glassware and equipment that came into contact with xylylene dibromide should be decontaminated. A common method is to rinse with an alcoholic alkali solution.[2]
-
Waste Disposal: Dispose of all xylylene dibromide waste, including contaminated consumables, in a properly labeled hazardous waste container.
Visualizations
Caption: Workflow for safely handling xylylene dibromides.
Caption: Spill response for xylylene dibromide.
References
- 1. Xylylene dibromide - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. sams-solutions.com [sams-solutions.com]
- 9. pppmag.com [pppmag.com]
- 10. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 11. XYLENE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. nj.gov [nj.gov]
- 13. o-Xylylene dibromide, 97% | Fisher Scientific [fishersci.ca]
- 14. m-Xylylene dibromide, 97% 10 g | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 15. a,a -Dibromo-p-xylene 97 623-24-5 [sigmaaldrich.com]
- 16. alpha,alpha'-Dibromo-p-xylene | 623-24-5 [chemicalbook.com]
influence of catalyst on the isomer selectivity of p-xylene dibromination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the dibromination of p-xylene (B151628). The content is designed to address specific experimental challenges and provide practical solutions to improve isomer selectivity towards the desired 2,5-dibromo-p-xylene product.
Troubleshooting Guide
This guide addresses common issues encountered during the dibromination of p-xylene, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Dibrominated Products | Insufficient brominating agent. | Ensure a bromine to p-xylene molar ratio of at least 2:1 is used. A slight excess of bromine (e.g., 2.1:1) can drive the reaction to completion. |
| Low reaction temperature. | While lower temperatures can improve selectivity, they may also decrease the reaction rate. A temperature range of 0-25°C is often a good starting point.[1] | |
| Short reaction time. | Monitor the reaction progress using techniques like GC or TLC. Reaction times of 3-5 hours are typical to achieve good yields. | |
| Inactive catalyst. | Ensure the catalyst has not been deactivated by moisture or other impurities. Use fresh or properly stored catalyst. | |
| Poor Selectivity (High proportion of 2,3- and 2,6-dibromo-p-xylene) | Use of anhydrous Lewis acid catalyst. | Anhydrous iron catalysts, such as anhydrous ferric chloride, can lead to lower isomer selectivity.[1] |
| Employ a hydrated iron-containing catalyst, such as ferric chloride hexahydrate (FeCl₃·6H₂O) or ferric chloride trihydrate (FeCl₃·3H₂O), which has been shown to significantly improve the isomer ratio in favor of the 2,5-isomer.[1] | ||
| High reaction temperature. | Higher temperatures can lead to the formation of undesired isomers. Maintain the reaction temperature, particularly during bromine addition, between 0°C and 5°C for optimal selectivity.[1] | |
| Formation of Over-brominated Products (e.g., Tribromo-p-xylene) | Excess of brominating agent. | Use a stoichiometric amount or only a slight excess of bromine. A large excess can lead to further bromination of the desired dibromo-p-xylene product. |
| Prolonged reaction time. | Monitor the reaction and stop it once the desired conversion has been reached to avoid over-bromination. | |
| Catalyst Deactivation | Presence of water (with anhydrous catalysts). | Use anhydrous conditions when working with anhydrous Lewis acids. |
| Impurities in reactants or solvents. | Use high-purity reactants and solvents to avoid poisoning the catalyst. | |
| Difficulty in Product Purification | Presence of isomeric byproducts. | The 2,3- and 2,5-dibromo-p-xylene isomers have different physical properties. Purification can be achieved by distillation or recrystallization.[1][2] |
| Residual catalyst. | After the reaction, wash the organic layer with a dilute solution of sodium hydroxide (B78521) or sodium bisulfite to remove residual bromine and the iron catalyst.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is 2,5-dibromo-p-xylene the major product in the dibromination of p-xylene?
A1: The dibromination of p-xylene is an electrophilic aromatic substitution reaction. After the first bromination, which forms 2-bromo-p-xylene, the two methyl groups (ortho-, para-directing) and the bromine atom (ortho-, para-directing but deactivating) direct the second incoming bromine atom. The formation of 2,5-dibromo-p-xylene is favored because it is the most sterically and electronically stable isomer. The bromine atoms are positioned symmetrically, which minimizes steric hindrance and electronic strain.[3]
Q2: What is the role of the catalyst in this reaction?
A2: The catalyst, typically a Lewis acid like ferric chloride (FeCl₃), polarizes the bromine molecule (Br₂), making it a stronger electrophile. This activated bromine can then attack the electron-rich aromatic ring of p-xylene to initiate the substitution reaction.[3]
Q3: How does the hydration of the iron catalyst influence isomer selectivity?
A3: Studies have shown that hydrated iron catalysts, such as ferric chloride hexahydrate (FeCl₃·6H₂O) or ferric chloride trihydrate (FeCl₃·3H₂O), lead to a higher selectivity for 2,5-dibromo-p-xylene compared to anhydrous ferric chloride.[1] While the exact mechanism is not fully elucidated, it is believed that the water of hydration modifies the catalyst's Lewis acidity and its interaction with the reactants, thereby favoring the formation of the thermodynamically more stable 2,5-isomer.
Q4: Can other Lewis acids like aluminum chloride (AlCl₃) be used?
A4: While other Lewis acids like AlCl₃ can catalyze the bromination of aromatic compounds, their effect on the isomer selectivity of p-xylene dibromination may differ. For achieving high selectivity towards 2,5-dibromo-p-xylene, hydrated iron-containing catalysts are specifically recommended.[1]
Q5: What are the main byproducts of this reaction and how can they be removed?
A5: The main byproducts are the other isomers, 2,3-dibromo-p-xylene and 2,6-dibromo-p-xylene (B2429120) (though the latter is usually formed in negligible amounts).[1] Over-brominated products like tribromo-p-xylene can also form.[3] Purification is typically achieved through distillation under reduced pressure, where the different boiling points of the isomers allow for their separation. Recrystallization from solvents like ethanol (B145695) can also be an effective purification method.[1][2]
Data Presentation
Table 1: Influence of Ferric Chloride Hydration on the Isomer Ratio of p-Xylene Dibromination
| Catalyst | Moles of Water per Mole of FeCl₃ | Isomer Ratio (2,5-dibromo-p-xylene / 2,3-dibromo-p-xylene) |
| Anhydrous Ferric Chloride | 0 | 9.0 |
| Hydrated Ferric Chloride | 1.5 | 11.5 |
| Ferric Chloride Trihydrate | 3 | 14.0 |
| Ferric Chloride Hexahydrate | 6 | 13.0 |
Data sourced from US Patent 3,932,542.[1] The isomer ratio is a measure of the selectivity of the reaction.
Experimental Protocols
Key Experiment: Selective Dibromination of p-Xylene using Hydrated Ferric Chloride
This protocol is a synthesis of procedures described in the literature for achieving high selectivity towards 2,5-dibromo-p-xylene.[3][1]
Materials:
-
p-Xylene (C₈H₁₀)
-
Bromine (Br₂)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Ice bath
-
Heating mantle or water bath
-
Separatory funnel
-
Distillation apparatus (optional, for purification)
-
Büchner funnel and flask (for recrystallization)
Procedure:
-
Reaction Setup: Assemble the round-bottom flask with the magnetic stirrer, dropping funnel, and reflux condenser in a fume hood. Place the flask in an ice bath.
-
Charging Reactants: To the round-bottom flask, add p-xylene and the catalyst, ferric chloride hexahydrate. A typical molar ratio is approximately 1 mole of p-xylene to 0.02 moles of catalyst.
-
Bromine Addition: Slowly add bromine (2 moles per mole of p-xylene) to the stirred reaction mixture via the dropping funnel. Maintain the temperature of the reaction mixture between 0°C and 5°C during the addition. The evolution of hydrogen bromide gas will be observed.
-
Reaction: After the bromine addition is complete, continue stirring the mixture at 0-5°C for an additional hour. Then, allow the reaction mixture to warm to room temperature and continue stirring for another 2-4 hours, or until the evolution of HBr gas ceases.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with a 10% sodium hydroxide solution to remove unreacted bromine and the iron catalyst.
-
Wash with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
Mandatory Visualization
Caption: Reaction pathway for the dibromination of p-xylene.
References
recrystallization solvents and techniques for high purity dibromo p-xylene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of dibromo-p-xylene via recrystallization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Dibromo-p-xylene does not dissolve in the solvent, even when heated. | 1. Incorrect solvent selection: The solvent may be too non-polar or too polar for dibromo-p-xylene. 2. Insufficient solvent volume: Not enough solvent is being used to dissolve the amount of solute. 3. Low temperature: The solvent may not have been heated to a high enough temperature. | 1. Select an appropriate solvent: Refer to the solvent selection guide below. Good starting points for α,α'-dibromo-p-xylene include ethanol, chloroform, or dioxane.[1][2] 2. Increase solvent volume: Add more solvent in small increments until the solid dissolves. 3. Increase temperature: Ensure the solvent is heated to its boiling point, or just below it, to maximize solubility. |
| No crystals form upon cooling. | 1. Solution is not supersaturated: Too much solvent was used, or the initial concentration of the dibromo-p-xylene was too low. 2. Cooling is too rapid: Rapid cooling can sometimes inhibit crystal nucleation. 3. Solution is too pure: In rare cases, a lack of nucleation sites can prevent crystallization. | 1. Induce supersaturation: Evaporate some of the solvent to increase the concentration of the dibromo-p-xylene. 2. Slow cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath. 3. Induce nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal of pure dibromo-p-xylene. |
| Oiling out occurs (a liquid layer separates instead of crystals). | 1. Solution is too concentrated. 2. Cooling is too rapid. 3. The solvent's boiling point is too high. | 1. Add more solvent: Re-heat the solution until the oil dissolves and then add a small amount of additional hot solvent. 2. Slower cooling: Allow the solution to cool more slowly to encourage crystal formation. 3. Use a lower-boiling solvent: If oiling out persists, consider a different recrystallization solvent with a lower boiling point. |
| Low recovery of purified dibromo-p-xylene. | 1. Dibromo-p-xylene is too soluble in the cold solvent. 2. Premature crystallization during hot filtration. 3. Incomplete transfer of crystals. | 1. Choose a different solvent: Select a solvent in which dibromo-p-xylene has lower solubility at cold temperatures. 2. Prevent premature crystallization: Use a pre-heated funnel and flask for the hot filtration step. Minimize the amount of solvent used to dissolve the compound. 3. Ensure complete transfer: Rinse the crystallization flask and filter cake with a small amount of ice-cold solvent. |
| Crystals are colored or appear impure. | 1. Colored impurities are present. 2. Co-precipitation of impurities. | 1. Use activated charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities before the hot filtration step. 2. Slow cooling: Allow for slow crystal growth to minimize the inclusion of impurities in the crystal lattice. A second recrystallization may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing α,α'-dibromo-p-xylene?
A1: Several solvents can be effective for the recrystallization of α,α'-dibromo-p-xylene. Common choices include ethanol, chloroform, and dioxane.[1][2] Methanol has also been used for crystallization.[3] The ideal solvent will dissolve the dibromo-p-xylene when hot but have low solubility when cold.
Q2: Is there any quantitative solubility data available for dibromo-p-xylene?
A2: Specific quantitative data is limited in readily available literature. However, one source indicates that α,α'-dibromo-p-xylene is soluble in hot dioxane at a concentration of 1 g per 10 mL.[2] A summary table of suitable solvents is provided below.
Q3: What safety precautions should I take when working with dibromo-p-xylene?
A3: α,α'-Dibromo-p-xylene is a lachrymator, meaning it can cause irritation to the eyes and respiratory tract.[2] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: How can I improve the purity of my dibromo-p-xylene if a single recrystallization is insufficient?
A4: If the desired purity is not achieved after one recrystallization, a second recrystallization can be performed. Ensure that the crystals from the first recrystallization are completely dry before proceeding. Alternatively, using a different solvent system for the second recrystallization may help to remove different impurities.
Q5: My dibromo-p-xylene sample has a low melting point after recrystallization. What does this indicate?
A5: A low or broad melting point range typically indicates the presence of impurities. The melting point of pure α,α'-dibromo-p-xylene is reported to be in the range of 143-145 °C. If your melting point is significantly lower or spans a wide range, further purification is recommended.
Data Presentation
Table 1: Recrystallization Solvents for α,α'-Dibromo-p-Xylene
| Solvent | Reported Use | Qualitative Solubility | Notes |
| Ethanol | Recrystallization[1] | Soluble when hot, less soluble when cold. | A good general-purpose solvent for recrystallization. |
| Chloroform | Recrystallization[1] | Good solubility. | Handle with care due to toxicity. |
| Dioxane | Solubility Data[2] | Soluble at 1g/10mL (hot).[2] | Effective for dissolving larger quantities. |
| Benzene | Recrystallization[1] | Good solubility. | Use with extreme caution due to its carcinogenicity. |
| Methanol | Crystallization[3] | Can be effective for purification. | May have lower solubility compared to other solvents. |
| Petroleum Ether | Recrystallization (for o-isomer)[4] | Lower solubility, may be useful for washing. | Can be used in mixed solvent systems. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of α,α'-Dibromo-p-Xylene
-
Dissolution: In a fume hood, place the crude α,α'-dibromo-p-xylene in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If the solid does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a clean funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the hot funnel and rapidly filter the hot solution to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator. Determine the melting point and yield of the purified α,α'-dibromo-p-xylene.
Visualizations
Caption: A flowchart illustrating the key steps in the recrystallization process for purifying dibromo-p-xylene.
Caption: A decision-making diagram for selecting an appropriate recrystallization solvent.
References
challenges in the scale-up of dibromo p-xylene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of dibromo-p-xylene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of dibromo-p-xylene, covering both nuclear and side-chain bromination products.
Issue 1: Low Yield of the Desired 2,5-Dibromo-p-xylene Isomer
You are observing a lower than expected yield of the 2,5-dibromo-p-xylene isomer. This could be due to several factors related to reaction conditions and catalyst choice.
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Inappropriate Catalyst | Use a hydrated iron-containing catalyst, such as ferric chloride hexahydrate (FeCl₃·6H₂O) or ferric chloride trihydrate (FeCl₃·3H₂O), instead of anhydrous forms.[1] | Increased selectivity and yield of 2,5-dibromo-p-xylene.[1] |
| Incorrect Bromine to p-Xylene (B151628) Ratio | Maintain a bromine to p-xylene molar ratio between 1.8 and 2.4. A ratio of 2.0 is often optimal.[1][2] | Maximizes the formation of the dibrominated product while minimizing mono- and tri-brominated impurities.[2] |
| Suboptimal Reaction Temperature | Conduct the bromination at a temperature between -20°C and 40°C. Lower temperatures within this range generally favor a higher isomer ratio of 2,5-dibromo-p-xylene.[1] | Improved selectivity for the desired isomer.[1] |
| Insufficient Reaction Time | Ensure the reaction proceeds for a sufficient duration. Reaction times of 4 to 5 hours have been shown to result in higher yields.[2][3] | Increased conversion of starting materials and intermediates to the final product.[2][3] |
Troubleshooting Workflow for Low Yield of 2,5-Dibromo-p-xylene
Caption: Troubleshooting workflow for low yield of 2,5-dibromo-p-xylene.
Issue 2: High Levels of Tribromo-p-xylene Impurity
The presence of significant amounts of tribromo-p-xylene indicates over-bromination. This is a common issue when reaction conditions are not carefully controlled.
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Excess Bromine | Use an approximately stoichiometric amount of bromine relative to p-xylene for dibromination. An excess of up to 10% over the stoichiometric amount has been shown not to significantly increase higher brominated products when using a hydrated catalyst.[1] | Suppression of tribromination.[1] |
| Inappropriate Catalyst | The use of hydrated ferric chloride catalysts has been found to suppress tribromination.[1] | Reduced formation of tribromo-p-xylene.[1] |
| Reaction Diluent | Employing monobromo-p-xylene as a reaction diluent can help control the reaction and improve selectivity.[1] | A more controlled reaction with minimized over-bromination. |
Issue 3: Difficulty in Separating Dibromo-p-xylene Isomers
The various dibromo-p-xylene isomers (2,3-, 2,5-, and 2,6-) have very close vapor pressures, making their separation by vacuum distillation extremely difficult.[1]
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Similar Physical Properties | Utilize purification methods other than distillation for isomer separation. Selective dissolution of impurities at ambient temperature using a lower molecular weight aliphatic alcohol (e.g., methanol (B129727), ethanol (B145695), isopropanol) can be effective.[1] | Removal of the undesired 2,3-dibromo isomer and other impurities from the 2,5-dibromo-p-xylene product.[1] |
| Formation of Multiple Isomers | Optimize reaction conditions to favor the formation of the 2,5-isomer. Using a hydrated iron-containing catalyst at lower temperatures can increase the selectivity for the 2,5-isomer.[1] | A product mixture that is enriched in the desired 2,5-isomer, simplifying purification. |
Purification Strategy for 2,5-Dibromo-p-xylene
Caption: Purification workflow for isolating 2,5-dibromo-p-xylene.
Issue 4: Low Yield in α,α'-Dibromo-p-xylene Synthesis (Radical Bromination)
When synthesizing α,α'-dibromo-p-xylene via radical bromination using N-bromosuccinimide (NBS), low yields are a common problem.
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Insufficient Radical Initiator | Ensure an adequate amount of a radical initiator, such as benzoyl peroxide, is used.[4] | Improved initiation of the radical bromination reaction. |
| Incomplete Reaction | The reaction may require a prolonged reflux period to go to completion. A reaction time of 12 hours at 70°C has been reported.[4] | Increased conversion of p-xylene to the dibrominated product. |
| Purification Losses | Purification by recrystallization can sometimes lead to significant product loss. Optimize the recrystallization solvent and conditions. Methanol, ethanol, benzene (B151609), or chloroform (B151607) have been used for recrystallization.[4] | Higher recovery of the purified product. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in scaling up the synthesis of 2,5-dibromo-p-xylene?
A1: The main challenge is achieving high selectivity for the 2,5-isomer while minimizing the formation of other isomers (2,3- and 2,6-dibromo-p-xylene) and the over-brominated product (tribromo-p-xylene).[1] The separation of these closely related byproducts is difficult and costly at a large scale.[1]
Q2: Why is a hydrated iron catalyst preferred over an anhydrous one for the synthesis of 2,5-dibromo-p-xylene?
A2: Hydrated iron catalysts, such as hydrated ferric chloride, have been shown to unexpectedly and unpredictably increase both the selectivity and yield of the desired 2,5-dibromo-p-xylene isomer.[1] They also help to suppress the formation of tribromo-p-xylene.[1]
Q3: What are the typical reaction conditions for the synthesis of 2,5-dibromo-p-xylene?
A3: Typical conditions involve reacting p-xylene with bromine at a temperature of about -20°C to 40°C in the presence of a hydrated iron-containing catalyst.[1] The bromine to p-xylene molar ratio is generally maintained between 1.8 and 2.4.[1] The reaction can be carried out using monobromo-p-xylene as a diluent.[1]
Q4: How can I purify the crude 2,5-dibromo-p-xylene product?
A4: A two-step purification process is often employed. First, vacuum distillation can be used to separate the dibromo-p-xylene fraction from the lower-boiling monobromo-p-xylene and higher-boiling tribromo-p-xylene.[1] Second, since the dibromo isomers have very close boiling points, a selective dissolution or recrystallization step using a solvent like methanol or ethanol is used to remove the undesired isomers and other trace impurities.[1]
Q5: What are the key differences in the synthesis of 2,5-dibromo-p-xylene and α,α'-dibromo-p-xylene?
A5: The synthesis of 2,5-dibromo-p-xylene involves an electrophilic aromatic substitution on the benzene ring, typically using bromine and a Lewis acid catalyst like hydrated ferric chloride.[2] In contrast, the synthesis of α,α'-dibromo-p-xylene is a radical substitution on the methyl groups, which is achieved using a reagent like N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide, often under reflux in a solvent like carbon tetrachloride.[4]
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dibromo-p-xylene via Electrophilic Bromination
This protocol is based on a method designed to selectively produce high yields of 2,5-dibromo-p-xylene.[1]
Materials:
-
p-xylene
-
Bromine
-
Ferric chloride trihydrate (FeCl₃·3H₂O) or Ferric chloride hexahydrate (FeCl₃·6H₂O)[2]
-
Monobromo-p-xylene (as diluent, optional)
-
10% Sodium hydroxide (B78521) solution
-
Methanol (for purification)
Procedure:
-
To a stirred reaction vessel, add p-xylene and the hydrated ferric chloride catalyst. If using a diluent, monobromo-p-xylene can also be added.
-
Cool the mixture to between 0°C and 5°C. A slightly higher temperature of 10-15°C may be used for the initial 15% of the bromine addition to aid agitation.[1]
-
Slowly add bromine to the stirred mixture, maintaining the temperature between 0°C and 5°C. The molar ratio of bromine to p-xylene should be approximately 2.0.[1][2]
-
After the addition is complete, continue stirring for a designated period (e.g., 4-5 hours) to ensure the reaction goes to completion.[2][3]
-
After the reaction, the mixture is washed with a 10% sodium hydroxide solution to neutralize any remaining acid and bromine.[1]
-
The organic layer is then separated and purified. This can be done by vacuum distillation to remove mono- and tri-brominated byproducts, followed by recrystallization from a solvent like methanol to separate the 2,5-dibromo-p-xylene from other isomers.[1]
Protocol 2: Synthesis of α,α'-Dibromo-p-xylene via Radical Bromination
This protocol describes a method for the side-chain bromination of p-xylene.[4]
Materials:
-
p-xylene
-
N-bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride
Procedure:
-
In a round-bottom flask, dissolve p-xylene in carbon tetrachloride.
-
Add N-bromosuccinimide and benzoyl peroxide to the flask.
-
Heat the reaction mixture to reflux at approximately 70°C and maintain for 12 hours.[4]
-
After the reaction is complete, cool the solution to room temperature. The succinimide (B58015) byproduct will precipitate and can be removed by filtration.
-
The solvent is removed from the filtrate by distillation under reduced pressure.
-
The resulting solid product, α,α'-dibromo-p-xylene, can be further purified by recrystallization from a suitable solvent such as ethanol or chloroform.[4]
Data Presentation
Table 1: Effect of Catalyst on 2,5-Dibromo-p-xylene Yield and Selectivity
| Catalyst | Yield of 2,5-Dibromo-p-xylene | Selectivity for 2,5-Isomer | Reference |
| Hydrated Ferric Chloride | Higher | Higher | [1] |
| Anhydrous Ferric Chloride | Lower | Lower | [1] |
Table 2: Influence of Reaction Time and Temperature on 2,5-Dibromo-p-xylene Yield
| Reaction Time (hours) | Reaction Temperature (°C) | Yield (%) | Reference |
| 1 | Optimized | ~34 | [3] |
| 2 | Optimized | 44.3 | [3] |
| 4 | Optimized | 64.9 | [2][3] |
| 5 | Optimized | 68.0 | [2][3] |
| Optimized | 10 | Higher | [3] |
| Optimized | 50 | Lower | [3] |
References
Validation & Comparative
A Comparative Analysis of p-Xylene, m-Xylene, and o-Xylene Reactivity: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparative analysis of the reactivity of three xylene isomers: para-xylene (p-xylene), meta-xylene (m-xylene), and ortho-xylene (o-xylene). Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document outlines the differences in their reactivity towards various chemical transformations, supported by experimental data. The guide details experimental protocols for key reactions and visualizes reaction pathways and workflows to facilitate a deeper understanding of their chemical behavior.
Executive Summary
The reactivity of xylene isomers is fundamentally influenced by the substitution pattern of the two methyl groups on the benzene (B151609) ring. These methyl groups are electron-donating, activating the aromatic ring towards electrophilic substitution. However, their relative positions (para, meta, or ortho) dictate the steric hindrance and the distribution of electron density, leading to significant differences in reaction rates and product selectivity. In general, m-xylene (B151644) is the most reactive towards electrophilic aromatic substitution due to the reinforcing electron-donating effects of its two meta-positioned methyl groups. Conversely, o-xylene (B151617) often exhibits lower reactivity in such reactions due to steric hindrance. The reactivity order can, however, vary depending on the specific reaction type and conditions.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data comparing the reactivity of p-xylene (B151628), m-xylene, and o-xylene in various chemical reactions.
| Reaction Type | Isomer | Relative Rate/Observation | Product Distribution (%) | Reference |
| Nitration (H₂SO₄/HNO₃) | o-Xylene | - | 3-nitro-o-xylene (55%), 4-nitro-o-xylene (45%) | [1][2][3] |
| m-Xylene | Most reactive | 4-nitro-m-xylene (86%), 2-nitro-m-xylene (14%) | [1][2][3] | |
| p-Xylene | - | 2-nitro-p-xylene (100%) | [4] | |
| Sulfonation (Aqueous H₂SO₄) | o-Xylene | - | 4-sulfonic acid (54.9%), 3-sulfonic acid (45.1%) with H₂S₂O₇ | [5][6] |
| m-Xylene | - | 4-sulfonic acid (84.3%), 2-sulfonic acid (14.5%), 5-sulfonic acid (1.2%) with H₂S₂O₇ | [5][6] | |
| p-Xylene | - | 2-sulfonic acid (100%) | [5] | |
| Oxidation with OH Radicals | o-Xylene | k = 2.93x10¹³exp(-1350.3/T) cm³mol⁻¹s⁻¹ (890-1406K) | - | [7] |
| m-Xylene | k = 3.49x10¹³exp(-1449.3/T) cm³mol⁻¹s⁻¹ (906-1391K) | - | [7] | |
| p-Xylene | k = 3.5x10¹³exp(-1407.5/T) cm³mol⁻¹s⁻¹ (908-1383K) | - | [7] | |
| Oxidation (Non-thermal Plasma) | o-Xylene | Highest degradation rate | - | [8] |
| m-Xylene | ≈ p-xylene | - | [8] | |
| p-Xylene | ≈ m-xylene | - | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Electrophilic Nitration of Xylene Isomers
This protocol describes a general procedure for the nitration of xylene isomers using a solid acid catalyst, which offers a more environmentally friendly alternative to the traditional mixed-acid method.
Materials:
-
Xylene isomer (o-, m-, or p-xylene)
-
70% Nitric acid (HNO₃)
-
Zeolite-β catalyst
-
Dichloroethane (solvent)
-
Sodium hydroxide (B78521) (NaOH) solution (for washing)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Apparatus:
-
100 mL two-necked round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus
-
Dropping funnel
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
To the two-necked round-bottom flask, add the xylene isomer (50 mmol), zeolite-β catalyst (500 mg), and dichloroethane (10 mL).
-
Set up the apparatus for reflux with the Dean-Stark trap to remove water formed during the reaction.
-
Heat the mixture to reflux temperature with stirring.
-
Slowly add 70% nitric acid (4.23 mL) to the reaction mixture through the dropping funnel over a period of 4 hours.[1][3][9]
-
After the addition is complete, continue refluxing for an additional hour to ensure complete reaction.
-
Cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Transfer the filtrate to a separatory funnel and wash with a dilute sodium hydroxide solution to remove any excess acid, followed by a wash with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The resulting nitro-xylene product can be further purified by vacuum distillation.[1][3][9]
-
Analyze the product distribution using GC-MS.
Liquid-Phase Oxidation of p-Xylene
This protocol outlines the liquid-phase catalytic oxidation of p-xylene to terephthalic acid, a commercially significant process.
Materials:
-
p-Xylene
-
Acetic acid (solvent)
-
Cobalt(II) acetate (B1210297) tetrahydrate (catalyst)
-
Manganese(II) acetate tetrahydrate (catalyst)
-
Sodium bromide (promoter)
-
Compressed air or oxygen
Apparatus:
-
High-pressure batch reactor (e.g., Parr reactor) equipped with a gas inlet, pressure gauge, thermocouple, and mechanical stirrer
-
Heating system for the reactor
-
Product collection and filtration system
Procedure:
-
Charge the high-pressure reactor with p-xylene, acetic acid, cobalt(II) acetate, manganese(II) acetate, and sodium bromide in the desired molar ratios.
-
Seal the reactor and purge with nitrogen to remove air.
-
Pressurize the reactor with compressed air or oxygen to the desired initial pressure.
-
Heat the reactor to the reaction temperature (e.g., 175-225 °C) while stirring vigorously to ensure good gas-liquid mixing.
-
Maintain the reaction at the set temperature and pressure for the desired reaction time. Monitor the pressure to follow the consumption of oxygen.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Collect the solid product (crude terephthalic acid) by filtration.
-
Wash the product with acetic acid and then with water to remove residual catalyst and solvent.
-
Dry the purified terephthalic acid in an oven.
-
Analyze the purity of the product using techniques such as High-Performance Liquid Chromatography (HPLC).
Reaction Pathways and Mechanisms
The differential reactivity of the xylene isomers can be attributed to a combination of electronic and steric effects.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution reactions, the two methyl groups on the xylene ring act as activating, ortho-para directing groups.
-
m-Xylene: The two methyl groups are in a meta-position to each other. Their activating effects are additive and directed to the 2-, 4-, and 6-positions. The 4-position is the most favored due to less steric hindrance, leading to high reactivity.
-
o-Xylene: The adjacent methyl groups direct incoming electrophiles to the 3- and 4-positions. The 4-position is generally favored due to reduced steric hindrance compared to the position between the two methyl groups.
-
p-Xylene: The methyl groups are in a para-position, and all four remaining ring positions are equivalent and activated.
The following diagram illustrates the electrophilic nitration of m-xylene, highlighting the formation of the major product.
Caption: Electrophilic nitration of m-xylene proceeds via a Wheland intermediate.
Biochemical Metabolism of Xylenes (B1142099)
In biological systems, xylenes are metabolized primarily by cytochrome P450 monooxygenases in the liver. The initial step involves the hydroxylation of one of the methyl groups to form a methylbenzyl alcohol, which is further oxidized to a toluic acid and then conjugated for excretion. The different isomers can exhibit varying affinities for the active site of the enzymes.
The following diagram illustrates the general metabolic pathway for xylene isomers.
Caption: General metabolic pathway of xylene isomers in biological systems.
Experimental Workflow
A typical experimental workflow for comparing the reactivity of xylene isomers in a given reaction involves several key stages, from reaction setup to product analysis.
Caption: A generalized workflow for comparative reactivity studies of xylene isomers.
Conclusion
This guide has provided a comparative analysis of the reactivity of p-xylene, m-xylene, and o-xylene. The presented data and experimental protocols offer a valuable resource for researchers working with these important aromatic hydrocarbons. The differences in their reactivity, stemming from the interplay of electronic and steric effects, are crucial considerations for optimizing reaction conditions and predicting product outcomes in both chemical synthesis and biological systems. Further research focusing on direct comparative kinetic studies under a wider range of conditions will continue to refine our understanding of the nuanced reactivity of these isomers.
References
- 1. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 2. EP1323705A1 - A process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 3. US20030166980A1 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - Nitration of xylene - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. squ.elsevierpure.com [squ.elsevierpure.com]
- 8. mdpi.com [mdpi.com]
- 9. An Improved Process For The Nitration Of Xylene Isomers Using Zeolite [quickcompany.in]
A Comparative Guide to Alternative Precursors for Dibromo-p-Xylene in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-performance conjugated polymers is a cornerstone of advanced materials science, with applications spanning organic electronics, sensor technology, and biomedical devices. Historically, α,α'-dibromo-p-xylene has been a key building block, particularly for poly(p-phenylene vinylene) (PPV) and its derivatives. However, the pursuit of enhanced material properties, greater processability, and more versatile synthetic strategies has led to the exploration of a range of alternative precursors and polymerization methodologies. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Polymer Synthesis Routes
The choice of synthetic route profoundly impacts the properties of the resulting polymer. Below is a summary of quantitative data for polymers synthesized via alternative methods to those traditionally employing dibromo-p-xylene. It is important to note that direct comparisons can be complex due to variations in monomer substituents, reaction conditions, and characterization techniques across different studies.
| Polymerization Method | Polymer Type | Precursors | Molecular Weight (Mn) ( kg/mol ) | Polydispersity Index (PDI) | Yield (%) | Key Advantages |
| Gilch Polymerization | MEH-PPV | 2,5-bis(chloromethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene | 20 - 500[1][2] | 1.5 - 2.5 | Moderate to near-quantitative[1][2] | High molecular weights achievable, widely used for PPV derivatives. |
| Horner-Wadsworth-Emmons (HWE) | 2D-PPVs | Aldehyde and phosphonate-substituted monomers | 69.9 | - | - | Defect-free structures, good for consistent polymer production.[3] |
| Heck Coupling | PPV | Aromatic dihalides and divinylbenzene | 4.3 - 8.1 | 1.5 - 2.2 | 67 - 88 | Mild reaction conditions, all-trans geometry with few side reactions.[4] |
| Suzuki Coupling | Poly(p-phenylene) (PPP) | 2,5-dihexoxy-4-iodophenylboronic acid | up to 21 | 1.44 - 1.89 | - | Controlled synthesis of high molecular weight PPP.[5] |
| Ring-Opening Metathesis Polymerization (ROMP) | PPV derivative | [2.2]paracyclophane-1,9-diene | 3.46 - 6.16[6][7] | 1.22[8] | - | Well-controlled polymerization, narrow polydispersity.[6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline the general experimental protocols for the key polymerization methods discussed.
Gilch Polymerization for MEH-PPV
The Gilch route is a widely used method for synthesizing PPV derivatives.[4]
-
Monomer Preparation: The synthesis begins with a substituted 1,4-bis(halomethyl)benzene monomer.
-
Polymerization: The monomer is dissolved in a suitable solvent (e.g., THF, toluene (B28343), or n-pentane).[1][2] A strong base, such as potassium tert-butoxide, is slowly added to the monomer solution at a controlled temperature (e.g., 0°C to 55°C).[1][9]
-
Reaction: The reaction mixture is stirred for a set period, typically ranging from a few hours to 24 hours, under an inert atmosphere.[9]
-
Work-up: The polymerization is quenched, and the polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol.
-
Purification: The polymer is collected by filtration and purified by Soxhlet extraction or reprecipitation to remove catalyst residues and low molecular weight oligomers. The molecular weight can be modulated by adjusting the reaction temperature and solvent.[1][2]
Horner-Wadsworth-Emmons (HWE) Polycondensation for 2D-PPVs
The HWE reaction is a powerful tool for forming carbon-carbon double bonds and can be applied to create vinylene-linked conjugated polymers.[10][11]
-
Monomer Synthesis: This method requires the synthesis of aldehyde-functionalized and phosphonate-functionalized aromatic monomers.
-
Polycondensation: The aldehyde and phosphonate (B1237965) monomers are dissolved in a solvent mixture (e.g., DMAc and o-DCB) in a glass ampule. A base, such as cesium carbonate, is added.[10]
-
Reaction Conditions: The ampule is subjected to several freeze-pump-thaw cycles to remove oxygen, sealed under vacuum, and then heated (e.g., at 120°C for 72 hours).[10]
-
Isolation: After cooling, the solid polymer product is isolated by filtration, washed with appropriate solvents to remove unreacted monomers and salts, and dried.
Heck Coupling Polymerization for PPV
The Heck reaction offers a palladium-catalyzed route to PPVs under mild conditions.[4]
-
Reactants: An aromatic dihalide (e.g., diiodobenzene) and a divinyl aromatic compound (e.g., divinylbenzene) are used as precursors.
-
Catalyst System: A palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a base (e.g., triethylamine) are employed.
-
Polymerization: The monomers, catalyst, and base are dissolved in a solvent like toluene or a DMF/xylene mixture and heated (e.g., at 110°C).
-
Precipitation and Purification: As the polymerization proceeds, the polymer may precipitate. The reaction mixture is then poured into a non-solvent (e.g., acetone) to fully precipitate the polymer, which is then collected and purified.
Suzuki Coupling Polymerization for Poly(p-phenylene)
Suzuki coupling is a versatile method for creating bi-aryl linkages and is widely used for synthesizing poly(p-phenylene)s.[5]
-
Monomers: An aromatic dihalide (e.g., a dibromobenzene derivative) and an aromatic diboronic acid or ester are required.
-
Catalyst and Base: A palladium catalyst (e.g., Pd(PPh₃)₄) and an aqueous base (e.g., NaHCO₃ or K₃PO₄) are used.[12]
-
Reaction: The monomers, catalyst, and base are mixed in a suitable solvent system (e.g., THF/water) and refluxed under an inert atmosphere.
-
Work-up and Purification: After the reaction, the polymer is typically isolated by precipitation in a non-solvent and purified to remove the catalyst and inorganic byproducts.
Ring-Opening Metathesis Polymerization (ROMP) for PPV Derivatives
ROMP of strained cyclic olefins provides excellent control over polymer molecular weight and architecture.[6][7][8]
-
Monomer Synthesis: A key precursor is a strained bicyclic monomer, such as a derivative of [2.2]paracyclophane-1,9-diene.[8]
-
Initiator: A well-defined metathesis catalyst, often based on ruthenium or molybdenum, is used to initiate the polymerization.
-
Polymerization: The monomer is dissolved in an appropriate solvent, and the initiator is added. The reaction proceeds, often at room temperature, leading to a precursor polymer.
-
Conversion to PPV: The precursor polymer is then converted to the final conjugated polymer through a thermal or acid-catalyzed elimination reaction.
Visualizing the Synthetic Pathways
The following diagrams illustrate the fundamental transformations in each of the discussed alternative polymerization methods.
Caption: Gilch polymerization pathway to PPV derivatives.
Caption: Horner-Wadsworth-Emmons polycondensation for PPV synthesis.
Caption: Heck coupling polymerization for PPV synthesis.
Caption: Suzuki coupling polymerization for Poly(p-phenylene) synthesis.
Caption: Ring-Opening Metathesis Polymerization (ROMP) route to PPV.
References
- 1. Simple improvements to Gilch synthesis and molecular weight modulation of MEH-PPV - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. lee.chem.uh.edu [lee.chem.uh.edu]
- 4. davidlu.net [davidlu.net]
- 5. researchgate.net [researchgate.net]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. bu.edu.eg [bu.edu.eg]
- 9. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficient synthesis of vinylene-linked conjugated porous networks via the Horner–Wadsworth–Emmons reaction for photocatalytic hydrogen evolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Validating the Purity of Synthesized Dibromo-p-xylene: A Comparative Guide to HPLC and GC-MS Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for validating the purity of synthesized α,α'-dibromo-p-xylene, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] This document outlines detailed experimental protocols for both techniques, presents a comparative analysis of their performance, and discusses the identification of potential impurities.
Introduction to Purity Validation of Dibromo-p-xylene
α,α'-Dibromo-p-xylene is commonly synthesized via the free-radical bromination of p-xylene (B151628) using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.[1] The reaction can sometimes lead to the formation of impurities, including unreacted p-xylene, monobrominated intermediates (α-bromo-p-xylene), and isomers of dibromo-p-xylene. Therefore, robust analytical methods are required to confirm the purity of the final product. Both HPLC and GC-MS are powerful chromatographic techniques widely used for the separation, identification, and quantification of organic compounds.
Experimental Workflow
The overall process for the synthesis and purity validation of dibromo-p-xylene is outlined in the workflow diagram below. This involves the initial synthesis and workup, followed by analysis using both HPLC and GC-MS to determine the purity and identify any potential impurities.
Caption: Experimental workflow for the synthesis and purity validation of dibromo-p-xylene.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique suitable for a wide range of organic compounds, including those that are non-volatile or thermally labile.[3][4] For dibromo-p-xylene, a reversed-phase HPLC method is effective for separating the target compound from potential impurities.
Experimental Protocol: HPLC
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Sample Preparation | Accurately weigh 10 mg of synthesized dibromo-p-xylene and dissolve in 10 mL of acetonitrile. Filter through a 0.45 µm syringe filter before injection. |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and selective technique, particularly well-suited for the analysis of volatile and semi-volatile compounds.[3][4] Given that dibromo-p-xylene has a boiling point of approximately 245 °C, it is amenable to GC analysis. The mass spectrometer provides definitive identification of the separated components based on their mass spectra.
Experimental Protocol: GC-MS
| Parameter | Condition |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50 - 400 m/z |
| Sample Preparation | Accurately weigh 10 mg of synthesized dibromo-p-xylene and dissolve in 10 mL of dichloromethane. |
Comparison of HPLC and GC-MS for Purity Validation
Both HPLC and GC-MS offer distinct advantages and disadvantages for the analysis of dibromo-p-xylene. The choice of method may depend on the specific requirements of the analysis, such as the need for high sensitivity, the nature of expected impurities, and the availability of instrumentation.
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds.[3][4] | Requires analytes to be volatile and thermally stable.[3][4] |
| Sensitivity | Good, detector dependent (e.g., UV, DAD). | Excellent, especially with mass spectrometric detection.[4] |
| Selectivity | Good, based on chromatographic separation. | Excellent, combines chromatographic separation with mass analysis for definitive identification. |
| Impurity Identification | Based on retention time comparison with standards. Diode-array detection can provide UV spectra for preliminary identification. | Definitive identification based on fragmentation patterns in the mass spectrum. |
| Potential Issues | Co-elution of impurities with similar polarity. | Thermal degradation of labile impurities in the hot injector or column. |
| Typical Application | Routine purity checks, quantification of known impurities. | Identification of unknown impurities, trace analysis. |
Data Presentation and Interpretation
Quantitative data from both HPLC and GC-MS analyses should be summarized in a clear and structured format. The purity of dibromo-p-xylene is typically reported as a percentage of the total peak area.
Table 1: HPLC Purity Analysis of Synthesized Dibromo-p-xylene
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.5 | 15,000 | 0.5 | p-Xylene (starting material) |
| 2 | 8.2 | 45,000 | 1.5 | α-Bromo-p-xylene (intermediate) |
| 3 | 12.5 | 2,940,000 | 98.0 | α,α'-Dibromo-p-xylene (product) |
Table 2: GC-MS Purity Analysis of Synthesized Dibromo-p-xylene
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification (based on MS library match) |
| 1 | 2.8 | 12,000 | 0.4 | p-Xylene |
| 2 | 6.5 | 48,000 | 1.6 | α-Bromo-p-xylene |
| 3 | 10.1 | 2,940,000 | 98.0 | α,α'-Dibromo-p-xylene |
Logical Relationship Diagram
The logical process of selecting an analytical technique for purity validation involves considering the properties of the compound and the information required.
Caption: Decision logic for selecting between HPLC and GC-MS for purity analysis.
Conclusion
Both HPLC and GC-MS are powerful and complementary techniques for assessing the purity of synthesized α,α'-dibromo-p-xylene. HPLC provides a robust method for routine purity determination, while GC-MS offers higher sensitivity and definitive identification of impurities. For comprehensive characterization, the use of both techniques is recommended. The detailed protocols and comparative data presented in this guide will aid researchers in selecting the most appropriate method for their specific needs and in ensuring the quality and reliability of their synthesized compounds for downstream applications in pharmaceutical research and development.
References
A Comparative Guide to the Synthetic Routes of 1,4-bis(bromomethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various synthetic methodologies for the preparation of 1,4-bis(bromomethyl)benzene (B118104), a crucial building block in organic synthesis and materials science. The following sections present a quantitative comparison of common synthetic routes, detailed experimental protocols for each, and a visual representation of the synthetic pathways.
Quantitative Performance Comparison
The selection of a synthetic route for 1,4-bis(bromomethyl)benzene is often a trade-off between yield, reaction time, cost, and safety. The table below summarizes the key quantitative data for the most common methods, allowing for a direct comparison of their performance.
| Synthetic Route | Starting Material | Brominating Agent | Initiator/Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Radical Bromination | p-Xylene (B151628) | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Carbon Tetrachloride | 12 | 70 | 90[1] |
| Photo-bromination | p-Xylene | Bromine (Br₂) | 300W Tungsten Lamp | Dichloroethane (DCE) | 5 | 140 | 80[1] |
| In Situ Bromine Generation | p-Xylene | HBr / H₂O₂ | Visible Light Lamp | Dichloroethane (DCE) | 12 | Not Specified | Not Specified |
| Electrochemical Bromination | p-Xylene | Sodium Bromide (aq) | Platinum Electrodes | Chloroform | Not Specified | 10-15 | 90[2] |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful synthesis of 1,4-bis(bromomethyl)benzene. Below are the protocols for the key synthetic methods.
Radical Bromination using N-Bromosuccinimide (NBS)
This is one of the most common and reliable methods for the benzylic bromination of p-xylene.
Procedure:
-
In a 250 mL round-bottom flask, combine p-xylene (5 mL, 40.78 mmol) and 70 mL of carbon tetrachloride.[1]
-
Add N-bromosuccinimide (29.86 g, 167.80 mmol) and benzoyl peroxide (5.83 g, 24.08 mmol) to the flask.[1]
-
Equip the flask with a reflux condenser and heat the mixture at 70 °C for 12 hours under constant stirring.[1]
-
After the reaction is complete, cool the mixture to room temperature. The solid succinimide (B58015) byproduct will precipitate.
-
Remove the solid by filtration.
-
The filtrate, containing the product, is then concentrated by distillation to yield 1,4-bis(bromomethyl)benzene as a pale yellow solid.[1] The reported yield for this method is approximately 90%.[1]
Photo-bromination using Elemental Bromine
This method utilizes light to initiate the radical bromination of p-xylene with elemental bromine.
Procedure:
-
In a flask equipped with a dropping funnel, reflux condenser, and a stirrer, place dry p-xylene (29.6 mL, 0.24 mol) and heat to 140 °C in an oil bath.[1]
-
While irradiating the reaction mixture with a 300-watt tungsten lamp, add dry bromine (24.6 mL, 0.48 mol) dropwise over a period of 2 hours.[1]
-
Continue heating at 140 °C for an additional 3 hours.[1]
-
After cooling, the crude product is obtained. To purify, add 30 grams of methanol (B129727) and stir at 60 °C for one hour.
-
Cool the mixture to room temperature and collect the high-purity 1,4-bis(bromomethyl)benzene by filtration.[1] This procedure reportedly yields the product in 80% with a purity of 98.2%.[1]
Electrochemical Bromination
This method offers a potentially greener alternative by avoiding the use of bulk brominating agents.
Procedure:
-
In an undivided beaker-type electrochemical cell, place a solution of 1,4-dimethylbenzene (1.06 g, 10 mmol) in 30 mL of chloroform.[2]
-
Add a 40% aqueous solution of sodium bromide (50 mL) containing 5 mL of 46% hydrobromic acid.[2]
-
Immerse two platinum electrodes (10 cm² each) in the upper aqueous phase.
-
Stir the lower organic phase with a magnetic stirrer at a rate that prevents the organic layer from touching the electrodes.[2]
-
After completion of the electrolysis, separate the lower organic phase, wash it with 10% sodium thiosulfate (B1220275) solution and then with water.
-
Dry the organic layer with anhydrous Na₂SO₄ and remove the solvent under reduced pressure.
-
The resulting residue is crystallized from ethanol (B145695) to give 1,4-bis(bromomethyl)benzene.[2] This method has been reported to yield the product in 90%.[2]
Synthetic Pathways Overview
The following diagram illustrates the primary synthetic routes to 1,4-bis(bromomethyl)benzene from p-xylene.
Caption: Synthetic pathways to 1,4-bis(bromomethyl)benzene.
References
A Comparative Analysis of the Reactivity of Dibromo-p-xylene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of α,α'-dibromo-p-xylene and its constitutional isomers, α,α'-dibromo-m-xylene and α,α'-dibromo-o-xylene. An understanding of the relative reactivity of these isomers is crucial for their application in organic synthesis, particularly in the development of novel pharmaceutical agents, polymers, and advanced materials where precise control over reaction kinetics and product outcomes is paramount. This document outlines the key theoretical factors governing their reactivity and provides illustrative experimental protocols for common transformations.
Theoretical Comparison of Reactivity
Electronic Effects: The two bromomethyl groups on the benzene (B151609) ring influence each other's reactivity through inductive and resonance effects. The -CH₂Br group is weakly electron-withdrawing. In the para-isomer , the two groups are positioned to exert their electronic influence on each other to the maximum extent through the aromatic system. In the meta-isomer , this through-ring electronic communication is less pronounced. For the ortho-isomer , in addition to electronic effects, steric factors play a significant role.
Steric Hindrance: The proximity of the two bromomethyl groups in the ortho-isomer creates significant steric congestion around the reactive centers. This steric hindrance is expected to decrease the rate of reactions that involve a bulky nucleophile or the formation of a sterically demanding transition state. The meta- and para-isomers are significantly less sterically hindered at the benzylic positions.
Based on these principles, a qualitative prediction of the relative reactivity of the isomers in common reaction types can be made.
Data Presentation: Predicted Reactivity Trends
| Reaction Type | Isomer | Predicted Relative Reactivity | Rationale |
| Sₙ2 Nucleophilic Substitution | p-dibromo-xylene | High | Minimal steric hindrance at the benzylic carbons allows for easy backside attack by nucleophiles. |
| m-dibromo-xylene | High | Similar to the para-isomer, it exhibits low steric hindrance at the reactive sites. | |
| o-dibromo-xylene | Low | Significant steric hindrance from the adjacent bromomethyl group is expected to impede the approach of the nucleophile, slowing the reaction rate. | |
| Grignard Reagent Formation | p-dibromo-xylene | Moderate | Formation of the mono-Grignard is feasible. Formation of the di-Grignard can be challenging due to potential side reactions. |
| m-dibromo-xylene | Moderate | Similar to the para-isomer. | |
| o-dibromo-xylene | Low | Steric hindrance may slow down the insertion of magnesium. Intramolecular side reactions are also more likely. | |
| Suzuki Coupling (mono-coupling) | p-dibromo-xylene | High | The reactive site is readily accessible to the palladium catalyst. |
| m-dibromo-xylene | High | Similar accessibility to the para-isomer. | |
| o-dibromo-xylene | Moderate to Low | Steric hindrance from the neighboring bromomethyl group may hinder the oxidative addition step of the catalytic cycle. |
Experimental Protocols
While direct comparative data is scarce, the following protocols describe common reactions for which the reactivity of dibromo-xylene isomers can be evaluated.
Nucleophilic Substitution: Reaction with Sodium Iodide (Finkelstein Reaction)
This reaction is a classic example of an Sₙ2 reaction and can be used to compare the relative rates of substitution of the dibromo-xylene isomers.
Procedure:
-
In a round-bottom flask, dissolve one equivalent of the dibromo-xylene isomer in anhydrous acetone.
-
Add a slight excess (2.2 equivalents) of sodium iodide.
-
Reflux the mixture with stirring. The progress of the reaction can be monitored by the precipitation of sodium bromide, which is insoluble in acetone.
-
The reaction time required for complete consumption of the starting material can be used as a qualitative measure of reactivity. For a quantitative analysis, aliquots can be taken at regular intervals, quenched, and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Grignard Reagent Formation
The formation of a Grignard reagent is sensitive to steric and electronic factors.
Procedure:
-
Activate magnesium turnings in a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet. A crystal of iodine can be used as an activating agent.
-
Add anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to the flask.
-
Slowly add a solution of the dibromo-xylene isomer in the same anhydrous ether to the stirred magnesium suspension.
-
The initiation of the reaction is indicated by the disappearance of the iodine color and the gentle refluxing of the ether.
-
The yield of the Grignard reagent can be determined by quenching an aliquot with a known amount of a standard acid and back-titrating the excess acid.
Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed cross-coupling reaction is a powerful tool for C-C bond formation and is influenced by the steric and electronic environment of the aryl halide.
Procedure:
-
To a reaction vessel, add the dibromo-xylene isomer (1 equivalent), an arylboronic acid (e.g., phenylboronic acid, 1.1 equivalents per bromine atom for mono-coupling), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., aqueous Na₂CO₃ or K₃PO₄).
-
Add a suitable solvent system, such as a mixture of toluene (B28343) and water or dioxane and water.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is worked up by extraction and purified by column chromatography to determine the yield of the coupled product.
Mandatory Visualizations
Caption: Factors influencing the reactivity of dibromo-xylene isomers.
Caption: General experimental workflow for comparing isomer reactivity.
A Researcher's Guide to Computational Modeling of Dibromo-p-xylene Reaction Pathways
For researchers, scientists, and professionals in drug development, understanding the reaction pathways of key chemical building blocks is paramount. Dibromo-p-xylene serves as a versatile precursor in the synthesis of a wide array of functional molecules, including pharmaceuticals and organic materials. Computational modeling offers a powerful lens to elucidate the intricate mechanisms of its reactions, enabling the prediction of product formation, optimization of reaction conditions, and the design of novel synthetic routes.
This guide provides a comparative overview of computational approaches to modeling the reaction pathways of dibromo-p-xylene, with a focus on its formation via bromination and its subsequent participation in common cross-coupling reactions. Experimental data is presented alongside computational findings to offer a comprehensive perspective.
Formation of Dibromo-p-xylene: Electrophilic Aromatic Substitution
The primary route to synthesizing 2,5-dibromo-p-xylene is through the electrophilic aromatic substitution of p-xylene (B151628). The reaction proceeds sequentially, first forming mono-bromo-p-xylene and then the desired dibromo-p-xylene.
Experimental Protocols
Homogeneous Catalytic Bromination: A common laboratory-scale synthesis involves the use of a homogeneous catalyst, such as ferric chloride (FeCl₃), in the presence of elemental bromine (Br₂).[1] In a typical procedure, p-xylene is dissolved in a suitable solvent, and the catalyst is added. Bromine is then added dropwise at a controlled temperature, often near 0°C, to manage the exothermic reaction and improve selectivity.[2] The reaction progress can be monitored by techniques like gas chromatography (GC) to determine the relative amounts of reactants, intermediates, and products.[3][4]
Light-Mediated Bromination: An alternative approach involves the in-situ generation of bromine from a bromide salt (e.g., NaBr) using an oxidizing agent (e.g., Oxone®) under light irradiation. This method offers a more sustainable and potentially safer route to bromination.[5]
Data Presentation
The following table summarizes experimental and theoretical kinetic data for the bromination of p-xylene.
| Reaction Step | Experimental Method | Catalyst/Conditions | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Computational Method | Calculated Activation Energy (kcal/mol) |
| p-xylene + Br → Mono-bromo-p-xylene + H | Relative Rate Method[3][4] | Photolytic Br₂ generation | 6.43 x 10⁻¹⁴[4] | G3, G4, CCSD(T)[4] | Not explicitly stated for this step |
| Mono-bromo-p-xylene + Br → Dibromo-p-xylene + H | Not directly measured | FeCl₃[1] | - | DFT (B3LYP) | Not available in searched literature |
A study on the selective bromination of p-xylene to 2,5-dibromo-p-xylene using ferric chloride hexahydrate as a catalyst showed that the best yield was achieved with a bromine to p-xylene ratio of 2:1.[1] Reaction times of 4 to 5 hours resulted in yields of 64.9% and 68.0%, respectively.[1]
Computational studies using Density Functional Theory (DFT) have been employed to understand the geometry and electronic properties of p-xylene and its halogenated derivatives, including 3,6-dibromo-p-xylene (an isomer of 2,5-dibromo-p-xylene).[6][7][8] These studies, using the B3LYP method with a 6-311+G(d,p) basis set, show that halogen substitution increases the bond angles of the aromatic ring, though this effect lessens with larger halogens.[6][7][8] The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies suggest that dibromo-p-xylene is a better electron acceptor (electrophile) compared to p-xylene.[6][7][8]
Visualization of Electrophilic Bromination
Caption: Electrophilic bromination pathway of p-xylene to 2,5-dibromo-p-xylene.
Subsequent Reactions of Dibromo-p-xylene: Cross-Coupling
Dibromo-p-xylene is a key substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, which are fundamental for creating C-C bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction forms a new carbon-carbon single bond by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.
A typical Suzuki coupling of a dibromo-aromatic compound involves reacting it with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like Na₂CO₃ or K₂CO₃ in a suitable solvent system (e.g., toluene/water or DMF/water).[9][10] The reaction is typically heated to ensure a reasonable reaction rate.
Computational studies, primarily using DFT, have been instrumental in elucidating the catalytic cycle of the Suzuki-Miyaura reaction. The generally accepted mechanism consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[11]
-
Oxidative Addition: The active Pd(0) catalyst reacts with dibromo-p-xylene to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium center. This is often the rate-determining step.[11]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
DFT calculations can provide the free energy profile of the entire catalytic cycle, identifying the transition states and intermediates and determining the activation energy for each elementary step. For example, a DFT study on the Suzuki-Miyaura coupling of bromobenzene (B47551) with phenylboronic acid using a Pd-H-Beta zeolite catalyst found the activation energy for the rate-determining transmetalation step to be 36.8 kcal/mol.[11]
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for forming carbon-carbon triple bonds by reacting a vinyl or aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes.[12][13]
In a typical Sonogashira reaction, dibromo-p-xylene and a terminal alkyne are dissolved in a solvent like THF or DMF with a base, usually an amine such as triethylamine (B128534) or diisopropylamine. A palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) are then added, and the reaction is often stirred at room temperature or gently heated.[13] Copper-free variations of the Sonogashira coupling have also been developed to avoid the formation of alkyne homocoupling byproducts.[14]
The mechanism of the Sonogashira coupling is more complex than the Suzuki coupling and is thought to involve two interconnected catalytic cycles, one for palladium and one for copper.[12]
-
Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the Pd(0) catalyst to dibromo-p-xylene.
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The aryl and alkynyl groups on the palladium complex are reductively eliminated to form the final product and regenerate the Pd(0) catalyst.
Computational modeling can be used to investigate the energetics of both catalytic cycles and to understand the role of the base and the copper co-catalyst.
Caption: Interconnected catalytic cycles in the Sonogashira cross-coupling reaction.
Conclusion
Computational modeling provides invaluable insights into the reaction pathways of dibromo-p-xylene, from its synthesis to its application in forming complex molecules. By combining theoretical calculations with experimental data, researchers can gain a deeper understanding of reaction mechanisms, predict outcomes, and rationally design more efficient and selective synthetic processes. The continued development of computational methods promises to further enhance our ability to explore and harness the chemistry of this important chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. US3932542A - Process for preparation of 2,5-dibromo-p-xylene - Google Patents [patents.google.com]
- 3. The kinetics of the reactions of Br atoms with the xylenes: an experimental and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. DSpace [repository.kaust.edu.sa]
- 5. researchgate.net [researchgate.net]
- 6. Vibrational, electronic, spectroscopic properties, and NBO analysis of p-xylene, 3,6-difluoro-p-xylene, 3,6-dichloro-p-xylene and 3,6-dibromo-pxylene: DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vibrational, electronic, spectroscopic properties, and NBO analysis of p-xylene, 3,6-difluoro-p-xylene, 3,6-dichloro-p-xylene and 3,6-dibromo-pxylene: DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. thalesnano.com [thalesnano.com]
A Spectroscopic Showdown: Distinguishing 2,5-Dibromo-p-xylene and 3,6-Dibromo-p-xylene
An in-depth guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of two key structural isomers: 2,5-dibromo-p-xylene and 3,6-dibromo-p-xylene. This guide provides a comparative analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.
The precise structural characterization of chemical intermediates is a cornerstone of modern drug discovery and materials science. Subtle differences in isomer structure, such as the placement of substituent groups on an aromatic ring, can dramatically alter a molecule's physicochemical properties and biological activity. This guide focuses on the spectroscopic comparison of two closely related isomers: 2,5-dibromo-p-xylene and 3,6-dibromo-p-xylene. Understanding their distinct spectroscopic fingerprints is crucial for unambiguous identification and quality control in synthetic chemistry.
Isomeric Differentiation: A Structural Overview
2,5-Dibromo-p-xylene and 3,6-dibromo-p-xylene are structural isomers with the same molecular formula (C₈H₈Br₂) and molecular weight (263.96 g/mol ). The key difference lies in the substitution pattern of the bromine atoms on the p-xylene (B151628) core. This seemingly minor variation in structure gives rise to significant and measurable differences in their spectroscopic properties, particularly in their NMR spectra, due to the differing symmetry of the molecules.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2,5-dibromo-p-xylene and 3,6-dibromo-p-xylene, providing a clear basis for their differentiation.
¹H NMR Data
| Compound | Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 2,5-Dibromo-p-xylene | ~7.35 ppm | Singlet | 2H | Aromatic C-H |
| ~2.35 ppm | Singlet | 6H | Methyl C-H | |
| 3,6-Dibromo-p-xylene | ~7.05 ppm | Singlet | 2H | Aromatic C-H |
| ~2.50 ppm | Singlet | 6H | Methyl C-H |
¹³C NMR Data
| Compound | Chemical Shift (δ) | Assignment |
| 2,5-Dibromo-p-xylene | ~138 ppm | Aromatic C-Br |
| ~134 ppm | Aromatic C-H | |
| ~132 ppm | Aromatic C-CH₃ | |
| ~22 ppm | Methyl C | |
| 3,6-Dibromo-p-xylene | ~135 ppm | Aromatic C-Br |
| ~130 ppm | Aromatic C-H | |
| ~139 ppm | Aromatic C-CH₃ | |
| ~23 ppm | Methyl C |
Note: ¹³C NMR data is compiled from various sources and may show slight variations based on experimental conditions.
IR Spectroscopy Data
| Compound | Key Vibrational Frequencies (cm⁻¹) | Assignment |
| 2,5-Dibromo-p-xylene | ~3008 | Aromatic C-H stretch |
| ~2920 | Aliphatic C-H stretch | |
| ~1470 | C=C aromatic ring stretch | |
| ~1020 | C-Br stretch | |
| ~880 | C-H out-of-plane bend (para-substitution) | |
| 3,6-Dibromo-p-xylene | (Theoretical) | |
| ~3010 | Aromatic C-H stretch | |
| ~2950 | Aliphatic C-H stretch | |
| ~1450 | C=C aromatic ring stretch | |
| ~1050 | C-Br stretch | |
| ~870 | C-H out-of-plane bend (para-substitution) |
Note: IR data for 3,6-dibromo-p-xylene is based on theoretical calculations.
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 2,5-Dibromo-p-xylene | 262, 264, 266 (isotopic pattern) | 183, 185 ([M-Br]⁺), 104 ([M-2Br]⁺) |
| 3,6-Dibromo-p-xylene | 262, 264, 266 (isotopic pattern) | 183, 185 ([M-Br]⁺), 104 ([M-2Br]⁺) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the dibromo-p-xylene isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a pipette with a cotton or glass wool plug to filter out any particulate matter.
-
Ensure the sample height in the NMR tube is at least 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, as ¹³C is less sensitive.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Reference: CDCl₃ solvent peak at 77.16 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid dibromo-p-xylene isomer with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
The mixture should be a fine, homogeneous powder.
-
Place a portion of the powder into a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Instrument Parameters:
-
Spectrometer: FTIR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the dibromo-p-xylene isomer (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
-
Instrument Parameters:
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless injection).
-
Oven Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-350 m/z.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Conclusion
The structural isomerism of 2,5-dibromo-p-xylene and 3,6-dibromo-p-xylene leads to distinct spectroscopic signatures that allow for their unambiguous differentiation. While their mass spectra are very similar due to identical fragmentation pathways, their NMR spectra show clear differences in chemical shifts, reflecting the unique electronic environments of the protons and carbon atoms in each molecule. Infrared spectroscopy also provides characteristic vibrational fingerprints for each isomer. By employing the standardized experimental protocols outlined in this guide, researchers can confidently identify and characterize these important chemical building blocks, ensuring the integrity and success of their scientific endeavors.
A Comparative Guide to the Separation of Xylene Isomers for Purified p-Xylene Feedstock
The efficient separation of xylene isomers is a critical process in the petrochemical industry, driven by the high demand for para-xylene (p-xylene) as a primary feedstock for the production of terephthalic acid (PTA) and dimethyl terephthalate (B1205515) (DMT), key precursors for polyethylene (B3416737) terephthalate (PET) plastics and polyester (B1180765) fibers. This guide provides a comprehensive comparison of the primary technologies used for the separation of p-xylene (B151628) from mixed xylenes (B1142099), tailored for researchers, scientists, and drug development professionals. The comparison focuses on crystallization, adsorption, and isomerization processes, presenting supporting experimental data, detailed methodologies, and visual workflows to facilitate a deeper understanding of these technologies.
Introduction to Xylene Isomers and the Importance of p-Xylene
Xylene exists as three isomers: ortho-xylene (o-xylene), meta-xylene (m-xylene), and para-xylene (p-xylene), which have very close boiling points, making their separation by conventional distillation challenging and energy-intensive.[1] p-Xylene is the most commercially significant isomer due to its role in the production of polyesters.[2] The global demand for high-purity p-xylene necessitates efficient and cost-effective separation technologies.
Core Separation Technologies: A Comparative Overview
The three principal industrial methods for separating p-xylene from a mixture of C8 aromatics are fractional crystallization, selective adsorption, and isomerization. Each technology offers distinct advantages and disadvantages in terms of product purity, recovery rates, energy consumption, and operational complexity.
Performance Comparison of p-Xylene Separation Technologies
The following table summarizes the key performance metrics for the three main p-xylene separation technologies.
| Parameter | Crystallization | Adsorption (e.g., UOP Parex) | Isomerization (in conjunction with separation) |
| p-Xylene Purity | >99.8%[2] | >99.9%[3] | Not directly a separation method, but increases overall p-xylene yield. |
| p-Xylene Recovery (per pass) | 50-70%[4][5] | >97%[3] | N/A |
| Energy Consumption | High (due to refrigeration) | Lower than crystallization[6] | High (due to reaction temperatures) |
| Operating Principle | Difference in freezing points | Selective adsorption on molecular sieves | Catalytic conversion of isomers |
| Key Equipment | Crystallizers, centrifuges, wash columns[7] | Adsorbent chambers, rotary valve, distillation columns[8] | Isomerization reactor, distillation columns[9] |
Fractional Crystallization
Fractional crystallization is a separation technique based on the differences in the melting points of the xylene isomers. p-Xylene has a significantly higher melting point (13.3°C) compared to o-xylene (B151617) (-25.2°C) and m-xylene (B151644) (-47.9°C), allowing it to be selectively crystallized from the mixture upon cooling.[1]
Experimental Protocol: Laboratory-Scale Fractional Crystallization
This protocol describes a lab-scale procedure for the separation of p-xylene from a mixed xylene solution.
Materials and Equipment:
-
Mixed xylene solution (e.g., 40% p-xylene, 30% m-xylene, 30% o-xylene)
-
Jacketed glass reactor with a stirrer
-
Refrigerated circulating bath
-
Temperature probe
-
Vacuum filtration apparatus (Buchner funnel, filter paper, vacuum flask)
-
Wash solvent (e.g., cold n-pentane or a p-xylene saturated liquid)
-
Gas chromatograph (GC) for purity analysis
Procedure:
-
Cooling and Crystallization:
-
Charge the jacketed reactor with the mixed xylene solution.
-
Begin stirring the solution at a moderate speed.
-
Circulate a coolant from the refrigerated bath through the reactor jacket to gradually lower the temperature. A typical cooling rate is 5-10°C per hour to promote the formation of larger, purer crystals.
-
Monitor the temperature of the xylene mixture. As the temperature approaches the freezing point of p-xylene, crystals will begin to form, creating a slurry.
-
Continue cooling to a final temperature, for instance, -10°C to -15°C, to maximize the crystallization of p-xylene.[10]
-
-
Filtration:
-
Quickly transfer the resulting slurry to the pre-chilled vacuum filtration apparatus.
-
Apply vacuum to separate the p-xylene crystals from the mother liquor.
-
-
Washing:
-
Wash the crystal cake with a small amount of cold wash solvent to remove any remaining mother liquor adhering to the crystal surfaces.
-
Maintain the vacuum to dry the crystals.
-
-
Melting and Analysis:
-
Allow the purified p-xylene crystals to melt at room temperature.
-
Analyze the purity of the melted p-xylene and the mother liquor using a gas chromatograph.
-
Workflow for Fractional Crystallization
Caption: Workflow for p-xylene separation via fractional crystallization.
Selective Adsorption
Selective adsorption processes utilize microporous materials, such as zeolites, that have a high selectivity for p-xylene over its isomers. The most common industrial application of this technology is the UOP Parex™ process, which employs a simulated moving bed (SMB) system to achieve continuous separation.[8]
Experimental Protocol: Laboratory-Scale Simulated Moving Bed (SMB) Adsorption
This protocol outlines a simplified, conceptual procedure for separating xylene isomers using a laboratory-scale SMB chromatography system.
Materials and Equipment:
-
Simulated Moving Bed (SMB) chromatography system with multiple columns (typically 4-8)
-
Adsorbent material (e.g., p-xylene selective zeolite) packed into the columns
-
Mixed xylene feed solution
-
Desorbent (a liquid that can displace the adsorbed xylenes, e.g., toluene (B28343) or p-diethylbenzene)
-
Pumps for feed, desorbent, extract, and raffinate streams
-
Detectors (e.g., UV or refractive index) to monitor the composition of the outlet streams
-
Fraction collectors for extract and raffinate
-
Gas chromatograph (GC) for analysis
Procedure:
-
System Preparation:
-
Pack the chromatography columns with the selected adsorbent material.
-
Equilibrate the entire SMB system by circulating the desorbent through all columns until a stable baseline is achieved on the detectors.
-
-
SMB Operation:
-
Introduce the mixed xylene feed and the desorbent into the system at their respective inlet ports.
-
Simultaneously, withdraw the extract (p-xylene rich) and raffinate (p-xylene depleted) streams from their outlet ports.
-
The SMB process simulates the counter-current movement of the solid adsorbent by periodically shifting the positions of the inlet and outlet ports in the direction of the fluid flow. The switching time is a critical parameter that needs to be optimized based on the separation characteristics.
-
The system is typically divided into four zones:
-
Zone 1 (Adsorbent Regeneration): The adsorbent is regenerated by the desorbent.
-
Zone 2 (Desorption of p-Xylene): The strongly adsorbed p-xylene is displaced by the desorbent and collected in the extract.
-
Zone 3 (Adsorption of p-Xylene): p-Xylene from the feed is selectively adsorbed.
-
Zone 4 (Desorbent Recovery): The less strongly adsorbed isomers are flushed out by the liquid flowing from Zone 3, and the desorbent is recovered.
-
-
-
Sample Collection and Analysis:
-
Collect the extract and raffinate streams in separate fraction collectors.
-
Analyze the composition of the collected fractions using a gas chromatograph to determine the purity of the separated p-xylene and the recovery of all isomers.
-
Workflow for Simulated Moving Bed (SMB) Adsorption
Caption: Simplified workflow of a Simulated Moving Bed (SMB) process.
Xylene Isomerization
Xylene isomerization is not a separation process in itself but is a crucial ancillary process used to increase the overall yield of p-xylene. The raffinate stream from the separation unit (crystallization or adsorption), which is depleted in p-xylene but rich in o-xylene and m-xylene, is fed to an isomerization reactor. Here, under the influence of a catalyst, the xylenes are isomerized back to a near-equilibrium mixture, which can then be recycled back to the separation unit.[9]
Experimental Protocol: Laboratory-Scale Xylene Isomerization
This protocol describes a general procedure for the vapor-phase isomerization of a mixed xylene feed in a laboratory-scale fixed-bed reactor.
Materials and Equipment:
-
Fixed-bed reactor (e.g., a quartz or stainless steel tube)
-
Tube furnace with temperature controller
-
Isomerization catalyst (e.g., platinum on an alumina-zeolite support)
-
Mass flow controllers for carrier gas (e.g., hydrogen) and liquid feed
-
Syringe pump for liquid feed
-
Vaporizer to vaporize the liquid feed
-
Condenser to cool the reactor effluent
-
Gas-liquid separator
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Loading and Activation:
-
Load a known amount of the isomerization catalyst into the reactor tube, securing it with quartz wool plugs.
-
Activate the catalyst in-situ by heating it under a flow of hydrogen at a specific temperature for a set period, as per the catalyst manufacturer's instructions.
-
-
Isomerization Reaction:
-
Set the furnace to the desired reaction temperature (e.g., 370-420°C).
-
Set the reactor pressure (e.g., 0.8-1.2 MPa).
-
Introduce a continuous flow of hydrogen as a carrier gas.
-
Pump the mixed xylene feed (e.g., the raffinate from a previous separation) into the vaporizer at a controlled flow rate.
-
The vaporized feed, mixed with hydrogen, passes through the heated catalyst bed where isomerization occurs.
-
-
Product Collection and Analysis:
-
Cool the reactor effluent in the condenser to liquefy the aromatic products.
-
Separate the liquid product from the unreacted hydrogen and any light hydrocarbon byproducts in the gas-liquid separator.
-
Collect the liquid product and analyze its composition using a gas chromatograph to determine the conversion of o- and m-xylenes and the yield of p-xylene.
-
Logical Relationship in an Integrated Aromatics Complex
Caption: Integrated xylene separation and isomerization loop.
Conclusion
The choice of technology for p-xylene separation depends on various factors, including the desired product purity, the composition of the feedstock, capital and operating costs, and energy efficiency considerations.
-
Crystallization is a well-established technology, particularly suitable for feedstocks with a high concentration of p-xylene. While it can achieve high product purity, its recovery is limited by eutectic formation.
-
Adsorption , particularly the simulated moving bed process, is the dominant technology for large-scale, high-purity p-xylene production, offering high recovery and purity.
-
Isomerization is an indispensable part of a modern aromatics complex, as it significantly increases the overall yield of the desired p-xylene isomer by converting the less valuable isomers back into a valuable feedstock for the separation unit.
For researchers and professionals in related fields, understanding the principles and comparative performance of these technologies is crucial for process development, optimization, and the evaluation of new and emerging separation techniques.
References
- 1. chemwinfo.com [chemwinfo.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. KR20100057522A - Process for the crystallization separation of p-xylene - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US20100137660A1 - Process for the crystallization separation of p-xylene - Google Patents [patents.google.com]
- 10. (412d) A Techno-Economic Comparison of the Biobased p-Xylene Production | AIChE [proceedings.aiche.org]
A Comparative Economic Analysis of P-Xylene Synthesis Processes
An essential precursor for polyethylene (B3416737) terephthalate (B1205515) (PET) production, para-xylene (p-xylene) is a cornerstone of the modern chemical industry. The soaring demand for PET in packaging and textiles necessitates a thorough evaluation of the economic viability of various p-xylene (B151628) synthesis routes. This guide provides a comprehensive comparison of conventional and emerging p-xylene production technologies, offering researchers, scientists, and drug development professionals a detailed analysis of their performance, supported by experimental data and economic indicators.
This comparative guide delves into the established industrial processes of catalytic reforming of naphtha, toluene (B28343) disproportionation, and xylene isomerization, while also exploring the innovative and more sustainable approaches of toluene methylation, biomass-derived p-xylene, and the direct hydrogenation of carbon dioxide. Each method is scrutinized based on key performance metrics, including yield, selectivity, catalyst longevity, and operational costs, to provide a clear perspective on their economic feasibility.
Performance and Economic Comparison of P-Xylene Synthesis Processes
The selection of a p-xylene synthesis process is a complex decision influenced by feedstock availability, energy costs, catalyst performance, and market dynamics. The following tables summarize the key quantitative data for each major production route, facilitating a direct comparison of their economic and performance characteristics.
| Process | Feedstock | Catalyst | p-Xylene Selectivity (%) | Toluene/Xylene Conversion (%) | Catalyst Lifetime | Minimum Selling Price (USD/metric ton) |
| Conventional Routes | ||||||
| Catalytic Reforming | Naphtha | Pt-Re/Al2O3 | Varies (produces mixed xylenes) | Varies | 1-3 years | Market-dependent |
| Toluene Disproportionation | Toluene | Modified ZSM-5 | >85[1] | 25-47[1][2] | Months to years | - |
| Xylene Isomerization | Mixed Xylenes (B1142099) | Zeolite-based | Equilibrium-limited | Varies | >10 years[3] | - |
| Emerging Routes | ||||||
| Toluene Methylation | Toluene, Methanol | Modified ZSM-5 | >90[4][5] | 10-28[6] | Days to months[7] | - |
| Biomass to p-Xylene (GEVO) | Starch (via isobutanol) | Zeolite | - | - | - | 3481[8][9] |
| Biomass to p-Xylene (CCEI) | Starch (via DMF) | Zeolite | - | - | - | 2885[8][9] |
| CO2 Hydrogenation | CO2, Hydrogen | Bifunctional (e.g., Cr2O3 & ZSM-5) | 28.7-33.8 | 16.5-18.4 (CO2 conversion) | Hours to days | High (dependent on H2 cost)[10] |
Detailed Experimental Protocols
Reproducibility and accurate assessment of performance require detailed experimental methodologies. This section outlines the typical laboratory-scale procedures for the key p-xylene synthesis processes.
Catalytic Reforming of Naphtha
Objective: To produce a mixture of aromatic hydrocarbons, including xylenes, from a naphtha feedstock.
Materials:
-
Naphtha feedstock (typically C6-C10 hydrocarbons)
-
Pt-Re/Al2O3 catalyst
-
High-pressure fixed-bed reactor system
-
Gas chromatograph (GC) for product analysis
-
Hydrogen gas supply
Procedure:
-
The catalyst is loaded into a fixed-bed reactor.
-
The system is purged with an inert gas (e.g., nitrogen) and then pressurized with hydrogen.
-
The reactor temperature is raised to the desired operating range, typically between 450°C and 520°C.[11]
-
The naphtha feed, mixed with a hydrogen stream (H2/hydrocarbon molar ratio of 3-7), is introduced into the reactor.[11]
-
The reaction is carried out at a total pressure of 10-35 atm.[12]
-
The product stream exiting the reactor is cooled and depressurized.
-
Liquid products are collected and analyzed by GC to determine the composition of the reformate, including the content of benzene (B151609), toluene, and xylenes.
Toluene Disproportionation
Objective: To convert toluene into a mixture of benzene and xylenes with high selectivity towards p-xylene.
Materials:
-
Toluene
-
Modified ZSM-5 zeolite catalyst
-
Fixed-bed reactor setup
-
Gas chromatograph (GC)
-
Hydrogen or inert gas supply
Procedure:
-
A known amount of the modified ZSM-5 catalyst is packed into a fixed-bed reactor.[13]
-
The catalyst is pre-treated in situ by heating under a flow of inert gas or hydrogen to remove any adsorbed moisture.
-
The reactor is brought to the reaction temperature, typically in the range of 350-525°C.[1]
-
A feed stream of toluene, often with a co-feed of hydrogen to suppress coke formation, is passed over the catalyst bed at a controlled flow rate.[1]
-
The reaction is typically carried out at a pressure ranging from atmospheric to 15 atm.[1]
-
The reactor effluent is cooled, and the liquid products are collected.
-
The product composition, including benzene, unreacted toluene, and xylene isomers, is analyzed by GC.
Toluene Methylation
Objective: To selectively synthesize p-xylene from the reaction of toluene and methanol.
Materials:
-
Toluene
-
Methanol
-
Modified ZSM-5 catalyst
-
Fixed-bed reactor system
-
Gas chromatograph (GC)
-
Nitrogen or hydrogen gas for carrier and pre-treatment
Procedure:
-
The modified ZSM-5 catalyst is placed in a fixed-bed reactor.
-
The catalyst is pre-treated by heating under a flow of nitrogen or hydrogen to activate it.
-
The reactor is set to the desired reaction temperature, typically between 400°C and 550°C.[4][5]
-
A feed mixture of toluene and methanol, with a specific molar ratio, is vaporized and introduced into the reactor along with a carrier gas.
-
The reaction is conducted at a pressure ranging from 200 to 500 kPa.[4][5]
-
The product stream is cooled to condense the liquid products.
-
The liquid products are analyzed by GC to determine the conversion of toluene and the selectivity to xylene isomers, particularly p-xylene.
Biomass to p-Xylene (via 2,5-Dimethylfuran)
Objective: To produce p-xylene from a biomass-derived intermediate, 2,5-dimethylfuran (B142691) (DMF), and ethylene (B1197577).
Materials:
-
2,5-Dimethylfuran (DMF)
-
Ethylene
-
Zeolite catalyst (e.g., H-Beta)
-
High-pressure batch or continuous reactor
-
Gas chromatograph-mass spectrometer (GC-MS) for product identification and quantification
Procedure:
-
The zeolite catalyst is loaded into the reactor.
-
DMF is dissolved in a suitable solvent and added to the reactor.
-
The reactor is sealed and pressurized with ethylene.
-
The reactor is heated to the reaction temperature, typically around 250-300°C.
-
The reaction is allowed to proceed for a specific duration with stirring.
-
After the reaction, the reactor is cooled, and the pressure is released.
-
The liquid product mixture is filtered to remove the catalyst and then analyzed by GC-MS to determine the yield and selectivity of p-xylene.[14]
CO2 Hydrogenation to p-Xylene
Objective: To directly synthesize p-xylene from the hydrogenation of carbon dioxide.
Materials:
-
Carbon dioxide (CO2)
-
Hydrogen (H2)
-
Bifunctional catalyst (e.g., Cr2O3 & ZSM-5)
-
High-pressure fixed-bed reactor
-
Gas chromatograph (GC) with a thermal conductivity detector (TCD) and a flame ionization detector (FID)
Procedure:
-
The bifunctional catalyst is placed in the fixed-bed reactor.
-
The catalyst is pre-reduced in situ with a flow of hydrogen at an elevated temperature.
-
The reactor is then brought to the reaction conditions, typically 300-400°C and high pressure (e.g., 3 MPa).
-
A feed gas mixture of CO2 and H2, with a specific ratio, is introduced into the reactor at a controlled flow rate.
-
The gaseous effluent from the reactor is passed through a cold trap to collect liquid products.
-
Both the gas and liquid phases are analyzed by GC to determine the CO2 conversion and the selectivity to various hydrocarbons, including p-xylene.
Process Pathways and Workflows
To visualize the core transformations and experimental setups, the following diagrams are provided in the DOT language for Graphviz.
Figure 1: High-level overview of conventional and emerging p-xylene synthesis pathways.
Figure 2: A generalized experimental workflow for catalytic p-xylene synthesis.
Figure 3: Logical relationships influencing the economic viability of a p-xylene synthesis process.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. EP0819666A1 - Toluene disproportionation process - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Short Process for p-Xylene Production Based on the Selectivity Intensification of Toluene Methylation with Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. Recent Advances in Catalyst Development for Enhanced p‐Xylene Production via Toluene Methylation - White Rose Research Online [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. Highly selective production of renewable p-xylene from bio-based 2,5-dimethylfuran and ethylene over Al-modified H-Beta zeolites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Dibromo-p-xylene: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential procedural guidance for the safe and compliant disposal of dibromo-p-xylene, ensuring the safety of laboratory personnel and adherence to environmental regulations. Researchers, scientists, and drug development professionals are advised to follow these procedures to mitigate risks associated with this hazardous chemical.
Dibromo-p-xylene is a hazardous substance classified as toxic, corrosive, and a skin, eye, and respiratory irritant.[1][2] It is also a lachrymator, a substance that induces tearing.[2] Proper handling and disposal are critical to prevent chemical burns, respiratory tract damage, and environmental contamination.
Immediate Safety and Handling
Before handling dibromo-p-xylene, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). In the event of a spill, immediate and correct action is crucial.
Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Gloves | Nitrile rubber, minimum 0.11 mm thickness. | Protects against skin contact and burns.[3] |
| Eye Protection | Safety goggles and a face shield. | Prevents eye irritation and serious damage from splashes. |
| Lab Coat | Standard laboratory coat. | Protects skin and clothing from contamination.[4] |
| Respiratory | Use only in a well-ventilated area or fume hood. | Avoids inhalation of dust or vapors, which can be fatal.[3][4] |
Spill & Exposure Procedures
| Situation | Action |
| Small Spill | 1. Evacuate non-essential personnel. 2. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). 3. Sweep up the absorbed material and place it in a suitable, closed, and labeled container for disposal.[2][3] |
| Large Spill | 1. Evacuate the area immediately. 2. Activate the nearest fire alarm to alert personnel. 3. Call emergency services and the institution's environmental health and safety (EHS) office.[5] |
| Skin Contact | Wash the affected area immediately with soap and plenty of water. Consult a physician.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[3] |
Dibromo-p-xylene Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of dibromo-p-xylene waste.
Caption: Workflow for the safe disposal of Dibromo-p-xylene.
Detailed Disposal Protocol
A specific, universally applicable experimental protocol for the in-lab neutralization of dibromo-p-xylene is not recommended due to its hazardous properties. The standard and safest procedure is to manage it as a halogenated hazardous waste and transfer it to a licensed disposal company.
Step 1: Waste Segregation Dibromo-p-xylene is a halogenated organic compound.[6] It is imperative to keep halogenated waste separate from non-halogenated waste streams to ensure proper treatment and to manage disposal costs.[7][8] Do not mix with incompatible materials such as strong bases, oxidizing agents, alcohols, or amines.[2][9]
Step 2: Container Selection and Labeling
-
Use only designated "Halogenated Organic Waste" containers that are in good condition and compatible with the chemical.[5][6] Containers must have a threaded, tightly sealing cap.[5]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "Dibromo-p-xylene".[5][7][8] Do not use abbreviations. If other halogenated solvents are present, their names should also be listed.[5]
-
Label the container before adding any waste.[5]
Step 3: Waste Accumulation
-
All additions of waste to the container should be performed inside a functioning chemical fume hood to minimize inhalation exposure.[4][7]
-
Keep the waste container closed at all times except when actively adding waste.[5] This prevents the release of harmful vapors.
-
Store the container in a designated and properly segregated satellite accumulation area within the laboratory.[7] The storage area should be cool, dry, and well-ventilated.[3][7]
Step 4: Final Disposal
-
Do not dispose of dibromo-p-xylene down the drain or mix it with other non-hazardous waste.[2][4]
-
Once the container is approximately three-quarters full, arrange for it to be collected by your institution's EHS department or a licensed chemical waste disposal company.[3][7]
-
The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber to handle the resulting hydrogen bromide.[3]
-
Empty containers that held dibromo-p-xylene should be treated as hazardous waste and disposed of in the same manner as the unused product.[3]
By adhering to these procedures, laboratories can ensure a safe working environment and maintain compliance with hazardous waste regulations. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling Dibromo p-xylene
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like α,α'-Dibromo-p-xylene is paramount. This document provides immediate, essential safety protocols, operational guidance, and disposal plans to foster a secure laboratory environment.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is the first step in safe handling.
| Property | Value |
| CAS Number | 623-24-5 |
| Molecular Formula | C8H8Br2 |
| Molecular Weight | 263.96 g/mol |
| Appearance | Beige to white to light yellow crystal powder |
| Melting Point | 142 - 147 °C / 287.6 - 296.6 °F[1][2] |
| Boiling Point | 245 °C / 473 °F @ 760 mmHg[1][2] |
| Odor | Odorless[1] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. Dibromo p-xylene (B151628) is a lachrymator, meaning it can cause tearing, and is harmful if it comes into contact with skin or is inhaled.[1]
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Ensure safety showers and eyewash stations are readily accessible.[1]
Personal Protective Equipment:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield. Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 should be followed.[1][3]
-
Skin Protection:
-
Respiratory Protection:
-
For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] A dust mask of type N95 (US) or type P3 (EN 143) respirator cartridges are recommended.
-
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling Dibromo p-xylene minimizes risks.
-
Preparation:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Work within a designated area, such as a chemical fume hood, to control dust and vapors.[3]
-
Have spill control materials readily available.
-
-
Handling:
-
Storage:
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][7]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][6][7]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1][7]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1][7]
Spill and Disposal Plan
Proper management of spills and waste is essential to protect personnel and the environment.
Spill Cleanup:
-
Evacuate personnel from the spill area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as described above.
-
Avoid creating dust.[3]
-
Sweep up the spilled solid material and shovel it into a suitable, closed container for disposal.[1][3]
-
Do not let the chemical enter the environment.[1]
Disposal:
-
Dispose of waste in an approved waste disposal plant.[1]
-
Waste material must be disposed of in accordance with local, regional, and national hazardous waste regulations.[3]
-
One disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Leave chemicals in their original containers and do not mix with other waste.[3]
-
Handle uncleaned containers as you would the product itself.[3]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. alpha,alpha'-Dibromo-p-xylene | 623-24-5 [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
